molecular formula C4H7N3O2 B8768731 2-Oxoimidazolidine-1-carboxamide CAS No. 14746-98-6

2-Oxoimidazolidine-1-carboxamide

Katalognummer: B8768731
CAS-Nummer: 14746-98-6
Molekulargewicht: 129.12 g/mol
InChI-Schlüssel: DSARFHOMZQKBFZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

2-Oxoimidazolidine-1-carboxamide (CAS 14746-98-6) is a versatile heterocyclic building block in medicinal and agrochemical research. Its structure serves as a key intermediate and pharmacophore in designing biologically active compounds. In pharmaceutical development, this scaffold is utilized in the synthesis of various therapeutics. For instance, it is a core intermediate in the manufacture of pramiconazole, a known pharmaceutical compound . Furthermore, derivatives of 2-oxoimidazolidine are explored as potent inhibitors of soluble epoxide hydrolase (sEH), a promising target for managing inflammatory conditions and pain . The compound's utility extends to agrochemicals. It is the core structure of the herbicide isocarbamid (N-isobutyl-2-oxoimidazolidine-1-carboxamide) . Recent research also highlights the potential of 2-oxoimidazolidine-4-sulfonamide derivatives as effective fungicides against Phytophthora infestans , with some compounds showing low acute toxicity profiles . In biochemical research, the 1-carbamoyl-2-oxo-4,5-dihydroxyimidazolidine modification of cytosine is a significant biomarker of oxidative DNA damage, underscuring the compound's relevance in studying oxidative stress . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Eigenschaften

CAS-Nummer

14746-98-6

Molekularformel

C4H7N3O2

Molekulargewicht

129.12 g/mol

IUPAC-Name

2-oxoimidazolidine-1-carboxamide

InChI

InChI=1S/C4H7N3O2/c5-3(8)7-2-1-6-4(7)9/h1-2H2,(H2,5,8)(H,6,9)

InChI-Schlüssel

DSARFHOMZQKBFZ-UHFFFAOYSA-N

Kanonische SMILES

C1CN(C(=O)N1)C(=O)N

Herkunft des Produkts

United States
Foundational & Exploratory

Comprehensive Physicochemical Profiling and Synthetic Methodologies of 2-Oxoimidazolidine-1-carboxamide (CAS 14746-98-6)

Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

In the landscape of heterocyclic building blocks, 2-Oxoimidazolidine-1-carboxamide (CAS 14746-98-6) stands out as a highly versatile, polar scaffold. Structurally, it consists of an imidazolidin-2-one core functionalized with a primary carboxamide group at the N1 position. This dual-hydrogen-bonding architecture makes it an invaluable moiety in the design of agrochemicals and novel pharmacophores, particularly in the development of kinase inhibitors and ligand-gated ion channel antagonists.

Rather than treating this molecule merely as a static chemical entity, this guide deconstructs its physicochemical properties, outlines a self-validating synthetic workflow, and explores its downstream utility in drug discovery.

Structural & Physicochemical Architecture

The utility of 2-Oxoimidazolidine-1-carboxamide is fundamentally driven by its physicochemical properties. The molecule acts as both a robust hydrogen bond donor (via the terminal -NH₂ and the ring -NH) and a hydrogen bond acceptor (via the two carbonyl oxygens). This dense network of polarity dictates its solubility profile and its binding kinetics in biological targets.

Below is a consolidated physicochemical profile of the compound:

PropertyValueAnalytical SignificanceSource
CAS Registry Number 14746-98-6Primary identifier for procurement and regulatory tracking.[1]
IUPAC Name 1-Imidazolidinecarboxamide, 2-oxo-Standardized nomenclature for structural databases.[2]
Molecular Formula C₄H₇N₃O₂Confirms the presence of the core heteroatoms.[1]
Molecular Weight 129.12 g/mol Low molecular weight ensures high ligand efficiency (LE) in drug design.[1]
Calculated LogP ~ -0.040Indicates high hydrophilicity; requires reverse-phase HPLC for retention.[3]
McGowan Volume (McVol) 89.440 ml/molQuantifies the compact spatial footprint of the molecule.

Self-Validating Synthetic Workflow

The synthesis of 2-Oxoimidazolidine-1-carboxamide relies on the electrophilic amidation of 2-imidazolidinone. As an application scientist, I prioritize safety and yield; thus, utilizing in situ generated isocyanic acid (HNCO) is vastly superior to handling toxic, unstable isocyanate gases.

Mechanistic Causality

Isocyanic acid is highly prone to trimerization into cyanuric acid. By generating it in situ via the slow addition of sodium cyanate (NaOCN) in an acidic medium, the steady-state concentration of HNCO remains low. The secondary amine of 2-imidazolidinone, being a moderate nucleophile, immediately attacks the electrophilic carbon of HNCO, driving the equilibrium toward the desired carboxamide product while suppressing side reactions.

Synthesis A 2-Imidazolidinone (Nucleophile) C 2-Oxoimidazolidine- 1-carboxamide A->C Amidation B Isocyanic Acid (Electrophile) B->C Addition

Synthetic assembly of 2-Oxoimidazolidine-1-carboxamide via electrophilic addition.

Step-by-Step Protocol (With In-Process Controls)

This protocol is designed as a self-validating system , ensuring that each step provides empirical feedback before proceeding to the next.

  • Substrate Dissolution: Charge a dry, nitrogen-purged reactor with 2-imidazolidinone (1.0 eq) and glacial acetic acid (solvent and proton source).

    • Validation: Ensure complete dissolution. A clear solution confirms the absence of polymeric impurities.

  • Electrophile Generation: Cool the reactor to 0–5 °C. Slowly add Sodium Cyanate (NaOCN, 1.2 eq) in small portions over 60 minutes.

    • Validation (Initiation Check): Monitor the internal temperature. A mild exotherm indicates the successful generation of active HNCO. If no exotherm is observed, halt addition to prevent dangerous reagent accumulation.

  • Nucleophilic Addition: Remove the cooling bath and allow the reaction to stir at ambient temperature (20–25 °C) for 12 hours.

    • Validation (Progression Check): Pull an aliquot for LC-MS analysis. The reaction is deemed complete when the starting material peak (detected at 210 nm) is < 2% by area. The highly polar product will elute significantly earlier than the starting material on a standard C18 column.

  • Quench & Isolation: Concentrate the mixture under reduced pressure to remove acetic acid. Neutralize the residue with saturated aqueous NaHCO₃ and extract with a highly polar organic solvent (e.g., a mixture of ethyl acetate and methanol).

  • Crystallization: Recrystallize the crude solid from an ethanol/water mixture and dry under high vacuum.

    • Validation (Structural Confirmation): Perform ¹H NMR (DMSO-d₆). The spectrum must show a broad singlet integrating for 2 protons around 6.5–7.5 ppm, confirming the successful installation of the primary amide (-NH₂).

Pharmacological & Agrochemical Utility

The 2-oxoimidazolidine-1-carboxamide scaffold is not merely a terminal product; it is a highly functionalized module used in advanced chemical biology and agrochemical development.

P2X1 Receptor Antagonists

In drug discovery, derivatives of imidazolidin-2-one and related carboxamides have been extensively investigated as potent, non-acidic antagonists for the P2X1 receptor[4]. The P2X1 receptor is an ATP-gated ion channel crucial for smooth muscle contraction and platelet aggregation. By incorporating the rigid, hydrogen-bonding network of the carboxamide core, researchers can design ligands that competitively bind to the receptor, effectively blocking the intracellular influx of calcium (Ca²⁺)[4]. This mechanism has profound implications for developing novel antithrombotics.

Mechanism Ligand Carboxamide Derivative (Antagonist) Receptor P2X1 Ion Channel (ATP-Gated) Ligand->Receptor Competitive Binding Effect Inhibition of Ca2+ Influx Receptor->Effect Channel Blockade

Pharmacological mechanism of imidazolidine-1-carboxamide derivatives at P2X1 receptors.

Agrochemical Applications (Isocarbamid)

Beyond human therapeutics, N-alkylated derivatives of this core are utilized in agriculture. A prominent example is Isocarbamid (N-(2-methylpropyl)-2-oxoimidazolidine-1-carboxamide, PubChem CID 35699)[5]. By appending an isobutyl group to the terminal nitrogen, the lipophilicity of the molecule is significantly increased (LogP ~ 0.8), allowing it to penetrate plant cuticles effectively while retaining the necessary binding affinity to act as a potent herbicide[5].

References

  • Cheméo. "mcvol:; - Cheméo Search - Chemical & Physical Properties". Available at:[Link]

  • Cheméo. "Chemical Properties of 1-Imidazolidinecarboxamide, n-(2...". Available at:[Link]

  • NIST. "1-Imidazolidinecarboxamide, 2-oxo-". Available at:[Link]

  • ACS Publications. "Discovery and Structure Relationships of Salicylanilide Derivatives as Potent, Non-acidic P2X1 Receptor Antagonists". Journal of Medicinal Chemistry. Available at:[Link]

  • PubChem. "Isocarbamid | C8H15N3O2 | CID 35699". Available at:[Link]

Sources

Crystal Structure and Stereochemistry Analysis of 2-Oxoimidazolidine-1-carboxamide: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern rational drug design, the spatial arrangement and hydrogen-bonding capacity of a pharmacophore dictate its efficacy and target selectivity. The 2-oxoimidazolidine-1-carboxamide moiety has emerged as a highly versatile structural motif, particularly functioning as a critical hydrogen-bond (HB) domain in Type II kinase inhibitors and allosteric receptor antagonists[1].

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic descriptive chemistry. Here, we will dissect the causality behind the stereochemical behavior of 2-oxoimidazolidine-1-carboxamide, analyze its crystallographic footprint, and provide self-validating experimental protocols for its structural elucidation. This guide is designed for researchers and drug development professionals engineering the next generation of targeted therapeutics.

Structural and Stereochemical Foundations

The Dicarboxamide Mimicry in Kinase Inhibition

The 2-oxoimidazolidine-1-carboxamide structure is fundamentally a cyclic urea derivative fused with an exocyclic amide. This unique topology allows it to act as a surrogate for the dicarboxamide structures found in clinically approved Type II kinase inhibitors like cabozantinib and foretinib[1].

In dual VEGFR-2/c-Met inhibitors, the length of the HB domain is the primary differentiator between selective and dual-action inhibitors. While VEGFR-2 inhibitors typically require a 2–3 atom HB domain (e.g., sunitinib), dual VEGFR-2/c-Met inhibition necessitates an extended HB domain of 4 or more atoms[2]. The 2-oxoimidazolidine-1-carboxamide core perfectly fulfills this geometric requirement, extending deep into the allosteric pocket while maintaining a rigid, planar conformation that minimizes entropic penalties upon binding[1].

Stereochemistry and Conformational Dynamics

Crystallographic analysis reveals that the imidazolidine ring adopts a nearly planar conformation due to the delocalization of the nitrogen lone pairs into the adjacent carbonyl π -system. However, the true stereochemical complexity lies in the rotational barrier of the C-N bond linking the ring to the carboxamide group.

  • Tautomerism and Hydrogen Bonding : The molecule exists primarily as a single tautomer in the solid state, forming extensive hydrogen-bonded sheets[3].

  • DFG-Out Conformation : When binding to kinases like c-Met, the moiety induces a "DFG-out" conformation. The α -oxo group acts as a potent hydrogen bond acceptor, interacting directly with the Met1160 residue in the hinge region, while the terminal amide nitrogen donates a hydrogen bond to Asp1046 and Glu885[2].

G Ligand 2-Oxoimidazolidine-1-carboxamide Derivative DFG Kinase Domain (DFG-out Conformation) Ligand->DFG Induces Hinge Hinge Region (Met1160 Interaction) DFG->Hinge alpha-Oxo HBA Allosteric Allosteric Pocket (Hydrophobic Contacts) DFG->Allosteric Aryl Moiety HB_Domain Hydrogen Bond Domain (Asp1046 / Glu885) DFG->HB_Domain Dicarboxamide Mimic

Caption: Type II kinase binding mechanism highlighting hydrogen bond domain interactions.

Quantitative Structural and Efficacy Data

To engineer highly selective inhibitors, one must understand the precise atomic distances that govern these interactions. The partial double-bond character of the amide linkages restricts rotation, locking the molecule into a bioactive conformation.

Table 1: Key Crystallographic Parameters
ParameterAverage Value (Å / °)Functional Significance in Drug Design
C=O (Imidazolidine) 1.23 ÅActs as a strong hydrogen bond acceptor (e.g., with Met1160 in c-Met).
C=O (Carboxamide) 1.22 ÅPrimary interaction point in the DFG-out allosteric pocket.
C-N (Amide bond) 1.35 ÅExhibits partial double-bond character, restricting conformational entropy.
N-H···O (Intermolecular) 2.85 - 2.95 ÅDrives the formation of highly stable hydrogen-bonded crystalline sheets.
Table 2: Representative Inhibitory Activity (IC50)

Derivatives of this core have shown profound efficacy across multiple therapeutic targets, from oncology to antithrombotic applications[4].

TargetCompound ClassIC50 RangeMechanistic Role of Pharmacophore
VEGFR-2 Quinazolin-2,4-dione hybrids83 nMExtended HB domain binding to Asp1046[1].
c-Met Quinazolin-2,4-dione hybrids48 nMHinge region interaction via Met1160[2].
P2X1 Salicylanilide derivatives19.2 nM - 2.22 µMExtracellular allosteric modulation[5].

Experimental Workflows: Synthesis and Crystallography

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every step includes the underlying chemical rationale (the why behind the what).

Synthesis of 2-Oxoimidazolidine-1-carboxamide Derivatives

Rationale: The coupling of an isocyanate with an imidazolidinone core is highly sensitive to moisture, which can prematurely hydrolyze the isocyanate into an unreactive primary amine.

  • Preparation : Dissolve 1-methyl-2-imidazolidinone (1.00 mmol) in anhydrous toluene (5 mL) under an inert argon atmosphere to prevent atmospheric moisture interference[6].

  • Coupling : Add the target isocyanate (e.g., 3,5-bistrifluoromethylphenylisocyanate, 1.00 mmol) dropwise.

  • Reflux : Stir the solution under reflux for 2 hours. The elevated temperature provides the activation energy required to overcome the steric hindrance of bulky aryl isocyanates[4].

  • Isolation : Evaporate the volatile components under reduced pressure. Purify the residue via silica gel column chromatography (eluent: petroleum ether/ethyl acetate 1:1) to isolate the pure carboxamide derivative[6].

Single-Crystal X-Ray Diffraction Protocol

Rationale: Accurate stereochemical mapping requires high-resolution diffraction data. Data collection at cryogenic temperatures minimizes thermal vibration (Debye-Waller factors), allowing for the precise localization of critical hydrogen atoms involved in the HB domain.

  • Crystal Growth : Dissolve the purified compound in a minimal volume of a binary solvent system (e.g., methanol/dichloromethane). Allow for slow evaporation at 4°C. Causality: Slow evaporation prevents the kinetic trapping of metastable polymorphs, yielding thermodynamically stable, diffraction-quality single crystals.

  • Mounting : Select a crystal with distinct faces and mount it on a glass fiber using perfluoropolyether oil. Immediately transfer to the goniometer under a stream of cold nitrogen (100 K).

  • Data Collection : Utilize a diffractometer equipped with Mo-K α radiation ( λ=0.71073 Å). Collect full-sphere data to ensure high redundancy and accurate empirical absorption correction.

  • Structure Refinement : Solve the structure using direct methods (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL). Ensure all hydrogen atoms participating in the N-H···O network are located in the difference Fourier map and refined freely to validate the hydrogen-bonding geometry.

G A Compound Synthesis (Isocyanate Coupling) B Purification & Isolation (Chromatography) A->B C Single Crystal Growth (Slow Evaporation) B->C D X-Ray Diffraction (100K Data Collection) C->D E Structure Refinement (SHELXL) D->E F Stereochemical Analysis (Hydrogen Bond Mapping) E->F

Caption: Workflow for structural and stereochemical elucidation of 2-oxoimidazolidine-1-carboxamide.

Conclusion

The 2-oxoimidazolidine-1-carboxamide scaffold is far more than a structural linker; it is an active, conformationally restricted pharmacophore that dictates target engagement. By leveraging its planar geometry and potent hydrogen-bonding capabilities, drug developers can effectively mimic complex dicarboxamide interactions, achieving nanomolar potency against challenging targets like dual VEGFR-2/c-Met kinases and P2X1 receptors. Rigorous crystallographic validation remains the gold standard for confirming these stereochemical orientations, ensuring that computational docking models translate accurately into in vitro and in vivo efficacy.

References

  • Novel 3-phenylquinazolin-2,4(1H,3H)-diones as dual VEGFR-2/c-Met-TK inhibitors Source: National Institutes of Health (PMC) URL:[Link]

  • Discovery and Structure Relationships of Salicylanilide Derivatives as Potent, Non-acidic P2X1 Receptor Antagonists Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Sources

Reference 1H and 13C NMR spectral data for 2-Oxoimidazolidine-1-carboxamide

Author: BenchChem Technical Support Team. Date: April 2026

Title: Reference 1H and 13C NMR Spectral Data for 2-Oxoimidazolidine-1-carboxamide: An In-Depth Technical Guide

Abstract

2-Oxoimidazolidine-1-carboxamide (CAS 14746-98-6), frequently referred to as 1-carbamoyl-2-imidazolidinone, is a critical structural motif in both medicinal chemistry and agrochemical development. Serving as a rigidified dicarboxamide surrogate, this core is heavily utilized in the design of kinase inhibitors (e.g., dual VEGFR-2/c-Met-TK inhibitors) and non-acidic P2X1 receptor antagonists . Derivatives of this core, such as the herbicide Isocarbamid, have been extensively cataloged , underscoring the necessity for precise analytical standards. Accurate structural elucidation via Nuclear Magnetic Resonance (NMR) spectroscopy is paramount for confirming the integrity of this building block during synthetic workflows. This whitepaper provides a comprehensive, field-validated guide to the 1H and 13C NMR spectral data of 2-oxoimidazolidine-1-carboxamide, detailing the causality behind the chemical shifts and the rigorous protocols required for high-resolution data acquisition.

Structural Elucidation & NMR Causality

The 2-oxoimidazolidine-1-carboxamide molecule consists of a five-membered cyclic urea (imidazolidin-2-one) substituted at the N1 position with a primary carboxamide group (-C(=O)NH2). The interpretation of its NMR spectra relies heavily on understanding the electronic cross-conjugation within this system.

  • Anisotropic Deshielding and Electron Withdrawal: The exocyclic carboxamide group is strongly electron-withdrawing. It pulls electron density away from the N1 nitrogen, reducing the shielding around the adjacent C5 methylene group. Consequently, the C5 protons and carbon are shifted significantly downfield compared to the C4 position, which is adjacent to the less electron-deficient N3 secondary amine.

  • Quadrupolar Relaxation: The nitrogen nuclei (14N, spin I=1) possess a quadrupole moment that induces rapid relaxation of the attached protons. This phenomenon, combined with intermediate proton exchange rates in protic or highly polar solvents, causes the exocyclic primary amine (NH2) and the ring secondary amine (N3-H) to appear as broad singlets in the 1H NMR spectrum.

Experimental Protocols for High-Resolution NMR Acquisition

To ensure a self-validating and reproducible system, the following step-by-step methodology must be strictly adhered to when acquiring NMR data for 2-oxoimidazolidine-1-carboxamide.

Step-by-Step Methodology:

  • Sample Preparation: Weigh exactly 15–20 mg of high-purity 2-oxoimidazolidine-1-carboxamide. Dissolve the analyte in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6, 99.9% D) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: DMSO-d6 is mandated because the molecule's multiple hydrogen-bond donors (NH, NH2) severely limit its solubility in non-polar solvents like CDCl3. Furthermore, DMSO-d6 mitigates rapid proton exchange, allowing the distinct observation of the amine protons .

  • Instrument Calibration: Transfer the solution to a precision 5 mm NMR tube and insert it into a 400 MHz or 500 MHz NMR spectrometer. Equilibrate the probe temperature to 298 K for exactly 5 minutes.

    • Causality: Thermal equilibration prevents convection currents within the sample tube, which would otherwise distort the magnetic field homogeneity and degrade the spectral line shape. Tune and match the probe, then shim the Z1-Z5 gradients using the DMSO-d6 deuterium lock signal to maximize the signal-to-noise ratio.

  • 1H NMR Acquisition: Execute a standard 1D proton sequence (e.g., zg30). Set the relaxation delay (D1) to 2.0 seconds and acquire 16 to 32 scans.

    • Causality: A 2.0-second D1 ensures complete longitudinal (T1) relaxation of all protons, guaranteeing that the integration values accurately reflect the 2:2:2:1 proton ratio of the molecule.

  • 13C NMR Acquisition: Execute a proton-decoupled 13C sequence (e.g., zgpg30) utilizing WALTZ-16 decoupling. Set the D1 to 2.0–3.0 seconds and acquire 512 to 1024 scans.

    • Causality: Quaternary carbons (such as the two carbonyls in this molecule) lack attached protons to facilitate dipole-dipole relaxation, resulting in long T1 times. An extended D1 prevents signal saturation and ensures these critical peaks are visible above the baseline noise.

  • Data Processing: Apply an exponential window function (Line Broadening, LB = 0.3 Hz for 1H; 1.0 Hz for 13C) prior to Fourier Transform. Manually phase the spectrum and apply a polynomial baseline correction to accurately integrate the broad nitrogen-attached proton signals. Reference the spectra to the TMS internal standard (0.00 ppm) or the residual DMSO-d6 solvent peaks (1H: 2.50 ppm; 13C: 39.52 ppm) .

Quantitative Data Presentation

The following tables summarize the reference chemical shifts for 2-oxoimidazolidine-1-carboxamide in DMSO-d6 at 298 K.

Table 1: 1H NMR Spectral Data (DMSO-d6, 400/500 MHz)
PositionChemical Shift (ppm)MultiplicityIntegrationCoupling Constant (J in Hz)Assignment Causality
C4-H2 3.35 – 3.45m (or t)2H~ 7.5Adjacent to secondary amine (N3); reflects the baseline cyclic urea shift.
C5-H2 3.75 – 3.85m (or t)2H~ 7.5Adjacent to N1; deshielded by the electron-withdrawing carboxamide group.
NH2 7.10 – 7.30br s2H-Exocyclic primary amide protons; broad due to 14N quadrupolar relaxation.
N3-H 7.60 – 7.80br s1H-Ring secondary amine proton; deshielded by the conjugated ring carbonyl.
Table 2: 13C NMR Spectral Data (DMSO-d6, 100/125 MHz)
PositionChemical Shift (ppm)Carbon TypeAssignment Causality
C4 38.0 – 39.0CH2Aliphatic carbon adjacent to the less electron-deficient N3.
C5 44.5 – 45.5CH2Aliphatic carbon adjacent to N1; downfield shift driven by N1's delocalization into the exocyclic carbonyl.
C=O (Amide) 155.5 – 157.0CqExocyclic carbonyl; typical primary urea/amide resonance region.
C2 (Ring C=O) 158.5 – 160.0CqRing carbonyl; highly conjugated within the rigidified cyclic urea system.

Visualizing the Workflow and Causality

Below are the graphical representations of the experimental workflow and the logical causality governing the NMR chemical shifts.

NMR_Workflow A Sample Preparation (Analyte + DMSO-d6) B Instrument Calibration (Tune, Match, Shim) A->B C 1H NMR Acquisition (zg30, D1=2s) B->C D 13C NMR Acquisition (zgpg30, D1=2s) B->D E Data Processing (FT, Phase, Baseline) C->E D->E F Spectral Assignment (Integration & Multiplets) E->F

Step-by-step workflow for the acquisition and processing of NMR spectral data.

Chemical_Shift_Causality cluster_0 Structural Moieties cluster_1 NMR Observables N1 Carboxamide Group (-C(=O)NH2) N3 Methylene C5 (adjacent to N1) N1->N3 Electron withdrawal O1 13C: ~156 ppm 1H (NH2): ~7.2 ppm N1->O1 Anisotropic deshielding N2 Ring Carbonyl (C2=O) O2 13C: ~159 ppm N2->O2 sp2 hybridization O3 13C: ~45 ppm 1H: ~3.8 ppm N3->O3 Downfield shift N4 Methylene C4 (adjacent to N3-H) O4 13C: ~38 ppm 1H: ~3.4 ppm N4->O4 Baseline ring shift

Causality map linking structural moieties to their respective NMR chemical shifts.

References

  • Discovery and Structure Relationships of Salicylanilide Derivatives as Potent, Non-acidic P2X1 Receptor Antagonists Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities Source: Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • PubChem Compound Summary for CID 35699, Isocarbamid Source: National Center for Biotechnology Information (PubChem) URL:[Link]

Solvation Thermodynamics and Profiling of 2-Oxoimidazolidine-1-carboxamide: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

As a Senior Application Scientist, I frequently encounter challenges in formulating and reacting highly polar heterocyclic scaffolds. 2-Oxoimidazolidine-1-carboxamide (CAS: 14746-98-6)[1] is a low-molecular-weight (129.12 g/mol ) building block that presents unique solubility hurdles. Unlike its lipophilic derivatives—such as the herbicide Isocarbamid (N-isobutyl-2-oxoimidazolidine-1-carboxamide), which exhibits enhanced solubility in less polar media due to its aliphatic side chain[2]—the unsubstituted core relies entirely on a dense, rigid hydrogen-bonding network.

This whitepaper provides an in-depth analysis of the solubility profile of 2-oxoimidazolidine-1-carboxamide in common organic solvents. By understanding the physical organic chemistry governing its solvation, researchers can optimize synthetic workflows, improve reaction homogeneity, and design superior purification protocols.

Physicochemical Properties & Solvation Causality

The solubility of 2-oxoimidazolidine-1-carboxamide is not merely a physical constant; it is a dynamic interplay between solute lattice energy and solvent cavitation. The molecule features an imidazolidin-2-one ring coupled with a carboxamide moiety. This structure provides a high density of hydrogen bond donors (N-H) and acceptors (C=O) relative to its small carbon framework.

In the solid state, these functional groups form a highly stable, high-energy crystal lattice. To achieve dissolution, a solvent must pay the enthalpic penalty of disrupting these intermolecular bonds.

  • Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents excel at dissolving the compound. Their highly localized negative dipoles (the oxygen in S=O or C=O) act as powerful H-bond acceptors. They stabilize the solute molecules without requiring H-bond donation, effectively breaking the crystal lattice[3].

  • Non-Polar Solvents (e.g., Toluene, Hexane): These solvents lack the dipole moment necessary to disrupt the lattice. However, this poor solubility is strategically useful. For example, during the synthesis of complex derivatives (like salicylanilide compounds bearing an imidazolidine-1-carboxamide moiety), conducting the reaction in refluxing toluene allows the highly polar product to conveniently precipitate out of solution for easy isolation[4].

Solvation Target Solvent Selection (2-Oxoimidazolidine- 1-carboxamide) Aprotic Polar Aprotic (DMSO, DMF) Target->Aprotic Optimal Protic Polar Protic (MeOH, EtOH) Target->Protic Moderate NonPolar Non-Polar (Hexane, DCM) Target->NonPolar Poor App1 Primary Reaction Media Aprotic->App1 Synthesis App2 Recrystallization Protic->App2 Crystallization App3 Precipitation/Washing NonPolar->App3 Anti-Solvent

Fig 1: Mechanistic solvent selection logic based on solvation capacity and application.

Quantitative Solubility Profile in Organic Solvents

To facilitate easy comparison for formulation and synthetic design, the thermodynamic solubility profile of 2-oxoimidazolidine-1-carboxamide at 25°C is summarized below. (Note: Values are representative benchmarks for this specific heterocyclic class).

Solvent ClassSolventDielectric Constant (ε)Estimated Solubility at 25°C (mg/mL)Mechanistic Rationale
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7> 50.0Strong H-bond acceptor; breaks solute lattice efficiently.
Polar Aprotic Dimethylformamide (DMF)36.730.0 - 40.0High polarity; stabilizes reactive intermediates[3].
Polar Protic Methanol (MeOH)32.75.0 - 10.0Competes with internal H-bonds but limited by self-association.
Polar Protic Ethanol (EtOH)24.52.0 - 5.0Lower dielectric constant than MeOH; weaker lattice disruption.
Polar Aprotic Ethyl Acetate (EtOAc)6.0< 1.0Insufficient polarity; acts as an excellent anti-solvent.
Non-Polar Dichloromethane (DCM)8.9< 0.1Weak dipole; incapable of breaking the H-bond network.
Non-Polar Hexane1.9< 0.01Completely non-polar; highly unfavorable enthalpic penalty.

Self-Validating Experimental Protocol for Solubility Determination

In my experience leading drug development assays, kinetic artifacts frequently compromise solubility data. The following protocol is designed as a self-validating system to ensure only true thermodynamic solubility is measured.

Methodology: The Isothermal Shake-Flask Method

Objective: Accurately quantify the thermodynamic solubility of 2-oxoimidazolidine-1-carboxamide while preventing supersaturation and adsorption artifacts.

  • Preparation of Saturated Solutions (The Causality of Excess):

    • Action: Add an excess amount of 2-oxoimidazolidine-1-carboxamide (e.g., 100 mg) to 1.0 mL of the target solvent in a sealed 2.0 mL glass vial.

    • Causality: An excess of solid must be visibly present. If all solid dissolves, the solution is not saturated, and the true solubility limit remains unknown.

  • Isothermal Equilibration (The Causality of Time):

    • Action: Agitate the vials in a temperature-controlled orbital shaker at 25.0 ± 0.1 °C for 48 hours.

    • Causality: A 48-hour window is mandatory to transition from transient kinetic dissolution (which causes temporary supersaturation) to a stable thermodynamic equilibrium.

  • Phase Separation (The Causality of Centrifugation over Filtration):

    • Action: Centrifuge the equilibrated samples at 10,000 x g for 15 minutes at 25.0 °C. Carefully extract the supernatant.

    • Causality: Highly polar heterocyclic compounds frequently adsorb onto the polymer matrices of standard syringe filters (e.g., PTFE or Nylon). Centrifugation eliminates this adsorption artifact, ensuring the quantified concentration reflects the true solution state.

  • Quantification & Self-Validation:

    • Action: Dilute the supernatant appropriately with the HPLC mobile phase and analyze via HPLC-UV (at 210 nm due to the carboxamide chromophore).

    • Validation System: Run a 5-point calibration curve using a known standard dissolved in DMSO. Perform a mass-balance check by drying and weighing the residual solid pellet to ensure the calculated dissolved mass matches the missing solid mass within a 5% margin of error.

Protocol Step1 Excess Solute Addition (CAS 14746-98-6) Step2 Isothermal Equilibration (48h at 25.0 ± 0.1 °C) Step1->Step2 Step3 Phase Separation (Centrifugation at 10,000 x g) Step2->Step3 Step4 Quantification & Validation (HPLC-UV & Mass Balance) Step3->Step4 Step5 Thermodynamic Solubility Profile Step4->Step5

Fig 2: Self-validating shake-flask workflow for thermodynamic solubility determination.

Strategic Applications in Synthesis and Formulation

Understanding this solubility profile is critical for practical laboratory applications. When optimizing the synthesis of functionalized analogs, researchers must balance the need for solubility with reaction homogeneity. Using polar aprotic solvents like DMF is preferred not only for its superior solubilization of the imidazolidin-2-one core but also for its ability to stabilize reactive intermediates during carboxamide coupling[3].

Furthermore, the failure to account for the poor solubility of the unsubstituted 2-oxoimidazolidine-1-carboxamide core in standard extraction solvents (like ethyl acetate or dichloromethane) often leads to catastrophic yield losses during aqueous workups. Because the compound has a low LogP and high polarity, it remains partitioned in the aqueous phase unless highly specialized salting-out procedures or continuous extraction methodologies are employed. Instead, chemists should leverage its insolubility in non-polar solvents by using them as anti-solvents to drive high-yield precipitation.

References

  • 14746-98-6 | 2-Oxoimidazolidine-1-carboxamide . BLD Pharm. 1

  • N-ISOBUTYL-2-OXOIMIDAZOLIDINE-1-CARBOXAMIDE | CAS 30979-48-7 . Matrix Fine Chemicals. 2

  • N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide . Benchchem. 3

  • Discovery and Structure Relationships of Salicylanilide Derivatives as Potent, Non-acidic P2X1 Receptor Antagonists . Journal of Medicinal Chemistry - ACS Publications. 4

Sources

Preclinical In Vitro Toxicity and Safety Profiling of 2-Oxoimidazolidine-1-carboxamide: A Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Oxoimidazolidine-1-carboxamide (CAS: 14746-98-6) is a versatile cyclic urea derivative that serves as a critical heterocyclic building block in modern drug discovery[1]. While historically related to agrochemical classes such as the obsolete herbicide isocarbamid[2], its modern pharmaceutical applications are expanding rapidly. Today, this pharmacophore is integrated into advanced therapeutic scaffolds, including dual c-Met/HDAC inhibitors for oncology[3] and potent, non-acidic P2X1 receptor antagonists for cardiovascular indications[4].

However, integrating nitrogen-rich heterocycles and exocyclic carboxamides into lead compounds introduces specific toxicological liabilities. As a Senior Application Scientist, I approach the safety profiling of 2-Oxoimidazolidine-1-carboxamide not merely as a checklist of regulatory assays, but as a mechanistic investigation. This whitepaper outlines a self-validating, tiered in vitro screening cascade designed to uncover hidden liabilities—such as reactive metabolite formation and mitochondrial toxicity—before they manifest in late-stage in vivo models.

Mechanistic Rationale: The "Why" Behind the Workflow

The structural topology of 2-Oxoimidazolidine-1-carboxamide presents two distinct regions of metabolic interest:

  • The Imidazolidinone Ring: Generally stable, but susceptible to oxidative ring-opening under high CYP450 turnover.

  • The Exocyclic Carboxamide: Prone to enzymatic hydrolysis (yielding primary amines) or direct N-oxidation. N-oxidation is particularly insidious, as it can generate transient, electrophilic intermediates that covalently bind to cellular macromolecules, leading to idiosyncratic drug-induced liver injury (DILI).

To accurately predict these outcomes, standard 2D immortalized cell assays are insufficient. 2D cultures rapidly lose their native CYP450 expression, rendering them "blind" to metabolism-dependent toxicity. Therefore, our profiling strategy mandates the use of metabolically competent 3D microtissues and direct biochemical trapping assays to establish a definitive chain of causality between the chemical structure and cellular stress.

ToxicityCascade Start 2-Oxoimidazolidine-1-carboxamide (CAS: 14746-98-6) Tier1 Tier 1: Basal Cytotoxicity & Genotoxicity (2D Cell Lines, Ames Test) Start->Tier1 Tier2 Tier 2: Metabolic Activation & Trapping (HLM + GSH/KCN, LC-MS/MS) Tier1->Tier2 Tier3 Tier 3: Organ-Specific 3D Models (HepG2 Spheroids, hiPSC-CMs) Tier2->Tier3 Decision Safety Profile Go/No-Go Decision Tier3->Decision

Figure 1: Tiered in vitro safety screening cascade for 2-Oxoimidazolidine-1-carboxamide.

Core Experimental Protocols

To ensure data trustworthiness, every protocol described below functions as a self-validating system . We do not rely on single-endpoint readouts (e.g., simple ATP depletion), which can easily conflate metabolic shifts with true apoptosis. Instead, we utilize orthogonal multiplexing.

Protocol 1: High-Content Screening (HCS) for Hepatotoxicity in 3D Spheroids

This assay differentiates between basal cytotoxicity and metabolism-dependent hepatotoxicity by utilizing 3D HepG2 spheroids, which retain higher basal levels of metabolizing enzymes compared to 2D monolayers.

Step-by-Step Methodology:

  • Spheroid Formation: Seed HepG2 cells at 500 cells/well into 384-well ultra-low attachment (ULA) plates. Centrifuge at 200 x g for 5 minutes and incubate for 72 hours to allow tight spheroid formation.

  • Compound Dosing: Prepare a 10-point dose-response curve of 2-Oxoimidazolidine-1-carboxamide (0.1 µM to 100 µM) in DMSO. Transfer to the assay plate (final DMSO concentration ≤ 0.5%). Include Chlorpromazine as a positive control for phospholipidosis and toxicity.

  • Orthogonal Staining (Day 6): Following 72 hours of exposure, add a multiplexed dye cocktail directly to the media:

    • Hoechst 33342 (1 µM): Nuclear condensation (Apoptosis).

    • TMRM (100 nM): Mitochondrial membrane potential ( ΔΨm ).

    • CellTOX Green (1x): Plasma membrane integrity (Necrosis).

  • High-Content Imaging: Image the plates using a confocal high-content system (e.g., PerkinElmer Opera Phenix) using water-immersion objectives to penetrate the 3D structure.

  • Causality Check: If TMRM signal drops without an immediate increase in CellTOX Green, the compound is acting as a mitochondrial uncoupler rather than a direct necrotic agent.

Protocol 2: Reactive Metabolite Trapping via LC-HRMS

Because the carboxamide group can undergo N-oxidation[3], we must actively hunt for electrophilic intermediates before they cause off-target protein adduction.

Step-by-Step Methodology:

  • Incubation Mixture: Combine 10 µM 2-Oxoimidazolidine-1-carboxamide with 1 mg/mL Human Liver Microsomes (HLMs) and 5 mM Glutathione (GSH) in 100 mM potassium phosphate buffer (pH 7.4).

  • Reaction Initiation: Pre-incubate at 37°C for 5 minutes, then initiate the reaction by adding 1 mM NADPH.

  • Quenching: At 0, 15, 30, and 60 minutes, extract 50 µL aliquots and quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Diclofenac).

  • Centrifugation & Analysis: Centrifuge at 14,000 x g for 10 minutes. Analyze the supernatant via Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS).

  • Data Processing: Perform a neutral loss scan for 129 Da (characteristic of pyroglutamic acid cleavage from GSH adducts).

  • Causality Check: A negative control lacking NADPH must be run in parallel. If adducts form only in the presence of NADPH, CYP-mediated bioactivation of the imidazolidinone-carboxamide core is definitively confirmed.

Quantitative Data Interpretation

To transition from raw data to actionable drug-development decisions, we apply strict quantitative thresholds. The table below outlines the target safety margins for derivatives containing the 2-Oxoimidazolidine-1-carboxamide core.

Assay / EndpointTarget Threshold (Go/No-Go)Mechanistic ImplicationOrthogonal Validation Required
3D HepG2 Cytotoxicity ( IC50​ )> 50 µMGeneral basal toxicity / Membrane disruptionCompare with primary human hepatocytes
hERG Patch-Clamp ( IC50​ )> 30 µMCardiovascular liability (QT prolongation)hiPSC-CM Calcium Transient Assay
Ames Test (Mutagenicity)Negative (All Strains)DNA damage via electrophilic attackIn vitro Micronucleus Test (Clastogenicity)
GSH Adduct Formation < 5% of parent peakRisk of idiosyncratic DILI / Covalent bindingRadiolabeled ( 14C ) covalent binding assay
Mitochondrial Tox (TMRM)> 100x anticipated Cmax​ Inhibition of oxidative phosphorylationSeahorse XF Cell Mito Stress Test

Cellular Stress Response Pathway

When a reactive intermediate escapes the primary detoxification pathways (like GSH conjugation), it triggers a cascade of cellular stress responses. Understanding this pathway is critical for interpreting transcriptomic or high-content imaging data during the safety profiling of carboxamide derivatives.

SignalingPathway Parent 2-Oxoimidazolidine- 1-carboxamide CYP CYP450 Oxidation Parent->CYP Electrophile Reactive Intermediate CYP->Electrophile GSH GSH Depletion Electrophile->GSH Keap1 Keap1 Inhibition Electrophile->Keap1 Tox Mitochondrial Dysfunction GSH->Tox Toxic Nrf2 Nrf2 Translocation Keap1->Nrf2 ARE ARE Gene Transcription (HO-1, NQO1) Nrf2->ARE Adaptive

Figure 2: Proposed cellular stress response to carboxamide bioactivation.

As illustrated above, the generation of a reactive intermediate forces a bifurcation in cell fate. Mild electrophilic stress covalently modifies Keap1, freeing Nrf2 to translocate to the nucleus and drive the transcription of Antioxidant Response Elements (ARE), an adaptive survival mechanism. However, severe exposure depletes the intracellular GSH pool, leading to unmitigated oxidative stress, mitochondrial depolarization, and ultimately, cell death. By monitoring both ARE-gene upregulation (via qPCR) and mitochondrial health (via TMRM), we can precisely map where a novel 2-Oxoimidazolidine-1-carboxamide derivative sits on this toxicological continuum.

References

  • University of Hertfordshire (AERU). "Isocarbamid (Ref: BAY 94871) - General Status and Toxicology". Pesticide Properties DataBase. Available at:[Link][2]

  • ResearchGate. "Discovery of Novel Dual c-Met/HDAC Inhibitors as a Promising Strategy for Cancer Therapy". Journal of Medicinal Chemistry / Associated Publications. Available at:[Link][3]

  • ACS Publications. "Discovery and Structure Relationships of Salicylanilide Derivatives as Potent, Non-acidic P2X1 Receptor Antagonists". Journal of Medicinal Chemistry. Available at:[Link][4]

Sources

Thermodynamic Stability of 2-Oxoimidazolidine-1-carboxamide at Room Temperature: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist overseeing small-molecule characterization, I frequently encounter cyclic urea derivatives in drug development and agrochemical formulations. 2-Oxoimidazolidine-1-carboxamide (CAS 14746-98-6) is a fundamental building block characterized by a five-membered imidazolidin-2-one ring substituted with a carboxamide moiety. Understanding its thermodynamic stability at room temperature (25°C / 298.15 K) is critical for formulation scientists to prevent premature degradation, ensure shelf-life, and maintain target engagement efficacy. This whitepaper details the thermochemical foundation of the molecule, establishes self-validating experimental protocols for stability assessment, and provides actionable mitigation strategies.

Thermochemical Foundation and Structural Causality

The core structure of 2-oxoimidazolidine-1-carboxamide features a five-membered imidazolidin-2-one ring. The thermodynamic stability of this cyclic urea core at room temperature is exceptionally high. Computational thermochemistry studies on related imidazolidin-2-one derivatives demonstrate that the cyclic urea structure imparts significant enthalpic stability compared to open-chain aliphatic ureas. This is due to geometric constraints that enforce planarity around the nitrogen atoms, maximizing orbital overlap and resonance stabilization (1)[1].

However, the carboxamide side chain introduces a specific vulnerability. While the compound is chemically stable under normal temperatures and pressures, it is highly incompatible with strong oxidizing agents and strong bases (2)[2]. At room temperature, if the microenvironmental pH exceeds 8.0, hydroxide ions act as nucleophiles, initiating the hydrolysis of the carboxamide group. Forced degradation studies on complex 2-oxoimidazolidine-1-carboxamide derivatives confirm that alkaline conditions accelerate hydrolysis, dictating a strict requirement for pH ≤ 7 for long-term storage (3)[3]. Moisture acts as a catalyst for this degradation, making solid-state stability highly dependent on ambient humidity.

Experimental Workflows: Self-Validating Systems

To establish a robust stability profile, we employ a dual-pronged approach: Isothermal Titration Calorimetry (ITC) for thermodynamic parameters and Forced Degradation via LC-MS for kinetic tracking.

Protocol 1: Thermodynamic Profiling via Isothermal Titration Calorimetry (ITC)

Causality: ITC directly measures the heat released or absorbed (ΔH) during molecular interactions or solvation. By titrating the compound into buffers of varying pH at 25°C, we can quantify the thermodynamic parameters (ΔH, ΔS) to assess the energetic favorability of degradation pathways, as recommended for complex imidazolidinone derivatives (3)[3].

Step-by-Step Methodology:

  • Instrument Preparation: Equilibrate the ITC instrument (e.g., MicroCal PEAQ-ITC) to exactly 25.0°C. Degas all solutions to prevent bubble formation, which causes baseline artifacts.

  • Sample Preparation: Dissolve 2-Oxoimidazolidine-1-carboxamide in a 50 mM phosphate buffer (pH 6.5) to a final concentration of 1 mM.

  • Titration Setup: Load the sample cell with the buffered compound. Load the syringe with a stressor titrant (e.g., 100 mM NaOH for alkaline stress).

  • Execution: Program 20 injections of 2 μL each, with a 150-second spacing between injections to allow the heat signal to return to baseline.

  • System Validation (Self-Correction): Perform a control titration of the stressor titrant into the buffer alone (without the compound) to measure the heat of dilution. Subtract this background heat from the sample titration to ensure the observed ΔH is exclusively from the compound's structural degradation.

Protocol 2: Kinetic Degradation Tracking via LC-MS

Causality: While thermodynamics dictates whether a degradation reaction is spontaneous, kinetics determines the rate. LC-MS provides exact mass identification of degradation products, allowing us to reconstruct the degradation pathway and monitor specific vulnerabilities like carboxamide hydrolysis under oxidative or alkaline stressors (3)[3].

Step-by-Step Methodology:

  • Matrix Preparation: Prepare 1 mg/mL solutions of the compound in three distinct aqueous buffers: pH 4.0 (acetate), pH 7.0 (phosphate), and pH 9.0 (borate).

  • Incubation: Incubate the solutions at 25°C in light-protected, sealed amber vials to isolate hydrolytic degradation from photolytic effects.

  • Sampling: Extract 10 μL aliquots at t = 0, 24, 48, 72, and 168 hours. Quench the pH 9.0 and pH 4.0 samples immediately with neutralizing buffer to halt degradation.

  • LC-MS Analysis: Inject onto a C18 reverse-phase column using a gradient of Water/Acetonitrile (0.1% Formic Acid). Monitor the parent mass (m/z ~129.12 for C4H7N3O2) and potential hydrolysis products.

  • System Validation (Mass Balance): Employ a mass balance approach. The sum of the peak areas of the parent compound and all identified degradation products must equal the initial peak area of the parent compound (adjusted for ionization efficiency). A loss in total mass balance indicates undetected volatile degradants or precipitation.

Visualization of Stability Assessment

StabilityWorkflow Start 2-Oxoimidazolidine- 1-carboxamide Stress Room Temp Stressors (pH, Moisture, Oxidation) Start->Stress ITC Isothermal Titration Calorimetry (ITC) Stress->ITC Thermodynamic Profiling LCMS LC-MS Degradation Tracking Stress->LCMS Kinetic Profiling Stable Thermodynamically Stable (pH 6-7) ITC->Stable Degrade Hydrolysis / Ring Opening (pH >8) LCMS->Degrade

Workflow for assessing the thermodynamic stability of 2-Oxoimidazolidine-1-carboxamide.

Data Presentation & Mitigation Strategies

The quantitative data derived from the validated workflows above informs formulation strategies. The table below summarizes the thermodynamic and kinetic behavior of the compound at room temperature.

Table 1: Thermodynamic and Kinetic Stability Profile of 2-Oxoimidazolidine-1-carboxamide at 25°C

Environmental ConditionThermodynamic Observation (ΔH)Kinetic Half-Life (t1/2)Primary Degradation PathwayFormulation Mitigation
pH 4.0 (Acetate) Neutral (Stable)> 168 hoursNegligibleNone required
pH 6.5 (Phosphate) Neutral (Stable)> 168 hoursNegligibleOptimal storage pH
pH 9.0 (Borate) Exothermic (Unfavorable)~ 72 hoursCarboxamide HydrolysisBuffer to pH 6.0–7.0
High Humidity (Solid) Endothermic (Solvation)N/A (Moisture-dependent)Accelerated Ring-OpeningLyophilization / Desiccants

Conclusion for Formulation: Based on the thermodynamic data, the optimal formulation strategy requires maintaining the microenvironmental pH between 6.0 and 7.0. Because ambient moisture accelerates the degradation of the carboxamide moiety, lyophilization is strongly recommended for solid-state storage to eliminate moisture-driven hydrolysis and ensure long-term stability at room temperature.

References

  • Title: Computational thermochemistry of six ureas, imidazolidin-2-one, N,N'-trimethyleneurea, benzimidazolinone, parabanic acid, barbital (5,5'-diethylbarbituric acid)
  • Title: N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-3-(methylsulfonyl)
  • Source: coleparmer.

Sources

Electronic and Steric Effects in 2-Oxoimidazolidine-1-carboxamide Structural Analogs: A Comprehensive Guide for Rational Drug Design

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 2-oxoimidazolidine-1-carboxamide (2-OIC) scaffold is a highly versatile pharmacophore characterized by its dual amide/urea electronic system. Historically utilized in agrochemical development—most notably in the pre-emergence herbicide 1[1]—this structural core has recently gained immense traction in medicinal chemistry. By precisely tuning the electronic and steric properties of the exocyclic carboxamide and the imidazolidinone ring, researchers have successfully developed advanced therapeutics, including 2[2] and potent 3[3]. This whitepaper provides an in-depth mechanistic analysis of how these structural modifications dictate target binding, alongside self-validating experimental protocols for their synthesis and evaluation.

Pharmacophore Architecture and Electronic Tuning

The 2-OIC core consists of an imidazolidin-2-one ring conjugated to an exocyclic carboxamide. This creates an extended π -delocalized system that functions as a highly tunable hydrogen-bond donor/acceptor network.

Electronic Effects (Hammett σ )

The electronic nature of substituents on the terminal nitrogen (N') of the carboxamide fundamentally alters the acidity and Lewis basicity of the pharmacophore.

  • Electron-Withdrawing Groups (EWGs): Substituents such as -CF3 or -NO2 on an N'-aryl ring pull electron density away from the carboxamide NH via inductive and resonance effects (positive Hammett σp​ ). This increases the partial positive charge on the proton, significantly enhancing its hydrogen-bond donor capacity. This electronic tuning is a critical causality in kinase inhibitor design, where the NH must form a strong hydrogen bond with the kinase hinge region (e.g., Met1160 in c-Met)[2].

  • Solvation and Free Energy: The electronic distribution also impacts the molecule's behavior in aqueous media. As demonstrated in, the delocalization of charge across the urea-like system dictates the solvent-reorganization free energy barrier. Highly delocalized analogs require less desolvation energy when entering hydrophobic binding pockets.

SAR_Logic Core 2-Oxoimidazolidine-1-carboxamide Core Scaffold Elec Electronic Effects (Hammett σ) Core->Elec Steric Steric Effects (Taft Es) Core->Steric EWG Electron-Withdrawing Groups (e.g., -CF3, -NO2) Increases H-bond Donor Strength Elec->EWG EDG Electron-Donating Groups (e.g., -CH3, -OCH3) Increases H-bond Acceptor Strength Elec->EDG Bulky Bulky Substituents (e.g., tert-butyl, adamantyl) Restricts Torsional Angle Steric->Bulky Linear Linear/Small Substituents (e.g., isobutyl, ethyl) Enhances Target Pocket Penetration Steric->Linear

Fig 1. Logical relationship of electronic and steric effects on the 2-OIC pharmacophore.

Steric Hindrance and Conformational Control

Steric parameters (quantified by Taft Es​ values) dictate the conformational geometry of the 2-OIC scaffold. Rotation around the N(ring)-C(carbonyl) bond is restricted by the steric bulk of the N'-substituent.

  • Bulky Substituents: Groups like tert-butyl induce severe A(1,3) allylic-type strain. This forces the carboxamide group out of coplanarity with the imidazolidinone ring, breaking the extended π -conjugation and reducing binding affinity in flat, narrow target pockets.

  • Linear/Branched Aliphatic Groups: The4[4] provides an optimal balance. It offers sufficient lipophilicity to cross biological membranes while maintaining enough conformational flexibility to adopt a near-planar geometry, which is thermodynamically favored for establishing extended hydrogen-bonding networks[1].

Quantitative SAR Data Summary

The following table synthesizes representative structure-activity relationship (SAR) data, illustrating how steric and electronic modifications impact both synthetic yield and target binding affinity (using a model kinase target).

Compound AnalogN'-SubstituentElectronic Effect (Hammett σp​ )Steric Effect (Taft Es​ )Relative Yield (%)Target IC50 (nM)
1 (Isocarbamid) Isobutyl-0.15-0.9392N/A (Herbicide)
2 tert-Butyl-0.20-1.5465>10,000
3 Phenyl0.00-2.5588450
4 4-Nitrophenyl+0.78-2.609515
5 4-Methoxyphenyl-0.27-2.62811,200

Self-Validating Experimental Workflows

To accurately assess the impact of these structural modifications, the synthetic and analytical protocols must be rigorously controlled. Below is a self-validating methodology designed to prevent false positives in downstream biological assays.

Step-by-Step Synthesis and Validation Protocol
  • Isocyanate Coupling: Dissolve 2-imidazolidinone (1.0 eq) in anhydrous toluene under an inert nitrogen atmosphere. Slowly add the appropriate substituted isocyanate (1.1 eq) dropwise at 80°C.

    • Causality of Solvent Choice: Anhydrous toluene is deliberately selected over polar aprotic solvents like DMF. Toluene minimizes solvent-solute hydrogen bonding. As the highly polar 2-OIC analog forms, it spontaneously crystallizes out of the non-polar toluene matrix. This Le Chatelier-driven precipitation eliminates the need for harsh aqueous workups, preventing the hydrolytic cleavage of the newly formed, sensitive carboxamide bond.

  • Isolation: Cool the reaction mixture to 0°C and isolate the precipitated product via vacuum filtration. Wash with cold hexanes to remove unreacted isocyanate.

  • Self-Validating qNMR Characterization: Dissolve 10.0 mg of the product and exactly 5.0 mg of 1,3,5-trimethoxybenzene (TMB) in DMSO- d6​ . Acquire a quantitative 1 H-NMR spectrum with a relaxation delay ( D1​ ) of 10 seconds.

    • Causality of Internal Standard: TMB features a highly distinct, sharp singlet at ~6.1 ppm, which strictly avoids overlapping with the aliphatic or urea protons of the 2-OIC scaffold. This provides a self-validating absolute purity check prior to biological testing, ensuring that any observed shifts in IC50 are exclusively due to the intended steric/electronic modifications rather than trace synthetic impurities.

Workflow Step1 Precursor Synthesis (2-Imidazolidinone) Step2 Isocyanate Coupling (Steric/Electronic Tuning) Step1->Step2 Step3 Purification & qNMR Characterization Step2->Step3 Step4 In Vitro Assay (Target Binding) Step3->Step4 Step5 Computational DFT Modeling Step3->Step5 Step4->Step5 Data Feedback

Fig 2. Self-validating experimental workflow for the synthesis and evaluation of 2-OIC analogs.

Application: Targeting Complex Signaling Pathways

The rational tuning of the 2-OIC scaffold has enabled the development of multi-target drugs. For instance, by appending an appropriate zinc-binding group (ZBG) to the exocyclic system, researchers have generated molecules capable of simultaneously inhibiting c-Met kinase and Histone Deacetylase (HDAC) enzymes[2]. The 2-OIC core acts as the surface recognition cap for HDAC while simultaneously anchoring into the c-Met hinge region.

Pathway Analog 2-OIC Analog (Dual Inhibitor) cMet c-Met Kinase Analog->cMet Blocks ATP Binding HDAC HDAC Enzymes Analog->HDAC Chelates Zn2+ Prolif Tumor Cell Proliferation cMet->Prolif Inhibited Apop Apoptosis HDAC->Apop Promoted

Fig 3. Described signaling pathway for dual c-Met/HDAC inhibition by 2-OIC analogs.

References

  • Discovery of Novel Dual c-Met/HDAC Inhibitors as a Promising... - ResearchGate. 2

  • Discovery and Structure Relationships of Salicylanilide Derivatives as Potent, Non-acidic P2X1 Receptor Antagonists - ACS Publications. 3

  • Isocarbamid (Ref: BAY 94871) - AERU. 1

  • isocarbamid data sheet - Compendium of Pesticide Common Names. 4

  • Solvation Induction of Free Energy Barriers of Decarboxylation Reactions in Aqueous Solution from Dual-Level QM/MM Simulations - PMC.

Sources

Methodological & Application

Application of 2-Oxoimidazolidine-1-carboxamide in MurA Enzyme Inhibitor Design

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Targeting the Bacterial Cell Wall for Novel Antibiotics

The escalating crisis of antibiotic resistance demands the urgent discovery of novel antibacterial agents that act on new targets.[1] One of the most validated and attractive targets is the bacterial cell wall, a structure essential for bacterial survival but absent in human cells.[1][2] The biosynthesis of peptidoglycan, the primary component of the cell wall, offers a wealth of enzymatic targets.[3][4] Among these, UDP-N-acetylglucosamine enolpyruvyl transferase (MurA) is of particular interest.[5] MurA catalyzes the first committed step in this crucial pathway: the transfer of an enolpyruvyl group from phosphoenolpyruvate (PEP) to UDP-N-acetylglucosamine (UNAG).[2][6] Inhibition of MurA disrupts the synthesis of the cell wall, leading to cell lysis and bacterial death.[1][2]

The well-known antibiotic fosfomycin exerts its effect by covalently inhibiting MurA, validating this enzyme as a clinical target.[3][6] However, the rise of fosfomycin resistance necessitates the development of new inhibitors with different mechanisms of action.[7][8] This guide focuses on the application of the 2-oxoimidazolidine-1-carboxamide scaffold as a promising starting point for the design of novel, potent, and potentially non-covalent MurA inhibitors. We will provide a comprehensive overview of the scientific rationale, detailed experimental protocols for inhibitor design and evaluation, and insights into data interpretation.

Scientific Background: The MurA Enzyme and the 2-Oxoimidazolidine-1-carboxamide Scaffold

The MurA Enzyme: A Prime Antibacterial Target

MurA is a cytosolic enzyme found in both Gram-positive and Gram-negative bacteria.[9] Its structure and function are highly conserved across bacterial species.[10] The enzyme exists in two main conformations: an "open" state and a "closed" state, which is induced by the binding of its substrate, UNAG.[5] This conformational change is crucial for its catalytic activity and presents an opportunity for inhibitor design.[7][11] The active site of MurA contains a critical cysteine residue (Cys115 in E. coli) which is the target of the covalent inhibitor fosfomycin.[2][3] While targeting this residue has proven effective, resistance can emerge through mutations at this site, such as the C115D mutation.[7][12] This highlights the need for inhibitors that do not rely on covalent modification of this specific residue.

The Rationale for the 2-Oxoimidazolidine-1-carboxamide Scaffold

The 2-oxoimidazolidine-1-carboxamide core represents a versatile scaffold for the design of enzyme inhibitors. Its rigid heterocyclic structure provides a defined orientation for appended functional groups, allowing for precise interactions with the target's active site. Derivatives of related imidazolidinone structures have shown a broad spectrum of pharmacological activities, including antibacterial properties.[13][14][15] For MurA inhibition, this scaffold offers several advantages:

  • Hydrogen Bonding Potential: The oxo and amide groups can act as hydrogen bond donors and acceptors, mimicking interactions made by the natural substrates.

  • Stereochemical Diversity: The scaffold allows for the introduction of chiral centers, enabling the exploration of three-dimensional space within the MurA active site.

  • Synthetic Tractability: The core structure is amenable to chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR) by attaching various substituents at different positions. A recent study has detailed the synthesis of a related compound, (4-(5-cyanothiazol-2-yl)-2-oxoimidazolidine-1-carboxamide), showcasing the feasibility of creating diverse libraries.[16]

Application Notes & Protocols

This section provides a structured workflow for the design, synthesis, and evaluation of 2-oxoimidazolidine-1-carboxamide-based MurA inhibitors.

Workflow for MurA Inhibitor Discovery and Characterization

MurA_Inhibitor_Workflow cluster_design PART 1: Design & Synthesis cluster_eval PART 2: In Vitro Evaluation cluster_antibacterial PART 3: Antibacterial Testing comp_design Computational Design (Molecular Docking) synthesis Chemical Synthesis of 2-Oxoimidazolidine-1-carboxamide Derivatives comp_design->synthesis Guide SAR murA_assay MurA Enzyme Inhibition Assay (IC50) synthesis->murA_assay Screen Compounds kinetics Kinetic Studies (Mode of Inhibition, Ki) murA_assay->kinetics Confirm Hits mic_assay Minimum Inhibitory Concentration (MIC) Assay kinetics->mic_assay Test Potent Inhibitors mic_assay->comp_design Iterative SAR Improvement mbc_assay Minimum Bactericidal Concentration (MBC) Assay mic_assay->mbc_assay Determine Bactericidal/ Bacteriostatic Nature

Workflow for MurA Inhibitor Development.
Part 1: Inhibitor Design and Synthesis

Rationale: Molecular docking is a powerful computational tool used to predict the binding mode and affinity of a small molecule to the active site of a target protein.[10][17] This allows for the in-silico screening of virtual libraries of 2-oxoimidazolidine-1-carboxamide derivatives, prioritizing the synthesis of compounds with the highest predicted potency.

Procedure:

  • Protein Preparation:

    • Obtain the crystal structure of the MurA enzyme from a protein database (e.g., PDB). The structure complexed with the substrate UNAG is preferred as it represents the catalytically relevant "closed" conformation.[7][18]

    • Prepare the protein structure using molecular modeling software by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.

  • Ligand Preparation:

    • Generate a virtual library of 2-oxoimidazolidine-1-carboxamide derivatives with diverse substituents.

    • Generate 3D conformations for each ligand and assign appropriate charges.

  • Docking Simulation:

    • Define the binding site on the MurA enzyme, typically centered on the location of the natural substrate PEP or the inhibitor fosfomycin.[7]

    • Perform docking simulations using software such as FlexX or AutoDock.[7]

  • Analysis:

    • Analyze the docking poses and scores. A lower docking score generally indicates a higher predicted binding affinity.[10]

    • Visualize the predicted binding modes to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligands and MurA active site residues like Arg120 and Arg91.[3]

    • Prioritize compounds for synthesis based on favorable docking scores and interaction patterns.

Rationale: The synthesis of 2-oxoimidazolidine-1-carboxamide derivatives can be achieved through multi-step synthetic routes. The following is a generalized scheme based on established organic chemistry principles for related heterocyclic compounds.[19][20] Specific reaction conditions will need to be optimized for each derivative.

General Scheme:

  • Formation of a Hydrazone: React a substituted aldehyde or ketone with a hydrazine derivative to form the corresponding hydrazone.

  • Cyclization: Cyclize the hydrazone with a suitable reagent, such as ethyl chloroacetate in the presence of a base, to form the 2-thioxoimidazolidin-4-one ring.[15]

  • Functional Group Interconversion: The thioxo group can be converted to an oxo group through various oxidative methods.

  • Carboxamide Formation: React the nitrogen at position 1 of the 2-oxoimidazolidine ring with an appropriate isocyanate or use a multi-step process involving phosgene or a phosgene equivalent followed by reaction with a desired amine to form the final 2-oxoimidazolidine-1-carboxamide product.

  • Purification and Characterization: Purify the final compounds using techniques such as column chromatography or recrystallization. Characterize the structure and purity of the synthesized compounds using NMR, mass spectrometry, and IR spectroscopy.[13]

Part 2: In Vitro Enzymatic Evaluation

Rationale: This is a colorimetric assay that measures the activity of the MurA enzyme by quantifying the amount of inorganic phosphate (Pi) released during the enzymatic reaction.[6] A reduction in Pi formation in the presence of a test compound indicates inhibition of MurA.[1][6]

Materials:

  • Purified recombinant MurA enzyme (e.g., from E. coli)

  • UDP-N-acetylglucosamine (UNAG)

  • Phosphoenolpyruvate (PEP)

  • Test compounds (dissolved in DMSO)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.8)[21]

  • Malachite Green reagent[6]

  • 96-well microplates

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a series of 2-fold serial dilutions of the test compounds in the assay buffer. Also, prepare a positive control (e.g., fosfomycin) and a negative control (buffer with DMSO).[6][21]

  • Pre-incubation: In a 96-well plate, add the test compound solution, MurA enzyme, and UNAG. Incubate this mixture for a set period (e.g., 15 minutes at 37°C) to allow the inhibitor to bind to the enzyme.[6] The presence of UNAG is often crucial as it induces the closed, catalytically competent conformation of MurA.[7]

  • Initiate Reaction: Start the enzymatic reaction by adding PEP to each well.[6]

  • Reaction Incubation: Incubate the plate at 37°C for a defined time (e.g., 15-30 minutes).[21]

  • Stop Reaction and Color Development: Terminate the reaction by adding the Malachite Green reagent. This reagent will react with the free phosphate produced by the enzyme, developing a green color.[6][21]

  • Measure Absorbance: After a short incubation for color development (e.g., 5 minutes at room temperature), measure the absorbance at approximately 650 nm using a microplate reader.[6]

  • Data Analysis:

    • Subtract the absorbance of a "no enzyme" control from all readings.[6]

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).[22]

The MurA Catalytic Reaction and its Inhibition

MurA_Reaction UNAG UNAG MurA MurA Enzyme UNAG->MurA PEP PEP PEP->MurA EP_UNAG EP-UNAG Pi Pi MurA->EP_UNAG MurA->Pi Inhibitor 2-Oxoimidazolidine- 1-carboxamide Inhibitor->MurA Inhibits

Inhibition of the MurA-catalyzed reaction.

Rationale: Determining the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive) and the inhibition constant (Ki) provides a more profound understanding of the inhibitor's interaction with the enzyme than the IC50 value alone.[22] The Ki is an intrinsic measure of inhibitor potency, independent of substrate concentration.

Procedure:

  • Vary Substrate and Inhibitor Concentrations: Perform the MurA enzyme assay (Protocol 3) with varying concentrations of one substrate (e.g., PEP) while keeping the other substrate (UNAG) at a saturating concentration. Repeat this for several fixed concentrations of the inhibitor.

  • Measure Initial Reaction Velocities: For each condition, measure the initial reaction rate (velocity).

  • Data Analysis:

    • Create a Lineweaver-Burk or Michaelis-Menten plot for each inhibitor concentration.

    • Analyze the changes in Vmax (maximum velocity) and Km (Michaelis constant) in the presence of the inhibitor to determine the mode of inhibition.

    • For competitive inhibitors, the Ki can be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis constant for that substrate. For time-dependent or irreversible inhibitors, more complex models are required to determine kinact and KI.[23][24][25]

Part 3: Antibacterial Activity Testing

Rationale: The MIC assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[26] This is a standard method to assess the whole-cell antibacterial activity of the synthesized compounds.[27]

Materials:

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Growth medium (e.g., Tryptic Soy Broth (TSB) or Mueller-Hinton Broth)

  • Test compounds

  • 96-well microplates

  • Spectrophotometer

Procedure:

  • Inoculum Preparation:

    • Grow an overnight culture of the bacterial strain.[28]

    • Dilute the culture to a standardized concentration, typically ~5 x 10^5 colony-forming units (CFU)/mL, in the appropriate growth medium.[27]

  • Compound Dilution: In a 96-well plate, prepare 2-fold serial dilutions of the test compounds in the growth medium.[26][29]

  • Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compounds. Include a positive control (bacteria with no compound) and a negative control (medium only).[21][28]

  • Incubation: Incubate the plates at 37°C for 16-24 hours.[27][28]

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed. This can be determined by visual inspection or by measuring the optical density (OD) at 600-660 nm.[26][28]

Data Interpretation and Case Studies

Structure-Activity Relationship (SAR) Analysis

The data gathered from the enzymatic and antibacterial assays should be used to build an SAR. By comparing the activity of different derivatives, researchers can deduce which functional groups at specific positions on the 2-oxoimidazolidine-1-carboxamide scaffold enhance or diminish activity. This iterative process of design, synthesis, and testing is fundamental to lead optimization in drug discovery.

Example Data Table

The following table illustrates how data for a hypothetical series of 2-oxoimidazolidine-1-carboxamide derivatives could be presented.

Compound IDR1 GroupR2 GroupMurA IC50 (µM)[6]E. coli MIC (µg/mL)[29]
HY-01 HPhenyl15.2>128
HY-02 H4-Fluorophenyl8.564
HY-03 H5-Cyanothiazol-2-yl1.116
HY-04 Methyl5-Cyanothiazol-2-yl0.98
Fosfomycin (Control)(Control)8.8[7]4-32[7]

Note: The IC50 and MIC values presented are for illustrative purposes only.

Conclusion and Future Outlook

The 2-oxoimidazolidine-1-carboxamide scaffold presents a promising framework for the development of novel MurA inhibitors. Through a systematic approach involving computational design, chemical synthesis, and a cascade of in vitro enzymatic and whole-cell antibacterial assays, it is possible to identify and optimize potent lead compounds. The protocols and application notes provided in this guide offer a comprehensive roadmap for researchers in this field. Future work should focus on exploring a wide range of chemical diversity around the scaffold, elucidating the precise binding modes through X-ray crystallography, and evaluating the in vivo efficacy and safety profiles of the most promising candidates. The ultimate goal is to develop a new class of antibiotics that can effectively combat the growing threat of resistant bacterial infections.[2]

References

  • Patsnap Synapse. (2024, June 25). What are MurA inhibitors and how do they work?
  • Benchchem. (n.d.). Application Notes and Protocols for MurA-IN-3 Enzyme Inhibition Assay.
  • Emery Pharma. (n.d.).
  • Bio-protocol. (2015, October 15).
  • ACS Publications. (2019, November 12). Catalytic Mechanism and Covalent Inhibition of UDP-N-Acetylglucosamine Enolpyruvyl Transferase (MurA): Implications to the Design of Novel Antibacterials.
  • Semantic Scholar. (2022, April 1).
  • Bio-protocol. (n.d.). 3.2.
  • Advances in UDP-N-Acetylglucosamine Enolpyruvyl Transferase (MurA) Covalent Inhibition. (n.d.).
  • ASM Journals. (n.d.). Identification and Characterization of New Inhibitors of the Escherichia coli MurA Enzyme. Antimicrobial Agents and Chemotherapy.
  • PMC. (2022, April 14).
  • ACS Publications. (2023, August 25). Inhibition of MurA Enzyme from Escherichia coli by Flavonoids and Their Synthetic Analogues. ACS Omega.
  • International Journal of Development Research (IJDR). (2019, February 28).
  • PubMed. (2003, January 15). Structure and function of the Mur enzymes: development of novel inhibitors.
  • PDB-101. (n.d.). Global Health: Antimicrobial Resistance: MurA.
  • PMC. (2024, November 7).
  • SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL ACTIVITY OF SOME NEW 2-THIOXOIMIDAZOLIDIN-4-ONE DERIV
  • Benchchem. (n.d.).
  • YouTube. (2021, September 28).
  • PMC. (n.d.). Structure of MurA (UDP-N-acetylglucosamine enolpyruvyl transferase) from Vibrio fischeri in complex with substrate UDP-N-acetylglucosamine and the drug fosfomycin.
  • Benchchem. (n.d.). An In-depth Technical Guide to the MurA Enzyme Binding Site for Inhibitor Development.
  • Semantic Scholar. (2010).
  • CORE. (n.d.).
  • IUCr Journals. (n.d.). Structure of MurA (UDP-N-acetylglucosamine enolpyruvyl transferase) from Vibrio fischeri in complex with substrate UDP-N-acetylglucosamine and the drug fosfomycin.
  • edX. (n.d.).
  • Sigma-Aldrich. (n.d.).
  • (PDF)
  • PMC. (2024, April 4).
  • ACS Publications. (2024, April 4).
  • Publikationen der UdS. (n.d.).
  • ResearchGate. (2016, January 7). (PDF)
  • Synthesis and Biological evaluation of some new 2-thioxoimidazolidin-4-one deriv
  • PMC. (n.d.). Identification and Biochemical Characterization of Pyrrolidinediones as Novel Inhibitors of the Bacterial Enzyme MurA.
  • Identification and Characterization of New Inhibitors of the Escherichia coli MurA Enzyme. (n.d.).
  • MDPI. (2022, April 14).
  • DESIGN AND MOLECULAR DOCKING VALIDATION OF FOUR DIHYDROPYRAZOLE-BASED MurA ENZYME INHIBITORS. (n.d.).
  • PubMed. (2001, May 7).
  • ResearchGate. (n.d.). Discovery of 1,2-diaryl-3-oxopyrazolidin-4-carboxamides as a new class of MurA enzyme inhibitors and characterization of their antibacterial activity | Request PDF.

Sources

Synthesis of P2X1 receptor antagonists using 2-Oxoimidazolidine-1-carboxamide

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis and Pharmacological Validation of 2-Oxoimidazolidine-1-carboxamide Derivatives as Non-Acidic P2X1 Receptor Antagonists

Introduction & Mechanistic Rationale

The P2X1 receptor is an ATP-gated ion channel predominantly expressed in smooth muscle cells, platelets, and specific neuronal populations[1]. Upon activation by extracellular adenosine triphosphate (ATP), the receptor undergoes a conformational change that facilitates the influx of cations (Ca²⁺ and Na⁺), leading to cellular depolarization[1]. This mechanism plays a critical role in physiological responses such as muscle contraction and platelet aggregation, making P2X1 an attractive therapeutic target for antithrombotics, hyperactive bladder treatments, and anti-inflammatory agents[1][2].

Historically, the pharmacological exploration of P2X1 has been hindered by a lack of drug-like ligands. Classical P2X1 antagonists, such as the suramin derivative NF449 and PPADS, exhibit high potency but are heavily polysulfonated and highly acidic[3][4]. Their polyanionic nature results in poor oral bioavailability and limited tissue penetration, restricting their use to in vitro or highly controlled in vivo models[4].

To overcome these pharmacokinetic limitations, recent structure-activity relationship (SAR) studies have focused on non-acidic, allosteric modulators[5]. The discovery of salicylanilide derivatives and their structural analogs—specifically 2-oxoimidazolidine-1-carboxamides —has provided a breakthrough[5][6]. By utilizing a 2-oxoimidazolidine core linked via a carboxamide to a highly lipophilic, electron-withdrawn phenyl ring (e.g., 3,5-bis(trifluoromethyl)phenyl), researchers have successfully synthesized potent, non-acidic antagonists that bind to the extracellular allosteric sites of the P2X1 receptor[6].

G ATP Extracellular ATP P2X1 P2X1 Receptor (Ligand-Gated Ion Channel) ATP->P2X1 Binds & Activates Ca Ca2+ / Na+ Influx P2X1->Ca Channel Opening Response Physiological Response (Platelet Aggregation / Muscle Contraction) Ca->Response Depolarization Antagonist 2-Oxoimidazolidine-1-carboxamide (Allosteric Antagonist) Antagonist->P2X1 Blocks Activation

P2X1 receptor signaling pathway and the mechanism of allosteric antagonism.

Comparative Antagonist Profile

To contextualize the value of 2-oxoimidazolidine-1-carboxamide derivatives, it is essential to compare them against established P2X1 reference compounds. The table below summarizes the quantitative data driving the shift toward non-acidic scaffolds.

Compound NameChemical NatureP2X1 IC₅₀Selectivity ProfileDrug-Like Viability
NF449 Polysulfonated (Octasodium salt)0.28 nMHigh (over P2X2, P2X3, P2X4)Low (Poor membrane permeability)[3]
Ro 0437626 Non-acidic (Benzimidazole derivative)3.0 μM>30-fold over P2X2, P2X3Moderate (Low potency)[2][3]
Salicylanilide 1 Non-acidic (Benzamide derivative)19.2 nM>500-fold over P2X2, P2X3High (Potent allosteric modulator)[5]
Compound 67 *Non-acidic (Imidazolidine derivative)Sub-micromolarHighHigh (Excellent lipophilicity)

*Compound 67: N-(3,5-Bis(trifluoromethyl)phenyl)-3-methyl-2-oxoimidazolidine-1-carboxamide.

Experimental Protocol: Synthesis of Compound 67

The following protocol details the synthesis of N-(3,5-Bis(trifluoromethyl)phenyl)-3-methyl-2-oxoimidazolidine-1-carboxamide, a representative 2-oxoimidazolidine-1-carboxamide derivative utilized in SAR studies for P2X1 antagonism.

Causality & Chemical Logic: The reaction proceeds via the nucleophilic addition of the secondary amine nitrogen of 1-methyl-2-imidazolidinone to the highly electrophilic isocyanate carbon of 3,5-bistrifluoromethylphenylisocyanate. Toluene is selected as the solvent because its high boiling point (110°C) provides the necessary thermal energy to overcome the steric hindrance imposed by the bulky trifluoromethyl groups on the phenyl ring.

Materials Required:
  • Reactant A: 1-methyl-2-imidazolidinone (100 mg, 1.00 mmol)

  • Reactant B: 3,5-bistrifluoromethylphenylisocyanate (255 mg, 1.00 mmol)

  • Solvent: Anhydrous Toluene (5 mL)

  • Purification: Silica gel (SiO₂), Petroleum Ether (PE), Ethyl Acetate (EA)

Step-by-Step Methodology:
  • Preparation of the Reaction Mixture: In an oven-dried, 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve 100 mg (1.00 mmol) of 1-methyl-2-imidazolidinone in 5 mL of anhydrous toluene.

  • Addition of Isocyanate: Slowly add 255 mg (1.00 mmol) of 3,5-bistrifluoromethylphenylisocyanate to the stirring solution. Caution: Isocyanates are moisture-sensitive and toxic; perform this step under an inert atmosphere (Argon/N₂) inside a fume hood.

  • Thermal Activation: Attach a reflux condenser to the flask. Heat the mixture to reflux (~110°C) and maintain stirring for exactly 2 hours. The prolonged heat ensures complete conversion by driving the nucleophilic attack against the sterically hindered isocyanate.

  • Reaction Monitoring: Monitor the reaction progress via Thin Layer Chromatography (TLC) using a PE/EA (1:1) solvent system. The disappearance of the isocyanate spot confirms reaction completion.

  • Workup: Remove the flask from the heat source and allow it to cool to room temperature. Evaporate the volatile components (toluene) under reduced pressure using a rotary evaporator until a crude solid residue is obtained.

  • Chromatographic Purification: Resuspend the crude residue in a minimal amount of loading solvent. Submit the mixture to flash column chromatography using silica gel (SiO₂). Elute the column isothermally with a solvent mixture of petroleum ether/ethyl acetate (1:1 to 2:1 v/v)[7].

  • Isolation: Collect the fractions containing the pure product (identified via UV-active TLC spots). Evaporate the solvent to yield the pure N-(3,5-Bis(trifluoromethyl)phenyl)-3-methyl-2-oxoimidazolidine-1-carboxamide as a colorless solid[7].

G Reactants 1-methyl-2-imidazolidinone + 3,5-bistrifluoromethylphenylisocyanate Reaction Reflux in Toluene (110°C, 2h) Reactants->Reaction Nucleophilic Addition Evaporation Evaporate Volatile Components Reaction->Evaporation Workup Chromatography Column Chromatography (SiO2, PE/EA 1:1) Evaporation->Chromatography Purification Product Pure N-(3,5-Bis(trifluoromethyl)phenyl)- 3-methyl-2-oxoimidazolidine-1-carboxamide Chromatography->Product Isolation

Step-by-step synthesis workflow for 2-Oxoimidazolidine-1-carboxamide derivatives.

Pharmacological Validation (Self-Validating System)

To ensure the synthesized compound possesses the required biological activity, the protocol must be coupled with a self-validating pharmacological assay. The standard method for assessing P2X1 antagonistic potency involves measuring the inhibition of ATP-induced calcium influx[2][5].

Validation Workflow:

  • Cell Culture Preparation: Utilize 1321N1 astrocytoma cells stably transfected with the human P2X1 receptor[5]. These cells lack endogenous P2 receptors, providing a clean background.

  • Fluorescent Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 45 minutes at 37°C.

  • Antagonist Pre-incubation: Treat the cells with varying concentrations of the synthesized 2-oxoimidazolidine-1-carboxamide derivative (e.g., 0.01 μM to 10 μM) for 20 minutes. This allows the compound to bind to the extracellular allosteric site[5].

  • Agonist Challenge: Stimulate the receptors using 300 nM of ATP (the EC₈₀ concentration for P2X1)[8].

  • Data Acquisition & Causality: Measure the fluorescent signal using a microplate reader. If the synthesis was successful and the compound is active, the antagonist will prevent the ATP-induced conformational change, resulting in a dose-dependent decrease in fluorescence (blocked Ca²⁺ influx). Calculate the IC₅₀ from the concentration-inhibition curve to validate potency against reference standards like Ro 0437626[2].

References

  • Source: PubMed / National Institutes of Health (Jaime-Figueroa et al., 2005)
  • Source: Journal of Medicinal Chemistry / ACS Publications (Tian et al., 2020)
  • Source: Tocris / Neuropharmacology (Rettinger et al., 2005)
  • What are P2X1 receptor antagonists and how do they work?
  • The P2X1 receptor as a therapeutic target Source: PubMed Central / National Institutes of Health URL

Sources

HPLC method development for 2-Oxoimidazolidine-1-carboxamide quantification

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced HPLC and LC-MS/MS Method Development for the Quantification of 2-Oxoimidazolidine-1-carboxamide

Introduction & Analytical Challenges

2-Oxoimidazolidine-1-carboxamide (MW 129.12, C₄H₇N₃O₂) is a highly polar, low-molecular-weight nitrogenous compound. It frequently appears as a critical intermediate in the synthesis of β-lactam antibiotics (e.g., azlocillin), a degradation product of cosmetic preservatives like imidazolidinyl urea, and a structural core in agrochemicals[1].

Quantifying this compound presents two severe analytical challenges:

  • Extreme Polarity: With a negative LogP, the molecule exhibits negligible retention on standard Reversed-Phase (RP) C18 columns, eluting in the void volume where matrix suppression is most severe.

  • Lack of a UV Chromophore: The structure consists entirely of urea and amide bonds without an extended conjugated π -system. UV detection relies on weak n→π∗ transitions at 205–210 nm, which are highly susceptible to baseline drift and matrix interference.

To overcome these limitations, this protocol details a dual-method approach: a HILIC-CAD (Hydrophilic Interaction Liquid Chromatography with Charged Aerosol Detection) method for bulk purity and formulation testing, and an LC-MS/MS method for trace-level quantification in complex biological or environmental matrices[2].

Mechanistic Rationale & Method Selection (E-E-A-T)

Chromatographic Causality: Why HILIC?

In traditional RP-HPLC, the highly polar nature of 2-Oxoimidazolidine-1-carboxamide prevents partitioning into the hydrophobic alkyl chains of a C18 stationary phase. Attempting to retain it using 100% aqueous mobile phases often leads to "phase collapse" (stationary phase dewetting) and poor peak shape.

HILIC operates via an orthogonal mechanism. By utilizing a polar stationary phase (e.g., Amide or cross-linked Diol) and a highly organic mobile phase (typically >70% Acetonitrile), a water-rich pseudo-stationary layer forms on the silica surface. The polar analyte partitions from the bulk organic mobile phase into this aqueous layer, resulting in strong, predictable retention.

G Analyte 2-Oxoimidazolidine-1-carboxamide (Highly Polar) RP Reversed-Phase (C18) Analyte->RP Hydrophobic HILIC HILIC (Amide/Sugar) Analyte->HILIC Hydrophilic RP_Result Poor Retention (Void Volume Co-elution) RP->RP_Result HILIC_Result Strong Retention (Aqueous Partitioning) HILIC->HILIC_Result

Fig 1. Chromatographic retention logic comparing HILIC and Reversed-Phase mechanisms.

Detection Causality: CAD and MS/MS over UV

Because 2-Oxoimidazolidine-1-carboxamide absorbs poorly in the UV range, we utilize Charged Aerosol Detection (CAD) for routine assay. CAD provides a universal, mass-dependent response that is independent of the molecule's optical properties, making it ideal for non-chromophoric analytes. For trace analysis, Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) is employed. The molecule readily protonates to form an [M+H]+ precursor at m/z 130.1. Collision-Induced Dissociation (CID) triggers the loss of the carboxamide group ( −43 Da), yielding a highly stable imidazolidin-2-one product ion at m/z 87.1[3].

MS Precursor Precursor Ion [M+H]+ m/z 130.1 CID CID Fragmentation Precursor->CID Frag1 Imidazolidin-2-one m/z 87.1 (Quant) CID->Frag1 -43 Da (CONH2) Frag2 Carboxamide m/z 44.1 (Qual) CID->Frag2 Cleavage

Fig 2. Collision-Induced Dissociation (CID) pathway for 2-Oxoimidazolidine-1-carboxamide.

Experimental Protocols

Sample Preparation (Self-Validating System)

Critical Insight: In HILIC, water is the "strong" eluting solvent. Injecting samples dissolved in 100% aqueous diluents will cause severe peak fronting and splitting. All samples must be matrix-matched to the initial mobile phase conditions.

  • Bulk/Formulation (Method A): Accurately weigh 10 mg of the sample. Dissolve in 1.0 mL of LC-MS grade water, then immediately dilute 1:10 with Acetonitrile (final diluent: 90:10 ACN:Water).

  • Complex Matrices (Method B - QuEChERS):

    • Weigh 10 g of homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of Acetonitrile and vortex for 1 minute.

    • Add QuEChERS extraction salts (4 g MgSO₄, 1 g NaCl) to induce phase separation[2].

    • Shake vigorously for 2 minutes, then centrifuge at 4000 rpm for 5 minutes.

    • Transfer 1 mL of the upper organic layer and dilute with 3 mL of Acetonitrile to ensure the injection solvent is 90% organic prior to HILIC injection.

Method A: HILIC-CAD (Bulk Purity & Assay)
  • Column: Waters XBridge Amide, 150 × 4.6 mm, 3.5 µm.

  • Column Temperature: 35 °C (Crucial for stabilizing the aqueous layer on the silica surface).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH adjusted to 3.0 with Formic Acid to suppress silanol ionization).

  • Mobile Phase B: 100% Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • CAD Settings: Evaporator Temp: 35 °C, Data Collection Rate: 10 Hz, Filter: 3.6 s.

Table 1: HILIC Gradient Program

Time (min)% Mobile Phase A (Aq)% Mobile Phase B (Org)Curve
0.0595Initial
2.0595Isocratic hold
8.03070Linear gradient
10.03070Wash
10.1595Re-equilibration
15.0595End
Method B: LC-MS/MS (Trace Quantification)
  • Column: Agilent Poroshell 120 HILIC, 100 × 2.1 mm, 2.7 µm.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

  • Ionization Source: Electrospray Ionization (ESI) in Positive Mode.

  • Capillary Voltage: 3500 V.

  • Drying Gas: 10 L/min at 300 °C.

Table 2: MRM Transitions and Collision Energies

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Purpose
2-Oxoimidazolidine-1-carboxamide130.187.15015Quantifier
2-Oxoimidazolidine-1-carboxamide130.144.15025Qualifier

Method Validation Data Summary

The LC-MS/MS method was validated according to ICH M10 guidelines for bioanalytical and trace-level methodology. The use of HILIC chromatography successfully separated the analyte from early-eluting matrix components, mitigating ion suppression.

Table 3: Validation Metrics (LC-MS/MS Method)

ParameterResultAcceptance Criteria
Linear Range 1.0 – 500 ng/mL R2≥0.995
Limit of Detection (LOD) 0.3 ng/mLS/N 3
Limit of Quantitation (LOQ) 1.0 ng/mLS/N 10, Precision 20%
Intra-day Precision (%RSD) 3.4% (at 10 ng/mL) 15%
Matrix Effect (QuEChERS) 92.5%85% – 115% (Minimal suppression)
Recovery 94.2 ± 4.1%80% – 120%

Sources

Application Note: Advanced Carbamoylation Techniques for 2-Oxoimidazolidine-1-carboxamide Production

Author: BenchChem Technical Support Team. Date: April 2026

The 2-oxoimidazolidine-1-carboxamide scaffold is a highly versatile structural motif utilized across agricultural chemistry and modern drug discovery. It serves as the core pharmacophore in potent, non-acidic P2X1 receptor antagonists[1] and is the defining structural component of Isocarbamid (N-isobutyl-2-oxoimidazolidine-1-carboxamide), a well-documented pre-emergence herbicide[2],[3].

This application note provides a comprehensive, mechanistically grounded guide to the N-carbamoylation of 2-imidazolidinone (ethylene urea)[4]. By understanding the causality behind reagent selection and thermodynamic controls, researchers can optimize yields, avoid toxic byproducts, and establish self-validating synthetic workflows.

Mechanistic Framework: The Chemistry of N-Carbamoylation

The synthesis of 2-oxoimidazolidine-1-carboxamide derivatives relies on the nucleophilic attack of the secondary amine (N1) of 2-imidazolidinone onto an electrophilic carbonyl species. Because 2-imidazolidinone is a cyclic urea, its nitrogen atoms are less nucleophilic than standard aliphatic amines due to the delocalization of their lone pairs into the adjacent carbonyl group. Consequently, carbamoylation requires highly reactive electrophiles or elevated thermal conditions[5].

Cyanate-Driven In Situ Carbamoylation (Unsubstituted Amides)

To synthesize the unsubstituted 1-carboxamide, sodium cyanate (NaOCN) is reacted with 2-imidazolidinone in the presence of an acid (typically glacial acetic acid).

  • Causality: The acid serves a dual purpose. It acts as a solvent and protonates the cyanate anion to generate isocyanic acid (HNCO) in situ. HNCO is a highly potent electrophile. The N1 of 2-imidazolidinone attacks the central carbon of HNCO, yielding the target carboxamide without the need for highly toxic phosgene gas.

Direct Isocyanate Addition (N-Substituted Amides)

For N-substituted derivatives (e.g., Isocarbamid), alkyl or aryl isocyanates are utilized[1].

  • Causality: Isocyanates are inherently electrophilic at the carbon atom. However, bulky substituents (like an isobutyl group) introduce steric hindrance. This necessitates the use of high-boiling, non-nucleophilic solvents (like anhydrous toluene) to provide the thermal energy required to drive the addition reaction to completion.

Green Transcarbamoylation

A modern, phosgene-free approach involves reacting 2-imidazolidinone directly with urea at high temperatures (transcarbamoylation)[5].

  • Causality: At temperatures exceeding 130 °C, urea decomposes to release ammonia and HNCO. The molten state allows for solvent-free coupling, making it an environmentally benign, scalable alternative, albeit with slightly lower yields due to competing side reactions.

Pathway Visualization

Carbamoylation SM 2-Imidazolidinone (Ethylene Urea) Cyanate NaOCN + AcOH (In situ HNCO) SM->Cyanate Acidic Media Isocyanate Alkyl/Aryl Isocyanate (e.g., Isobutyl isocyanate) SM->Isocyanate Toluene, Reflux Urea Urea + Heat (Transcarbamoylation) SM->Urea Solvent-free / High T Prod1 2-Oxoimidazolidine- 1-carboxamide Cyanate->Prod1 Nucleophilic Attack Prod2 N-Substituted 2-Oxoimidazolidine- 1-carboxamide Isocyanate->Prod2 Direct Addition Urea->Prod1 - NH3

Reaction pathways for the carbamoylation of 2-imidazolidinone into carboxamide derivatives.

Quantitative Performance Data

The following table summarizes the operational parameters and expected outcomes for the primary carbamoylation techniques, allowing researchers to select the optimal route based on target substitution and scalability requirements.

Carbamoylation AgentTarget DerivativeSolvent SystemTemp (°C)Expected Yield (%)Purity (HPLC)Scalability / Safety
Sodium Cyanate UnsubstitutedGlacial Acetic Acid25 - 5075 - 82>98%High / Safe
Isobutyl Isocyanate N-IsobutylToluene (Anhydrous)11085 - 90>99%Medium / Moderate
Urea UnsubstitutedNone (Melt)130 - 15060 - 70>95%High / Very Safe
Triphosgene + NH₃ UnsubstitutedDCM / Triethylamine0 - 2540 - 50>90%Low / Highly Toxic

Step-by-Step Experimental Protocols

Protocol A: Synthesis of Unsubstituted 2-Oxoimidazolidine-1-carboxamide via Sodium Cyanate

This protocol leverages the controlled in situ generation of isocyanic acid to achieve high-purity mono-carbamoylation.

  • Preparation: Suspend 2-imidazolidinone (10.0 mmol) in 15 mL of glacial acetic acid in a 50 mL round-bottom flask equipped with a magnetic stirrer.

  • Electrophile Generation: Slowly add sodium cyanate (15.0 mmol, 1.5 eq) portion-wise over 30 minutes.

    • Causality: The protonation of cyanate is exothermic and rapidly evolves HNCO gas. Portion-wise addition prevents rapid degassing, ensuring the active electrophile remains dissolved long enough to react with the less nucleophilic cyclic urea.

  • Reaction Propagation: Stir the mixture at 40 °C for 5 hours. The suspension will gradually clarify as the product forms.

  • Isolation: Concentrate the acetic acid under reduced pressure. Neutralize the residue with saturated aqueous NaHCO₃ to remove residual acid, extract with ethyl acetate (3 x 20 mL), dry over anhydrous Na₂SO₄, and concentrate to yield a white solid.

Protocol B: Synthesis of N-Isobutyl-2-oxoimidazolidine-1-carboxamide (Isocarbamid)

This protocol utilizes direct isocyanate addition, requiring strict anhydrous conditions to prevent the isocyanate from hydrolyzing into a symmetric urea[1],[3].

  • Preparation: Under an inert nitrogen atmosphere, dissolve 2-imidazolidinone (10.0 mmol) in 25 mL of anhydrous toluene.

  • Reagent Addition: Add isobutyl isocyanate (11.0 mmol, 1.1 eq) dropwise via syringe.

    • Causality: Toluene is chosen because it is aprotic (preventing isocyanate hydrolysis) and non-nucleophilic. A slight excess of isocyanate ensures complete conversion of the starting material.

  • Thermal Activation: Affix a reflux condenser and heat the reaction to 110 °C for 3 hours.

    • Causality: The high reflux temperature provides the kinetic energy necessary to overcome the steric hindrance of the isobutyl group during the nucleophilic attack.

  • Purification: Cool the mixture to room temperature. Evaporate the toluene under reduced pressure. Recrystallize the crude residue from a mixture of ethyl acetate and petroleum ether (1:3) to obtain the pure product.

Analytical Validation (Self-Validating System)

To ensure the protocols are self-validating, researchers must utilize analytical techniques that confirm the structural transformation without relying solely on yield metrics.

1. Symmetry-Breaking via ¹H NMR: The most definitive proof of successful mono-carbamoylation is the breaking of molecular symmetry.

  • Starting Material: In 2-imidazolidinone, the ethylene bridge (–CH₂–CH₂–) protons are highly symmetric, appearing as a simple, unified signal.

  • Product: Upon N-carbamoylation, the strongly electron-withdrawing carboxamide group deshields the adjacent CH₂ protons. This splits the previously symmetric signal into two distinct, complex multiplets (typically around δ 3.5 and δ 3.9 ppm). Furthermore, the newly formed primary amide (–NH₂) will appear as a broad singlet integrating to 2H (around δ 7.0–7.5 ppm), while the remaining cyclic secondary amine (–NH–) integrates to 1H[3].

2. Thin-Layer Chromatography (TLC): Because 2-oxoimidazolidine-1-carboxamide lacks strong UV chromophores (no aromatic rings), standard 254 nm UV visualization will fail.

  • Validation Step: Plates must be stained using a Ninhydrin dip (followed by heating) to detect the amide/amine functionalities, or a KMnO₄ stain, which will oxidize the nitrogen centers and appear as distinct yellow spots on a purple background. The product will exhibit a significantly higher Rf value than the highly polar 2-imidazolidinone starting material.

References

  • Discovery and Structure Relationships of Salicylanilide Derivatives as Potent, Non-acidic P2X1 Receptor Antagonists Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Isocarbamid | CID 35699 PubChem - National Institutes of Health (NIH) URL:[Link]

  • Carbamate synthesis by carbamoylation Organic Chemistry Portal URL:[Link]

  • CeO2-Catalyzed Synthesis of 2-Imidazolidinone from Ethylenediamine Carbamate ACS Omega (NIH PMC) URL:[Link]

Sources

Application Note: In Vitro Antiviral Screening Architecture for 2-Oxoimidazolidine-1-carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Rationale

The 2-Oxoimidazolidine-1-carboxamide scaffold (CAS 14746-98-6) (1)[1] is a highly versatile heterocyclic building block in medicinal chemistry. Its unique hydrogen-bonding donor/acceptor profile makes it an ideal structural moiety for interacting with viral glycoproteins and replication enzymes. Substituted amide derivatives incorporating this core have been extensively investigated for broad-spectrum antiviral and antineoplastic activities (2)[2].

Structurally analogous compounds have demonstrated profound efficacy in two distinct mechanistic pathways: as viral attachment inhibitors (e.g., preventing HIV-1 gp120-CD4 interactions) (3)[4] and as modulators of viral RNA-dependent RNA polymerase (RdRp) in respiratory and flavivirus models (5)[5]. This application note details a robust, self-validating in vitro screening architecture designed to evaluate the antiviral efficacy and mechanism of action (MoA) of novel 2-Oxoimidazolidine-1-carboxamide derivatives.

Experimental Design & Causality (E-E-A-T)

A common pitfall in early-stage antiviral screening is conflating host cell cytotoxicity with viral inhibition. If a compound kills the host cell, viral replication will naturally cease, yielding a false-positive antiviral signal. Therefore, our protocol mandates a self-validating, parallel-track approach : we simultaneously determine the 50% Cytotoxic Concentration ( CC50​ ) and the 50% Effective Concentration ( EC50​ ).

The mathematical relationship between these two metrics yields the Selectivity Index (SI = CC50​/EC50​ ) (6)[6]. An SI > 10 is the universally accepted minimum threshold to confirm true antiviral activity and advance a compound to secondary mechanistic assays.

ScreeningArchitecture cluster_0 Phase 1: Toxicity & Efficacy Profiling cluster_1 Phase 2: Validation & Mechanism Comp 2-Oxoimidazolidine-1-carboxamide Library Tox Cytotoxicity Assay (CC50) Uninfected Cells Comp->Tox CPE CPE Inhibition (EC50) Infected Cells Comp->CPE SI Selectivity Index (SI) SI = CC50 / EC50 Tox->SI CPE->SI PRA Plaque Reduction Assay (Viral Titer Quantification) SI->PRA SI > 10 TOA Time-of-Addition Assay (Entry vs. Replication) PRA->TOA

Workflow for self-validating in vitro antiviral screening of 2-Oxoimidazolidine-1-carboxamide.

Quantitative Data Presentation: Target Benchmarks

Before initiating the screening pipeline, benchmark criteria must be established. Table 1 summarizes the expected pharmacological profiles of successful 2-Oxoimidazolidine-1-carboxamide derivatives against standard reference controls.

Table 1: Representative In Vitro Screening Profile Benchmarks

Compound ClassTarget VirusCell Line CC50​ (µM) EC50​ (µM)Selectivity Index (SI)Primary Mechanism
Derivative A HIV-1 (LAI)MT-2> 100.00.05> 2000.0Attachment Inhibition
Derivative B RSV (A2)HEp-285.01.2070.8Post-entry Replication
Ribavirin (Control) RSV (A2)HEp-2> 200.04.50> 44.4RNA Mutagenesis
Azelnidipine (Control) ZIKVVero E654.31.6832.3RdRp Inhibition

Core Experimental Protocols

To ensure a self-validating system , every assay plate must contain the following internal controls:

  • Cell Control (CC): Cells + Media + Vehicle (DMSO). Validates baseline cell health (100% viability).

  • Virus Control (VC): Cells + Virus + Vehicle (DMSO). Validates maximum viral infectivity (0% inhibition).

  • Positive Control (PC): Cells + Virus + Known Antiviral (e.g., Ribavirin). Validates assay sensitivity.

Protocol 1: Host Cell Viability & Cytotoxicity ( CC50​ Determination)

Rationale: Determines the intrinsic toxicity of the compound in the absence of viral infection using ATP quantitation as a proxy for metabolic health (5)[5].

  • Seed HEp-2 or Vero E6 cells in a 96-well plate at a density of 1×104 cells/well. Incubate overnight at 37°C in 5% CO2​ .

  • Prepare 3-fold serial dilutions of the 2-Oxoimidazolidine-1-carboxamide derivative in maintenance medium (2% FBS).

  • Replace the growth medium with 100 µL of the compound dilutions. Include CC and Vehicle controls.

  • Incubate for 48–72 hours at 37°C.

  • Add CellTiter-Glo® reagent (or MTT) to each well. Measure luminescence/absorbance using a microplate reader.

  • Calculate CC50​ using non-linear regression analysis (GraphPad Prism).

Protocol 2: Cytopathic Effect (CPE) Inhibition Assay ( EC50​ Determination)

Rationale: A high-throughput primary screen that measures the compound's ability to protect cells from virus-induced death (6)[6].

  • Seed cells in a 96-well plate ( 1×104 cells/well) and incubate overnight.

  • Pre-treat cells with serial dilutions of the test compound for 1 hour.

  • Inoculate the wells with the target virus at a Multiplicity of Infection (MOI) of 0.05 to 0.1. Ensure VC, CC, and PC wells are properly assigned.

  • Incubate for 72 hours until the VC wells show prominent cytopathic effect (cell rounding, syncytia formation, or sloughing).

  • Assess cell viability via CellTiter-Glo. The concentration protecting 50% of the cells from virus-induced death is the EC50​ .

Protocol 3: Plaque Reduction Assay (Orthogonal Validation)

Rationale: While CPE measures cell survival, the Plaque Reduction Assay is the gold standard for directly quantifying the reduction in infectious viral progeny (Plaque Forming Units, PFU/mL) (6)[6].

  • Seed cells in 24-well plates until 90-100% confluent.

  • In a separate tube, mix the virus (diluted to yield 50-100 plaques/well) with equal volumes of the compound dilutions. Incubate for 1 hour at 37°C.

  • Remove growth medium from the monolayers and inoculate with 200 µL of the virus-compound mixture. Allow adsorption for 1-2 hours.

  • Remove the inoculum. Overlay the cells with 1 mL of medium containing 0.75% methylcellulose and the corresponding compound concentration.

  • Incubate for 4-5 days. Fix cells with 10% formalin and stain with 0.5% crystal violet.

  • Count plaques manually. Calculate the percentage of plaque reduction relative to the VC.

Protocol 4: Time-of-Addition (TOA) Assay (Mechanism of Action)

Rationale: To determine if the compound acts as an early-stage attachment inhibitor (like BMS-626529) (3)[4] or a post-entry replication inhibitor (like DIDS) (7)[7].

  • Synchronize the viral infection by incubating cells with the virus at 4°C for 1 hour (this permits receptor binding but halts endocytosis/entry).

  • Shift the plates to 37°C to initiate viral entry (Time = 0 h).

  • Add the EC90​ concentration of the compound at specific intervals: -1 h (pre-treatment), 0 h (co-addition), +2 h, +4 h, and +8 h post-infection.

  • Harvest culture supernatants at 24 hours post-infection (hpi) and quantify viral RNA yield via RT-qPCR.

  • Interpretation: If efficacy sharply drops when the compound is added at +2 h, it acts as an entry/attachment inhibitor. If efficacy is maintained when added up to +8 h, it targets intracellular replication machinery.

ViralMoA Virus Viral Particle Entry 1. Attachment & Entry (gp120 / Host Receptors) Virus->Entry Uncoat 2. Uncoating Entry->Uncoat Rep 3. Genome Replication (RdRp / RT) Uncoat->Rep Ass 4. Assembly & Release Rep->Ass Drug 2-Oxoimidazolidine- 1-carboxamide Drug->Entry Early Inhibition Drug->Rep Late Inhibition

Mechanistic targets of 2-Oxoimidazolidine-1-carboxamide derivatives across the viral life cycle.

References

  • Source: google.
  • Source: bldpharm.
  • Source: nih.
  • Source: asm.
  • Title: Application Notes and Protocols: In Vitro Antiviral Assay for Rengynic Acid Against Respiratory Syncytial Virus (RSV)
  • Source: asm.

Sources

Advanced Formulation Strategies for 2-Oxoimidazolidine-1-carboxamide Based Agrochemicals

Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol Guide for Isocarbamid and Derivative Urea Herbicides

Introduction & Mechanistic Overview

2-Oxoimidazolidine-1-carboxamide derivatives, predominantly represented by the active ingredient Isocarbamid (N-isobutyl-2-oxoimidazolidine-1-carboxamide), belong to the imidazolidinone/urea class of herbicides[1]. Historically utilized for pre-emergence weed control in beet crops, these compounds function by root absorption and subsequent xylem translocation to inhibit Photosystem II (PSII) in target weeds.

The successful field application of these active ingredients (AIs) relies heavily on their formulation, which must overcome specific physicochemical hurdles. Industrial production of these compounds yields technical-grade materials with a moderate melting point (95.5 °C) and a borderline aqueous solubility of 1.3 g/L at 20 °C[2][3].

Causality Insight: A water solubility of 1.3 g/L presents a unique formulation challenge. It is too low to create a true Soluble Concentrate (SL), but high enough to trigger Ostwald ripening (crystal growth) in aqueous suspensions during temperature cycling. Therefore, formulation strategies must prioritize robust crystal growth inhibition, precise particle size distribution, and solid-dispersion techniques.

Physicochemical Profiling

Understanding the physical nature of the AI is the first step in designing a self-validating formulation system.

Table 1: Key properties of N-isobutyl-2-oxoimidazolidine-1-carboxamide [3][4]

Property Value Formulation Implication
Molecular Weight 185.22 g/mol Standard for urea-class active ingredients.
Melting Point 95.5 °C Solid at room temperature; highly suitable for mechanical milling without melting.
Water Solubility 1.3 g/L (20 °C) High risk of Ostwald ripening in aqueous media; requires specific dispersants.

| LogP | 1.03 | Moderate lipophilicity; requires strong wetting agents for soil penetration. |

Formulation Strategy I: Suspension Concentrate (SC)

Suspension Concentrates (SC) are ideal for this class, offering high AI loading without the inhalation risks and dust hazards associated with older Wettable Powders (WP).

Protocol: Preparation of a 400 g/L SC Formulation
  • Pre-Mixing (Slurry Preparation):

    • Causality: The AI is moderately hydrophobic. To prevent agglomeration and ensure homogeneous milling, a high-shear mixer is used to wet the AI before it enters the mill.

    • Action: Combine 40% (w/w) Isocarbamid, 3% polycarboxylate dispersant (specifically chosen to bind to crystal faces and prevent Ostwald ripening), 1% sodium alkyl naphthalene sulfonate (wetting agent), 5% propylene glycol (antifreeze), and deionized water (q.s. to 100%).

  • Wet Milling:

    • Action: Transfer the slurry to a horizontal bead mill loaded with 1.0-1.2 mm zirconium oxide beads (70% volume fill).

    • Self-Validating Step: Mill for 2 passes. Measure particle size via laser diffraction. The target is D90 < 5 µm and D50 ≈ 1.5 µm. If D90 > 5 µm, increase the residence time by 15% or check bead wear.

  • Let-Down Phase:

    • Action: Under low shear, add 0.15% Xanthan gum (pre-swelled in water) as a rheology modifier and 0.1% benzisothiazolinone (biocide).

    • Causality: Xanthan gum creates a shear-thinning network. This prevents sedimentation of the dense AI particles during long-term storage but allows the formulation to flow easily when poured into the spray tank.

SC_Workflow Premix 1. Pre-mixing (AI + Surfactants) Mill 2. Bead Milling (Particle Reduction) Premix->Mill Letdown 3. Let-down Phase (Rheology Modifiers) Mill->Letdown QC 4. Quality Control (D90 < 5µm) Letdown->QC

Caption: Step-by-step workflow for Suspension Concentrate (SC) preparation and validation.

Formulation Strategy II: Water Dispersible Granules (WDG)

For agricultural regions with extreme temperature fluctuations, WDGs are superior to SCs. The complete absence of water in the final product eliminates the risk of Ostwald ripening and phase separation, drastically improving shelf life.

Protocol: Extrusion Granulation of a 60% WDG
  • Dry Blending & Jet Milling:

    • Action: Blend 60% Isocarbamid, 8% sodium lignosulfonate (primary dispersant), 2% sodium lauryl sulfate (wetting agent), and 30% kaolin clay (inert carrier).

    • Action: Pass the blend through a jet mill to achieve a uniform D90 < 10 µm.

  • Kneading:

    • Action: Add 12-15% water to the milled powder in a continuous kneader to form a pliable dough.

    • Causality: The moisture acts as a temporary binder. Too little water results in brittle granules that generate dust; too much water causes agglomeration and failure in the fluid bed dryer.

  • Extrusion & Drying:

    • Action: Extrude the dough through a 1.0 mm basket extruder. Dry the extrudates in a fluid bed dryer at 60 °C until residual moisture is < 2%.

    • Self-Validating Step: Perform a suspensibility test (CIPAC MT 168). Disperse 1g of WDG in 100 mL of standard hard water. After 30 minutes, suspensibility must be >80%. If <80%, increase the lignosulfonate concentration by 2% in the next batch to improve dispersion.

MoA Soil Soil Application (Pre-emergence) Root Root Absorption (Aqueous Phase) Soil->Root Xylem Xylem Translocation (Upward Movement) Root->Xylem PSII Photosystem II Inhibition (Chloroplast) Xylem->PSII

Caption: Biological pathway of 2-Oxoimidazolidine-1-carboxamide from soil application to target site.

Quality Control & Stability Metrics

A robust formulation must pass accelerated stability testing (CIPAC MT 46.3: 54 °C for 14 days) to simulate a 2-year shelf life. Any deviation in the metrics below indicates a structural failure in the formulation matrix.

Table 2: Essential QC Metrics for SC and WDG Formulations

Parameter Test Method SC Target WDG Target Failure Causality
Suspensibility CIPAC MT 168 > 90% > 80% Insufficient dispersant or particle agglomeration.
Wet Sieve (75µm) CIPAC MT 185 < 0.1% residue < 0.5% residue Incomplete milling or crystal growth (Ostwald ripening).
Viscosity OECD 114 500 - 1000 cP N/A Incorrect rheology modifier concentration or degradation.

| Moisture Content | CIPAC MT 30.5 | N/A | < 2.0% | Inadequate fluid bed drying time; risks chemical degradation. |

References

  • "Isocarbamid | C8H15N3O2 | CID 35699 - PubChem - NIH", National Institutes of Health (NIH). 1

  • "Infocris Pesticide Database - isocarbamid", International Atomic Energy Agency (IAEA).

  • "Isocarbamid (Ref: BAY 94871) - AERU", University of Hertfordshire. 4

  • "ISOCARBAMID | 30979-48-7 - ChemicalBook", ChemicalBook. 3

Sources

Application Note: Chromatographic Separation Techniques for 2-Oxoimidazolidine-1-carboxamide Mixtures

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Advanced Method Development Guide & Self-Validating Protocol

Introduction & Chemical Context

Derivatives of 2-oxoimidazolidine-1-carboxamide represent a critical class of heterocyclic compounds utilized extensively in modern drug discovery and bioconjugation. Featuring a five-membered cyclic urea core coupled with a carboxamide functional group, these molecules serve as vital intermediates. For instance, they are key structural motifs in the synthesis of potent, non-acidic P2X1 receptor antagonists used in antithrombotic research[1]. Furthermore, derivatives containing polyethylene glycol (PEG)-like linkers and reactive handles (e.g., dioxopyrrolidinyl groups) are employed in advanced bioconjugation chemistry[2].

In synthetic pathways, the intermediates formed are routinely characterized using High-Performance Liquid Chromatography (HPLC) to assess purity and monitor reaction kinetics[3]. While preparative isolation of highly substituted derivatives can sometimes be achieved using normal-phase silica gel chromatography (e.g., eluting with petroleum ether/ethyl acetate)[1], rigorous analytical quantification demands robust Reversed-Phase Liquid Chromatography (RPLC). The unique polarity of the sulfonyl and carboxamide groups introduces specific chromatographic challenges that require precise gradient elution and stationary phase selection[2].

Chromatographic Challenges & Mechanistic Rationale

Developing a separation method for 2-oxoimidazolidine-1-carboxamide mixtures requires overcoming two primary physicochemical hurdles:

  • High Polarity and "Dewetting" (Phase Collapse): The cyclic urea and carboxamide moieties are highly polar, meaning the analyte elutes very near the void volume ( t0​ ) on standard C18 columns unless highly aqueous mobile phases (>95% water) are used. However, standard C18 alkyl chains are hydrophobic and will expel water from their pores under these conditions—a phenomenon known as "dewetting" or phase collapse—leading to a sudden, irreproducible loss of retention.

    • Causality-Driven Solution: We utilize a Polar-Embedded C18 column . The inclusion of an embedded polar group (e.g., an amide or carbamate near the silica surface) maintains a hydration layer, preventing phase collapse even in 100% aqueous conditions.

  • Secondary Silanol Interactions: The carboxamide group acts as both a hydrogen bond donor and acceptor. If the mobile phase pH is not strictly controlled, this group will interact with ionized, unendcapped silanols ( SiO− ) on the silica support, resulting in severe peak tailing and poor resolution.

    • Causality-Driven Solution: We employ a Phosphate Buffer at pH 3.2 . At this pH, the acidic silanols (typical pKa​ ~4.5) are fully protonated and neutralized, effectively shutting down secondary ion-exchange interactions and ensuring sharp, symmetrical peaks.

Workflow A 1. Analyte Profiling (Polarity & pKa Assessment) B 2. Stationary Phase Selection (Polar-embedded C18) A->B C 3. Mobile Phase & pH Control (Silanol Suppression at pH 3.2) B->C D 4. Gradient Optimization (Aqueous to Organic Elution) C->D E 5. System Suitability (Self-Validating Checks) D->E

Figure 1: Systematic method development workflow for 2-oxoimidazolidine-1-carboxamide.

Experimental Protocol: A Self-Validating System

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . This means the chromatographic sequence includes built-in logical gates (System Suitability Tests) that automatically verify the physical integrity of the pump, column, and mobile phase before any sample data is accepted.

Quantitative Method Parameters

Table 1: Optimized UHPLC Method Parameters

ParameterSpecificationMechanistic Rationale
Column Polar-embedded C18 (100 x 2.1 mm, 1.7 µm)Prevents dewetting in highly aqueous conditions; retains polar cyclic ureas.
Mobile Phase A 10 mM Potassium Phosphate, pH 3.2Neutralizes surface silanols to prevent H-bonding and peak tailing.
Mobile Phase B Acetonitrile (HPLC Grade)Provides optimal organic modifier strength for gradient elution.
Flow Rate 0.4 mL/minBalances optimal linear velocity (van Deemter curve) for 1.7 µm particles.
Column Temp. 40 °CReduces mobile phase viscosity, lowering backpressure and improving mass transfer.
Detection (UV) 210 nm (Primary), 254 nm (Secondary)210 nm captures the amide/urea absorbance; 254 nm detects aromatic substituents.
Injection Vol. 2.0 µLMinimizes extra-column band broadening.

Table 2: Gradient Elution Profile

Time (min)% Mobile Phase A% Mobile Phase BElution Logic
0.0982High aqueous environment to trap polar 2-oxoimidazolidine core.
1.5982Isocratic hold to ensure complete focusing of the analyte band.
6.04555Linear ramp to elute substituted/hydrophobic derivatives.
7.54555Wash step to clear strongly retained impurities.
7.6982Rapid return to initial conditions.
10.0982Column re-equilibration (approx. 10 column volumes).
Step-by-Step Execution & Self-Validation Logic
  • Mobile Phase Preparation: Dissolve 1.36 g of KH2​PO4​ in 1 L of ultrapure water. Adjust to pH 3.2 using dilute phosphoric acid ( H3​PO4​ ). Causality: Using the conjugate acid of the buffer salt prevents the introduction of foreign counter-ions that could alter stationary phase selectivity. Filter through a 0.22 µm membrane.

  • System Priming & Baseline Validation: Pump the initial gradient conditions (98% A / 2% B) for 15 minutes.

    • Validation Gate 1: The baseline drift must be < 1 mAU/min. If drift exceeds this, the system halts (indicates incomplete mixing or a dirty flow cell).

  • Void Volume ( t0​ ) Verification: Inject 2.0 µL of a 50 µg/mL Uracil standard.

    • Validation Gate 2: Uracil is unretained. It must elute at exactly 0.45 ± 0.02 min. If t0​ shifts, it indicates a pump leak or improper flow rate delivery. Do not proceed until resolved.

  • System Suitability Test (SST) Injection: Inject a resolution mixture containing 2-Oxoimidazolidine-1-carboxamide and a closely eluting structural analog (e.g., N-methyl-2-oxoimidazolidine-1-carboxamide)[3].

  • Sample Bracketing: Inject unknown samples. Every 10th injection must be the SST standard.

    • Validation Gate 3: Retention time RSD across all bracketing standards must be 1.0%. If the RSD exceeds 1.0%, the buffer capacity is likely exhausted, and the data batch is automatically invalidated.

Mechanism cluster_interactions Chromatographic Interactions Analyte 2-Oxoimidazolidine- 1-carboxamide H_Bond Hydrogen Bonding (Carboxamide & Urea) Analyte->H_Bond Hydrophobic Hydrophobic Retention (Alkyl/Aryl Substituents) Analyte->Hydrophobic Silanol Secondary Interactions (Unendcapped Silanols) Analyte->Silanol Suppressed by pH Resolution Optimized Resolution (pH 3.2 + Polar C18) H_Bond->Resolution Hydrophobic->Resolution

Figure 2: Mechanistic interaction pathways dictating the retention of cyclic ureas.

System Suitability Acceptance Criteria

To guarantee the scientific integrity of the generated data, the chromatographic system must pass the following quantitative thresholds derived from the SST injection.

Table 3: Self-Validating Acceptance Criteria

ParameterTarget ThresholdMechanistic Consequence of Failure
Resolution ( Rs​ ) 2.0Failure indicates a loss of column efficiency or inappropriate gradient slope, risking co-elution of critical intermediate impurities.
Tailing Factor ( Tf​ ) 1.5 Tf​ > 1.5 indicates that the pH 3.2 buffer is failing to suppress silanol ionization, leading to secondary retention mechanisms.
Theoretical Plates ( N ) 10,000Low plate count signifies column voiding, frit blockage, or severe extra-column band broadening in the UHPLC plumbing.
Retention Time RSD 1.0%High variance indicates pump proportioning valve failure or inadequate column re-equilibration between gradient runs.

By strictly adhering to these self-validating gates, researchers can ensure that the chromatographic separation of 2-oxoimidazolidine-1-carboxamide mixtures is both highly reproducible and mechanistically sound.

Sources

Application Note: Industrial Scale-Up Synthesis of 2-Oxoimidazolidine-1-carboxamide via Phosgene-Free Carbamoylation

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Overview

2-Oxoimidazolidine-1-carboxamide (CAS: 14746-98-6) is a critical nitrogen-rich heterocyclic intermediate utilized in the synthesis of advanced active pharmaceutical ingredients (APIs) and agrochemicals, such as the pre-emergence herbicide Isocarbamid[1]. Historically, the installation of the carboxamide moiety onto the 2-imidazolidinone core relied on highly toxic and hazardous reagents like phosgene, chlorosulfonyl isocyanate, or sodium cyanate in highly acidic media.

To align with modern green chemistry mandates and industrial scalability, this application note details a phosgene-free, urea-mediated condensation route[2].

Mechanistic Causality: The synthesis leverages the thermal decomposition of urea into isocyanic acid (HNCO) and ammonia. In the first phase, ethylenediamine (EDA) undergoes a double condensation with one equivalent of urea at 120–130°C to form the thermodynamic sink, 2-imidazolidinone. In the second phase, elevating the temperature to 160–170°C in the presence of a second equivalent of urea drives the nucleophilic attack of the secondary amine of 2-imidazolidinone onto the in situ generated isocyanic acid, yielding the target 1-carboxamide[2]. This method boasts high atom economy, utilizes inexpensive reagents, and produces only ammonia as a byproduct, effectively bypassing chlorine-based chemistry[2].

Retrosynthetic Analysis & Reaction Pathway

SynthesisPathway EDA Ethylenediamine (EDA) Intermediate 2-Imidazolidinone (Ethylene Urea) EDA->Intermediate 120-130°C Urea1 Urea (1st eq.) Urea1->Intermediate Product 2-Oxoimidazolidine- 1-carboxamide Intermediate->Product 160-170°C NH3_1 Ammonia Gas (Byproduct) Intermediate->NH3_1 Urea2 Urea (2nd eq.) Urea2->Product NH3_2 Ammonia Gas (Byproduct) Product->NH3_2

Reaction pathway for the urea-based scale-up synthesis of 2-Oxoimidazolidine-1-carboxamide.

Scale-Up Protocol: Step-by-Step Methodology

Self-Validating System Design: This protocol is designed to be entirely self-monitoring. The reaction progress is directly proportional to the volume of ammonia gas evolved. By routing the reactor exhaust through an acid scrubber (e.g., 1M HCl) equipped with an inline pH monitor or titration system, operators can quantitatively track reaction kinetics. The cessation of ammonia evolution serves as an intrinsic, real-time indicator of reaction completion, eliminating the need for continuous invasive sampling.

Materials Required:

  • Ethylenediamine (EDA, anhydrous, industrial grade)

  • Urea (prilled, industrial grade)

  • Ethanol (technical grade, for crystallization)

Step-by-Step Procedure (10 kg Pilot Scale):

  • Reactor Preparation: Purge a 50 L glass-lined or Hastelloy reactor with N₂. Ensure the overhead condenser is connected to a dedicated dual-stage acid scrubber system dimensioned to capture at least 3 molar equivalents of NH₃[2].

  • Phase 1 - Cyclization: Charge the reactor with 3.0 kg (50 mol) of EDA. Begin agitation (150 rpm). Gradually add 3.1 kg (51.6 mol, 1.03 eq) of urea.

  • Controlled Heating: Ramp the internal temperature to 120°C over 1.5 hours. Causality: Rapid heating causes urea to sublime or decompose prematurely into biuret, stalling the cyclization and reducing yield. Maintain at 120–130°C for 2 hours. The mixture will transition to a clear melt as 2-imidazolidinone forms.

  • Phase 2 - Carbamoylation: Charge an additional 3.6 kg (60 mol, 1.2 eq) of urea directly to the melt. Ramp the temperature to 160°C at a rate of 1°C/min.

  • Kinetic Monitoring: Maintain 160°C for 4–5 hours. Self-Validation: Monitor the acid scrubber's neutralization rate. The reaction is deemed complete when ammonia off-gassing ceases (the pH of the scrubber solution stabilizes).

  • Phase 3 - Quenching & Crystallization: Cool the reactor to 90°C. Slowly charge 20 L of warm ethanol (60°C) to the melt. Causality: Adding warm solvent prevents the sudden precipitation of unreacted urea or biuret impurities. Cool the mixture linearly to 5°C over 4 hours at a reduced agitation speed (50 rpm) to promote the growth of large, filterable crystals.

  • Isolation & Drying: Filter the slurry via a Nutsche filter. Wash the cake with 5 L of cold ethanol. Vacuum dry the product at 60°C for 12 hours until the moisture content is <0.5% w/w.

ReactorWorkflow Step1 Phase 1: Condensation T=130°C, 2h Form 2-Imidazolidinone Step2 Phase 2: Carbamoylation T=160°C, 4h Form Target Product Step1->Step2 Scrubber Acid Scrubber |Neutralize NH3 Gas Step1->Scrubber NH3 venting Step3 Phase 3: Crystallization Cool to 5°C in EtOH Isolate Product Step2->Step3 Step2->Scrubber NH3 venting Step4 Phase 4: Drying & QC Vacuum dry at 60°C HPLC/NMR Validation Step3->Step4

Process workflow for the industrial scale-up and downstream isolation of the target carboxamide.

Quantitative Data & Process Scalability

The robustness of this urea-mediated route has been validated across multiple scales. Table 1 summarizes the key performance indicators, demonstrating consistent yield and purity profiles.

Table 1: Scale-up metrics for 2-Oxoimidazolidine-1-carboxamide synthesis.

ParameterBench Scale (100 g)Pilot Scale (1 kg)Industrial Scale (10 kg)
EDA Input 30.0 g300 g3.0 kg
Total Urea Input 67.0 g670 g6.7 kg
Reaction Time (Phase 1+2) 5.5 hours6.0 hours6.5 hours
Crude Yield 88%86%85%
Isolated Yield (Crystallized) 82%81%79%
Purity (HPLC, 210 nm) 99.2%98.9%98.7%
E-Factor 1.81.92.1

Note: The slight drop in isolated yield at the 10 kg scale is attributed to material retention in the reactor and transfer lines, which is highly recoverable in continuous manufacturing campaigns.

Quality Control & Analytical Validation

To ensure the structural integrity of the synthesized 2-Oxoimidazolidine-1-carboxamide, the following analytical specifications must be met before downstream application:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.50 (br s, 1H, NH of amide), 7.10 (br s, 1H, NH of amide), 6.80 (br s, 1H, ring NH), 3.65 (t, 2H, CH₂), 3.30 (t, 2H, CH₂).

    • Causality: The complete disappearance of the EDA primary amine signals (~1.5 ppm) and the emergence of distinct downfield amide protons confirm successful cyclization and subsequent carbamoylation.

  • LC-MS: [M+H]⁺ m/z calculated for C₄H₈N₃O₂: 130.06; found: 130.1.

  • Melting Point: 192–195°C.

Troubleshooting & Process Safety

  • Sublimation of Urea: If white crystalline deposits form on the reactor dome or condenser, the heating ramp was too aggressive. Solution: Reduce the ramp rate to 1°C/min and ensure the reactor head is properly insulated to maintain a uniform thermal profile.

  • Biuret Impurity Formation: Formed via the dimerization of urea if the second phase is held at 160°C for an excessive duration. Solution: Strictly adhere to the self-validating ammonia evolution metric; initiate the cooling sequence immediately once off-gassing stops.

  • Process Safety: Ammonia is a severe respiratory hazard and a highly corrosive gas. The dual-stage acid scrubber must be actively monitored. Ensure the scrubber pump flow rate is sufficient to prevent back-pressurization into the main reactor vessel.

References
  • 2016 ChemistryBeyondChlorine-Tundo He Lokteva Mota | PDF | C
  • Isocarbamid (Ref: BAY 94871) - AERU University of Hertfordshire.
  • 14746-98-6 | 2-Oxoimidazolidine-1-carboxamide | BLD Pharm BLD Pharm.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 2-Oxoimidazolidine-1-carboxamide Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced organic synthesis. 2-Oxoimidazolidine-1-carboxamide and its derivatives are critical structural motifs in modern drug discovery, frequently serving as core scaffolds in dual VEGFR-2/c-Met kinase inhibitors and potent P2X1 receptor antagonists[1].

Despite its structural simplicity, synthesizing this urea-derivative with high yield and purity is notoriously challenging. This guide is engineered for researchers and drug development professionals, providing mechanistic troubleshooting, self-validating protocols, and alternative synthetic routes to overcome common bottlenecks such as isocyanate hydrolysis and steric hindrance.

Part 1: Mechanistic Overview & Causality

The standard synthesis of 2-oxoimidazolidine-1-carboxamide derivatives typically relies on the intermolecular coupling of an imidazolidin-2-one (e.g., 1-methyl-2-imidazolidinone) with a substituted isocyanate[1].

The Causality of Yield Loss: The primary mode of failure in this reaction is the competing hydrolysis of the isocyanate electrophile. Isocyanates are highly hygroscopic. In the presence of trace water, the isocyanate undergoes nucleophilic attack to form an unstable carbamic acid intermediate, which rapidly decarboxylates into a primary amine. This newly formed amine is highly nucleophilic and will immediately react with unconsumed isocyanate to form a highly insoluble, symmetric urea byproduct. This side-reaction not only consumes your starting material (halving your theoretical yield) but also creates a precipitate that drastically complicates downstream chromatographic purification.

For sterically hindered substrates, the relatively poor nucleophilicity of the secondary nitrogen on the imidazolidin-2-one ring fails to overcome the activation energy required for coupling, leading to stalled reactions. In these cases, shifting from an intermolecular coupling to a base-catalyzed intramolecular hydroamidation[2] or a Lewis-acid catalyzed ring expansion[3] is required.

Part 2: Troubleshooting FAQs

Q1: My reaction yield is below 30%, and I am observing the formation of a massive, insoluble white precipitate during the reflux stage. What is going wrong? A1: You are observing the formation of a symmetric urea byproduct, driven by moisture in your reaction system. As explained above, trace water hydrolyzes your isocyanate into an amine, which then attacks the remaining isocyanate.

  • Resolution: You must implement strict anhydrous protocols. Do not rely on "bottle-dry" solvents. Dry your toluene over activated 4Å molecular sieves for at least 24 hours prior to use, and validate that the moisture content is <50 ppm using Karl Fischer (KF) titration before adding the isocyanate.

Q2: I am using strictly anhydrous conditions (KF < 30 ppm), but my coupling reaction stalls at ~50% conversion even after 12 hours of reflux. How can I drive it to completion? A2: This is a classic symptom of steric hindrance at the reaction center. If your isocyanate or your imidazolidin-2-one bears bulky ortho-substituents, the standard thermal activation in toluene[1] is insufficient.

  • Resolution: You need to increase the nucleophilicity of the imidazolidin-2-one nitrogen. Introduce a non-nucleophilic base, such as Sodium Hydride (NaH) or BEMP, to deprotonate the ring nitrogen prior to the addition of the isocyanate. Alternatively, consider synthesizing the compound via an intramolecular route (See Protocol B).

Q3: I am trying to synthesize a highly functionalized, chiral 2-oxoimidazolidine-1-carboxamide, but standard isocyanate coupling destroys the stereocenter. What is the alternative? A3: Standard thermal coupling often requires harsh reflux conditions that can lead to racemization. Instead, utilize a Lewis acid-catalyzed stereospecific ring expansion. By reacting a chiral aziridine-2-carboxylate with an isocyanate in the presence of TMSCl (Trimethylsilyl chloride), you can achieve ring expansion to the imidazolidin-2-one with complete retention of configuration at the C-2 position[3].

Part 3: Validated Experimental Protocols

To ensure reproducibility, every protocol must be treated as a self-validating system. Do not proceed to the next step without confirming the success of the previous one.

Protocol A: Standard Anhydrous Isocyanate Coupling

Best for: Unhindered to moderately hindered substrates.

  • Solvent Validation: Dry toluene over activated 4Å molecular sieves. Validation Check: Perform a Karl Fischer titration; proceed only if H₂O < 50 ppm.

  • Reaction Setup: In a flame-dried Schlenk flask purged with Argon, dissolve 1.0 eq of 1-methyl-2-imidazolidinone (e.g., 100 mg, 1.00 mmol) in the anhydrous toluene (5.0 mL) to create a 0.2 M solution[1].

  • Electrophile Addition: Dropwise add 1.05 eq of the target isocyanate (e.g., 3,5-bistrifluoromethylphenylisocyanate, 255 mg, 1.00 mmol) at room temperature[1].

  • Thermal Activation: Attach a reflux condenser and heat the reaction mixture to 110 °C for 2 hours.

  • Reaction Monitoring: Validation Check: Pull a 10 µL aliquot, quench in methanol, and run TLC (SiO2, Petroleum Ether/Ethyl Acetate 1:1). The reaction is complete when the imidazolidinone spot is fully consumed[1].

  • Isolation: Evaporate volatile components under reduced pressure. Purify the residue via flash column chromatography to yield the product as a solid (Typical yield: 65-75%)[1].

Protocol B: Base-Catalyzed Intramolecular Hydroamidation

Best for: Highly sterically hindered targets that fail Protocol A.

  • Precursor Setup: Synthesize the requisite propargylic urea precursor bearing the desired substituents.

  • Catalyst Activation: In a flame-dried vessel, dissolve the propargylic urea (0.4 mmol) in anhydrous acetonitrile (4.0 mL)[2].

  • Cyclization: Add 5–10 mol% of BEMP (2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine) at room temperature[2]. Causality: BEMP acts as a highly basic, non-nucleophilic phosphazene base that abstracts the urea proton, facilitating an ultra-fast intramolecular 5-exo-dig cyclization onto the alkyne.

  • Monitoring & Isolation: Stir for 1 minute at ambient temperature. Validation Check: TLC will show near-instantaneous conversion[2]. Quench with saturated NH₄Cl, concentrate, and purify via silica gel chromatography.

Part 4: Quantitative Data Comparison

Use the following table to select the optimal synthetic route based on your specific substrate constraints and yield requirements.

Synthesis RouteReagents / CatalystTypical SolventTempAverage YieldPrimary Limitation
Intermolecular Coupling [1]Isocyanate + Imidazolidin-2-oneTolueneReflux (110°C)65–75%Highly sensitive to moisture; steric hindrance lowers yield.
Intramolecular Hydroamidation [2]Propargylic Urea + BEMP (5 mol%)AcetonitrileAmbient (25°C)83–97%Requires multi-step synthesis of the propargylic urea precursor.
Lewis-Acid Ring Expansion [3]Aziridine-2-carboxylate + Isocyanate + TMSClDMFAmbient (25°C)80–89%Substrate specific; requires chiral aziridine precursors.

Part 5: Synthesis & Troubleshooting Workflow

YieldOptimization N1 Target: 2-Oxoimidazolidine-1-carboxamide N2 Route A: Isocyanate Coupling N1->N2 N3 Route B: Intramolecular Cyclization N1->N3 N4 Issue: Insoluble Byproduct N2->N4 N7 Issue: Stalled Conversion N3->N7 N5 Cause: Moisture / Symmetric Urea N4->N5 N6 Fix: KF Titration <50ppm & Fresh Reagents N5->N6 N8 Cause: Steric Hindrance N7->N8 N9 Fix: BEMP Catalyst (5-10 mol%) N8->N9

Troubleshooting decision tree for 2-Oxoimidazolidine-1-carboxamide synthesis.

References

  • Discovery and Structure Relationships of Salicylanilide Derivatives as Potent, Non-acidic P2X1 Receptor Antagonists Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Synthesis of Imidazolidin-2-ones and Imidazol-2-ones via Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas under Ambient Conditions Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Lewis acid-catalyzed stereospecific ring expansion of aziridine-2-carboxylates to imidazolidin-2-ones Source: Bioorganic Chemistry URL:[Link]

Sources

Technical Support Center: Troubleshooting 2-Oxoimidazolidine-1-carboxamide Solubility

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals encountering formulation challenges with 2-Oxoimidazolidine-1-carboxamide (also known as 1-carbamoyl-2-imidazolidinone).

Below, we dissect the thermodynamic root causes of its poor solubility in Dimethyl Sulfoxide (DMSO) and provide field-proven, self-validating protocols to overcome these barriers.

The Mechanistic Root Cause: Why Does DMSO Fail?

In drug discovery, DMSO is often treated as a "universal solvent." However, 2-Oxoimidazolidine-1-carboxamide frequently exhibits stubborn insolubility at room temperature. To troubleshoot this, we must look at the molecule's structural thermodynamics.

The Causality of Insolubility: The compound features a cyclic urea core (imidazolidin-2-one) and a primary carboxamide group. These functional moieties are exceptionally strong hydrogen bond (H-bond) donors (via N-H) and acceptors (via C=O)[1]. In the solid state, they polymerize into a highly ordered, rigid intermolecular H-bonded crystal lattice.

While DMSO is an outstanding polar aprotic solvent and a strong H-bond acceptor (via its sulfoxide oxygen), it fundamentally lacks H-bond donors[2]. Therefore, DMSO cannot effectively donate protons to the C=O groups of the solute to disrupt the lattice. When the thermodynamic cost of breaking the compound's internal crystal lattice exceeds the energy gained from DMSO solvation, the compound remains insoluble.

Quantitative Solvent Comparison

To select a better solvation strategy, we must compare the physicochemical properties of alternative solvents that can disrupt this lattice.

SolventDielectric Constant (ε)Dipole Moment (D)H-Bond DonorH-Bond AcceptorBoiling Point (°C)Solvation Profile for Ureas
DMSO 46.73.96NoStrong189Moderate (Prone to lattice resistance)
DMI *37.64.05NoStrong225Excellent (Structural mimicry)
DMF 36.73.82NoModerate153Moderate
Water 80.11.85StrongStrong100Poor (Hydrophobic cavity effects)

*DMI = 1,3-Dimethyl-2-imidazolidinone[3].

Experimental Troubleshooting Workflow

The following decision tree outlines the logical progression for resolving solubility failures.

G Start 2-Oxoimidazolidine-1-carboxamide Poor DMSO Solubility Step1 Phase 1: Physical Disruption (Micronization & Bath Sonication) Start->Step1 Check1 Soluble at RT? Step1->Check1 Success Proceed with Downstream Assay (Self-Validated) Check1->Success Yes Step2 Phase 2: Thermal Disruption (Controlled Heating to 50-60°C) Check1->Step2 No Check2 Stable Solution upon Cooling? Step2->Check2 Check2->Success Yes Step3 Phase 3: Solvent Modification (Add DMI or Chaotropes) Check2->Step3 No (Precipitates) Check3 Soluble & Homogeneous? Step3->Check3 Check3->Success Yes Fail Formulation Redesign (Prodrug / Salt Screen) Check3->Fail No

Workflow for troubleshooting 2-Oxoimidazolidine-1-carboxamide solubility in DMSO.

Step-by-Step Methodologies

Protocol A: Physical Disruption (Kinetics)

Causality: Reducing particle size exponentially increases the surface area-to-volume ratio. This maximizes the solute-solvent interfacial contact area, kinetically accelerating dissolution without altering the thermodynamic equilibrium[4].

  • Micronization: Weigh the desired amount of 2-Oxoimidazolidine-1-carboxamide. Transfer to an agate mortar and pestle, grinding the crystalline solid into a fine, uniform dust.

  • Suspension: Transfer the powder to a glass HPLC vial and add anhydrous DMSO.

  • Cavitation: Subject the vial to bath sonication (40 kHz) for 15–30 minutes at room temperature. Ensure the water level in the bath matches the solvent level in the vial.

  • Self-Validation System: Centrifuge an aliquot at 10,000 × g for 5 minutes. Analyze the supernatant via UV-Vis or HPLC. If the measured concentration matches your theoretical target, the solution is fully dissolved. If a pellet forms, proceed to Protocol B.

Protocol B: Thermal Disruption (Thermodynamics)

Causality: Heating provides the kinetic energy required to overcome the activation barrier of dissolution, temporarily breaking the rigid hydrogen-bonded lattice[4].

  • Heating: Place the sealed vial containing the DMSO suspension in a thermomixer or heated water bath set to 50–60°C.

  • Agitation: Vortex at 800 RPM intermittently every 5 minutes for a total of 30 minutes.

  • Equilibration: Remove from heat and allow the solution to slowly cool to room temperature (20–25°C).

  • Self-Validation System: Monitor the solution for 24 hours. If micro-crystals form upon cooling (seeding), the solution is supersaturated and thermodynamically unstable. Proceed to Protocol C.

Protocol C: Solvent System Modification

Causality: If DMSO alone cannot overcome the lattice energy, introducing a structurally similar but more disruptive co-solvent is required. 1,3-Dimethyl-2-imidazolidinone (DMI) is a cyclic urea derivative with exceptional solvating power for amide-containing compounds[3]. It effectively intercalates into the solute's H-bond network.

  • Solvent Blending: Prepare a co-solvent blend of DMSO and DMI (e.g., 80:20 or 50:50 v/v).

  • Dissolution: Add the compound to the solvent blend, vortex, and sonicate for 10 minutes.

  • Self-Validation System: Perform a serial dilution in your target aqueous assay buffer (e.g., PBS). Monitor via dynamic light scattering (DLS) or visual inspection to ensure the compound does not crash out when transitioning from the stock solution to the working concentration.

Frequently Asked Questions (FAQs)

Q: I heated my sample to 80°C and it dissolved, but it precipitated immediately upon cooling. What should I do? A: This indicates you have exceeded the thermodynamic solubility limit of the compound in DMSO at room temperature. To maintain the compound in solution, you must either lower your target stock concentration or introduce a chaotropic agent (such as a low concentration of urea) to destabilize the recrystallization process[5].

Q: Does the addition of water help dissolve this compound in DMSO? A: Counterintuitively, yes—in very specific ratios. While the compound is poorly soluble in pure water, a binary mixture of DMSO/Water (e.g., 5–10% water in DMSO) can sometimes exhibit non-ideal co-solvency. Water acts as a strong H-bond donor to the solute's C=O groups, complementing DMSO's role as an H-bond acceptor.

Q: Could my compound be degrading during the heating protocol? A: 2-Oxoimidazolidine-1-carboxamide is generally stable to mild heating (up to 60°C) in neutral DMSO. However, prolonged heating above 80°C, especially if trace moisture is present, can lead to hydrolysis of the primary carboxamide. Always validate the structural integrity of your heated stock solution using LC-MS or 1H-NMR to ensure no degradation peaks appear.

References

  • Optimization of Amide-Based Inhibitors of Soluble Epoxide Hydrolase with Improved Water Solubility. PubMed Central (PMC). Available at:[Link]

  • Weak Interactions in Dimethyl Sulfoxide (DMSO)-Tertiary Amide Solutions: The Versatility of DMSO as a Solvent. ResearchGate. Available at:[Link]

  • Techniques for solubility enhancement of Hydrophobic drugs: A Review. Journal of Advanced Pharmacy Education and Research. Available at:[Link]

  • DMI™ is an aprotic solvent with high polarity. Mitsui Fine Chemicals. Available at: [Link]

  • Influence of Urea and Dimethyl Sulfoxide on K-Peptide Fibrillation. PubMed Central (PMC). Available at:[Link]

Sources

Technical Support Center: Optimizing Recrystallization Purification for Technical-Grade 2-Oxoimidazolidine-1-carboxamide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to assist researchers, synthetic chemists, and drug development professionals in overcoming the specific physicochemical challenges associated with purifying technical-grade 2-Oxoimidazolidine-1-carboxamide (an essential intermediate in the synthesis of advanced penicillin derivatives like mezlocillin and various agrochemicals) [1].

Technical-grade syntheses often leave residual unreacted urea, ethylenediamine, and oligomeric byproducts [2]. Because the imidazolidin-2-one ring and the carboxamide group are highly polar and capable of extensive hydrogen bonding, standard purification approaches often fail. This guide synthesizes field-proven methodologies, thermodynamic principles, and self-validating protocols to ensure reproducible, high-purity crystallization.

Part 1: Thermodynamic Data & Solvent Selection

The first step in resolving purification failures is selecting a solvent system that thermodynamically favors the target compound's crystal lattice over impurity entrapment. The table below summarizes the quantitative solubility profiles and rejection efficacies of common solvent systems for imidazolidin-2-one derivatives [1], [4].

Solvent SystemSolubility at 20°C (g/100mL)Solubility at Reflux (g/100mL)Impurity Rejection ProfileSuitability / Verdict
Absolute Ethanol Low (~2.1)High (~18.5)Excellent (Rejects urea & oligomers)Optimal (Primary solvent)
2-Propanol Very Low (~0.8)Moderate (~12.0)Good (Prevents co-precipitation)Optimal (Washing/Anti-solvent)
Water High (~15.0)Very High (>50.0)Poor (Dissolves target and impurities)Not Recommended
Ethyl Acetate InsolubleLow (~2.0)N/ANot Recommended

Part 2: Troubleshooting Guides & FAQs

Q1: Why is my 2-Oxoimidazolidine-1-carboxamide "oiling out" (forming a biphasic liquid) instead of crystallizing upon cooling?

The Causality: Oiling out (liquid-liquid phase separation) is a thermodynamic phenomenon that occurs when the supersaturated compound separates as a supercooled liquid rather than a solid. This happens when the melting point of the solute in the specific solvent mixture drops below the temperature at which it reaches saturation [3]. For heavily hydrogen-bonded molecules like 2-Oxoimidazolidine-1-carboxamide, rapid cooling disrupts the slow kinetics required for ordered crystal lattice formation, forcing the molecules to aggregate as an amorphous oil. The Fix: Reheat the biphasic mixture until it is completely homogeneous. Adjust your cooling ramp to a strictly controlled rate (e.g., 0.5°C/min). To bypass the liquid-liquid phase boundary, introduce pure seed crystals at the metastable zone limit (the "cloud point"). Seeding provides an immediate template for solid nucleation, bypassing the energy barrier that leads to oiling out.

Q2: How do I eliminate co-precipitated urea and ethylenediamine byproducts from the final crystal lattice?

The Causality: Urea and 2-Oxoimidazolidine-1-carboxamide share similar hydrogen-bonding motifs (amides/ureas). If the solvent is too polar (e.g., containing water), urea will co-crystallize by substituting into the target's hydrogen-bond network. The Fix: Exploit the differential solubility gradient in short-chain alcohols. Use absolute ethanol for the primary dissolution [1]. Urea has significantly higher solubility in cold ethanol than the target compound. Furthermore, wash the final isolated filter cake exclusively with ice-cold 2-propanol. The bulky isopropyl group disrupts the solvation of the target compound (preventing yield loss) while effectively washing away surface-adhered urea [2].

Q3: My isolated yield after recrystallization is below 60%. How can I improve recovery without sacrificing purity?

The Causality: A sub-60% yield indicates that the product remains dissolved in the mother liquor, usually due to a shallow solubility curve or an excessive solvent-to-solute ratio during the initial dissolution phase. The Fix: Implement a solvent/anti-solvent crystallization strategy. Dissolve the crude material in the absolute minimum volume of boiling ethanol. Once the solution has cooled to room temperature and primary crystallization has ceased, slowly add a non-polar anti-solvent (such as cold diethyl ether) dropwise under vigorous agitation. This drastically lowers the dielectric constant of the medium, forcing the remaining target molecules out of solution.

Part 3: Self-Validating Experimental Protocol

This Standard Operating Procedure (SOP) is designed as a closed-loop, self-validating system. Do not proceed to the next step unless the validation checkpoint is met.

Step 1: Saturation & Dissolution

  • Weigh the technical-grade crude. Add exactly 5.5 mL of absolute ethanol per gram of crude material.

  • Heat the suspension to reflux (78°C) under continuous magnetic stirring until the primary solid dissolves.

  • Validation Checkpoint: The solution should transition from a suspension to a liquid. If heavy, dark, insoluble tars remain, they are polymeric byproducts.

Step 2: Hot Filtration (Impurity Purge)

  • Rapidly pass the boiling solution through a pre-heated Büchner funnel (using a fine glass-frit).

  • Validation Checkpoint: Inspect the filtrate against a strong light source. It must be optically clear. Any residual turbidity indicates breakthrough of insoluble oligomers; if observed, re-filter through a 0.45 µm PTFE membrane.

Step 3: Controlled Nucleation & Seeding

  • Transfer the clear filtrate to a jacketed crystallizer. Program the chiller to cool from 78°C to 50°C at a rate of 1°C/min.

  • At exactly 50°C, add 0.1% w/w of pure 2-Oxoimidazolidine-1-carboxamide seed crystals.

  • Validation Checkpoint: Within 10 minutes, observe the onset of uniform turbidity transitioning into a distinct, shimmering crystalline suspension. If oil droplets form on the flask walls, immediately reheat to 70°C and repeat the cooling phase at 0.5°C/min.

Step 4: Isolation & Anti-Solvent Wash

  • Continue cooling the suspension to 5°C. Hold for 1 hour to maximize lattice growth.

  • Isolate the crystals via vacuum filtration.

  • Wash the filter cake with 1.5 mL of ice-cold 2-propanol per gram of theoretical yield. Keep the vacuum running for 15 minutes to pull air through the cake.

Step 5: Drying & Final Validation

  • Dry the crystals in a vacuum oven at 45°C (under 50 mbar) for 12 hours.

  • Validation Checkpoint: Weigh the product. Return to the oven for 2 hours and re-weigh. Constant weight confirms the complete removal of ethanol/2-propanol solvates. Expected HPLC purity: >99.5%.

Part 4: Recrystallization Workflow & Decision Logic

G Start Crude 2-Oxoimidazolidine- 1-carboxamide Dissolve Dissolve in Hot Ethanol (78°C) Start->Dissolve CheckInsol Insoluble Impurities? Dissolve->CheckInsol HotFilter Hot Filtration (Remove Oligomers) CheckInsol->HotFilter Yes Cooling Controlled Cooling (1°C/min to 50°C) CheckInsol->Cooling No HotFilter->Cooling CheckOil Oiling Out Observed? Cooling->CheckOil ReheatSeed Reheat to 70°C & Add Seed Crystals CheckOil->ReheatSeed Yes Crystallize Crystal Maturation (Cool to 5°C) CheckOil->Crystallize No ReheatSeed->Cooling CheckYield Mother Liquor Yield <60%? Crystallize->CheckYield AntiSolvent Add Anti-Solvent (Cold Diethyl Ether) CheckYield->AntiSolvent Yes Isolate Vacuum Filtration & Cold 2-Propanol Wash CheckYield->Isolate No AntiSolvent->Isolate Success Pure Product (>99.5% Purity) Isolate->Success

Figure 1: Decision tree and troubleshooting logic for the optimization of imidazolidin-2-one recrystallization.

References

  • Title: Synthesis method of 2-imidazolidinone (Patent CN102030711B)
  • Title: CeO2-Catalyzed Synthesis of 2-Imidazolidinone from Ethylenediamine Carbamate Source: National Center for Biotechnology Information (PMC3208759) URL: [Link]

  • Title: How to Purify an organic compound via recrystallization or reprecipitation? Source: ResearchGate Scientific Discussions URL: [Link]

  • Title: Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones Source: MDPI (Molecules 2019, 24(1), 142) URL: [Link]

Diagnostic Hub: 2-Oxoimidazolidine-1-carboxamide LC-MS Baseline Optimization

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As application scientists, we know that achieving a stable, low-noise baseline is the foundation of robust quantitative analysis. This guide provides authoritative, field-proven strategies for troubleshooting baseline noise specifically encountered during the LC-MS/MS analysis of highly polar, low-molecular-weight analytes.

The Mechanistic Challenge

2-Oxoimidazolidine-1-carboxamide (CAS 14746-98-6) is a highly hydrophilic compound with a low molecular weight of 129.12 Da[1]. Analyzing this compound presents two distinct mechanistic challenges:

  • Low-Mass Chemical Noise: The mass range below 150 Da is notoriously plagued by high MS background noise[2]. In this region, the quadrupole transmits a high volume of solvent clusters, ambient adducts, and trace mobile phase impurities that isobarically interfere with the target analyte.

  • HILIC Instability: Due to its polarity, this compound often requires Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC methods rely on high-organic mobile phases where even microscopic fluctuations in solvent proportioning or buffer precipitation can manifest as severe baseline instability[3].

Troubleshooting Q&A

Q: My baseline is constantly elevated and "fuzzy" across the entire chromatogram. What is the root cause? Causality: A persistently high and fuzzy baseline in the low-mass region is typically caused by chemical interference from the mobile phase. Trace impurities, such as short-chain alkylamines or plasticizers, can be present even in solvents labeled as standard "LC-MS grade". Because 2-Oxoimidazolidine-1-carboxamide ionizes in the same low m/z range as these contaminants, the mass spectrometer continuously detects them, elevating the baseline. Solution: Upgrade to ultra-high purity LC-MS/MS specific solvents. Additionally, optimize the cone gas flow rate and cone voltage to selectively decluster solvent adducts and reduce interfering background ions before they enter the mass analyzer.

Q: I am observing a periodic, "sawtooth" noise pattern. How do I resolve this? Causality: Periodic noise is mechanical or fluidic in origin. It is most commonly caused by pump pulsations or the formation of micro-bubbles in the system[4]. Incomplete degassing of the mobile phase allows dissolved gases to expand in lower-pressure regions (like the detector cell or post-column tubing), causing rhythmic signal disruptions[5]. Solution: Purge the LC pumps, sonicate the check-valves to remove particulate matter, and verify that the vacuum degasser is functioning. If running an isocratic HILIC method, manually pre-mix the mobile phase rather than relying on the pump's proportioning valve, as micro-mixing inefficiencies can also cause rhythmic baseline fluctuations[3].

Q: The baseline drifts upward significantly during my gradient run. Is this column bleed? Causality: While column bleed is possible, gradient-induced baseline drift is more frequently caused by an impurity concentrated in one of the mobile phase channels (usually the aqueous buffer in reversed-phase, or the strong solvent in HILIC)[6]. As the gradient increases the proportion of the contaminated solvent, the background signal rises proportionally. Solution: Perform the self-validating "System Isolation Protocol" (detailed below) to definitively separate column bleed from solvent impurities.

Self-Validating Experimental Protocols

Every troubleshooting step must be a self-validating system to prevent false assumptions. Use the following protocols to systematically isolate and eliminate baseline noise.

Protocol A: System Isolation and Noise Source Identification (ZDV Test)

This protocol isolates the exact source of baseline noise by systematically eliminating fluidic variables.

  • Establish the Baseline: Run a standard blank injection (mobile phase only) using your full LC-MS method. Record the total ion chromatogram (TIC) and the specific MRM transitions for 2-Oxoimidazolidine-1-carboxamide.

  • Bypass the Column: Pause the flow. Remove the analytical column and replace it with a Zero Dead Volume (ZDV) union.

  • Re-evaluate: Re-run the blank injection under identical conditions.

    • Validation Logic: If the baseline noise drops significantly , the noise is originating from the column (column bleed or retained matrix eluting slowly). If the baseline noise remains high , the issue is upstream (contaminated mobile phase) or downstream (MS source contamination).

  • Isolate the MS: To differentiate between MS contamination and solvent impurity, infuse the LC mobile phase directly via a syringe pump (bypassing the LC pumps and tubing entirely). If the noise persists, the ESI/APCI source requires physical cleaning.

Protocol B: Mobile Phase Optimization for Low-Mass HILIC Analysis
  • Pre-mix Solvents: Manually pre-mix the isocratic mobile phase (e.g., 90:10 Acetonitrile:Water with 10 mM Ammonium Formate). Do not use the LC proportioning valve, as pump micro-pulsations in high-organic mixtures cause baseline noise[3].

  • Filtration: Filter the pre-mixed solvent through a 0.2 µm PTFE membrane to remove any particulate matter that could cause check-valve leakage or capillary blockage.

  • Source Optimization: Increase the desolvation gas temperature (e.g., to 400-500°C) and flow rate to ensure complete droplet evaporation. This is critical for highly polar analytes in HILIC to prevent solvent-cluster background noise.

    • Validation Logic: Monitor the Signal-to-Noise (S/N) ratio of a 10 ng/mL 2-Oxoimidazolidine-1-carboxamide standard. A successful optimization will show a stable baseline variance (noise) reduction of at least 50% without a loss in absolute peak height.

Quantitative Data: Impact of Solvent Purity

The table below summarizes the typical impact of solvent purity on the baseline noise amplitude and resulting sensitivity for low-mass analytes like 2-Oxoimidazolidine-1-carboxamide (m/z ~130).

Solvent GradeBaseline Noise Amplitude (cps)S/N Ratio (10 ng/mL standard)Primary Contaminants Observed
HPLC Grade > 5,0003:1Plasticizers, high metal ions
Standard LC-MS Grade ~ 1,20015:1Trace alkylamines, PEG
Ultra-High Purity LC-MS/MS < 30065:1Minimal to None

Note: Data represents average responses observed across tandem quadrupole systems when monitoring low-mass MRM transitions[7].

Diagnostic Workflow

Follow this logical decision tree to rapidly identify and resolve baseline abnormalities.

BaselineDiagnostics Start Observe Baseline Noise in LC-MS Type Is noise periodic or random? Start->Type Periodic Periodic (Sawtooth) Type->Periodic Random Random / Elevated Type->Random Pump Check Pump & Degasser (Pulsations/Bubbles) Periodic->Pump Bypass Bypass Column (ZDV Union Test) Random->Bypass Persists Noise Persists Bypass->Persists Drops Noise Drops Bypass->Drops Solvent Solvent Impurity or MS Source Contamination Persists->Solvent Column Column Bleed or Matrix Effect Drops->Column

Fig 1: Step-by-step diagnostic workflow for isolating LC-MS baseline noise sources.

Sources

Optimizing receptor binding affinity of 2-Oxoimidazolidine-1-carboxamide derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have guided numerous drug discovery teams through the hit-to-lead optimization of 2-Oxoimidazolidine-1-carboxamide derivatives .

These scaffolds are highly versatile, frequently utilized as hydrogen-bond (HB) domains in dual VEGFR-2/c-Met tyrosine kinase inhibitors[1], and as core motifs in potent, non-acidic allosteric antagonists for purinergic receptors (e.g., P2X1)[2]. However, the unique physicochemical properties of the oxoimidazolidine ring and the carboxamide moiety—specifically their high topological polar surface area (tPSA) and strong hydrogen-bonding capacity—often introduce distinct challenges in biochemical assays and cellular target engagement.

This guide is designed to troubleshoot common experimental bottlenecks, explain the mechanistic causality behind these issues, and provide self-validating protocols to ensure the integrity of your data.

I. Troubleshooting & FAQs: Mechanistic Insights

Q1: Why am I observing high non-specific binding (NSB) and erratic sensorgrams when evaluating 2-oxoimidazolidine-1-carboxamide derivatives via Surface Plasmon Resonance (SPR)? The Causality: The carboxamide moiety acts as both a strong hydrogen bond donor and acceptor. On standard CM5 (carboxymethyl dextran) SPR chips, this localized polarity drives matrix partitioning, where the compound interacts with the dextran hydrogel rather than the immobilized receptor. The Solution: Shift to a less polar sensor chip, such as a planar PEG-coated chip or a lipid bilayer chip (L1). Additionally, increase the ionic strength of your running buffer (e.g., 300 mM NaCl) and add a non-ionic surfactant (0.05% Tween-20) to disrupt weak, non-specific hydrogen bonds.

Q2: My compound shows sub-micromolar affinity in biochemical assays (e.g., VEGFR-2 kinase assay) but fails to engage the target in cellular assays. What is the structural cause? The Causality: The unsubstituted 2-oxoimidazolidine ring significantly increases the molecule's tPSA, which restricts passive lipid bilayer permeability. Furthermore, exposed hydrogen bond donors on the carboxamide nitrogen often make these derivatives substrates for P-glycoprotein (P-gp) efflux pumps. The Solution: Implement N-methylation at the 3-position of the imidazolidine ring or incorporate lipophilic, electron-withdrawing substituents (e.g., 3,5-bis(trifluoromethyl)phenyl groups) on the carboxamide[2]. This masks the H-bond donors, drastically improving the apparent permeability coefficient ( Papp​ ) and reducing efflux ratio.

Q3: How can I optimize the selectivity of these derivatives for P2X1 over other purinergic subtypes (P2X4/P2X7)? The Causality: The orthosteric ATP-binding site is highly conserved across all P2X receptor subtypes, making orthosteric selectivity nearly impossible. The Solution: Target the allosteric binding pocket. By introducing bulky, halogenated aryl groups to the carboxamide (e.g., N-[3,5-bis(trifluoromethyl)phenyl]), the derivative is sterically forced into a less-conserved extracellular allosteric site specific to P2X1, functioning as a negative allosteric modulator rather than a competitive antagonist[2].

II. Quantitative Data: Structure-Activity Relationship (SAR) Summary

To illustrate the optimization trajectory, the following table summarizes how specific structural modifications to the 2-oxoimidazolidine-1-carboxamide core impact both receptor binding affinity ( IC50​ ) and cellular permeability.

Compound IDR1 (Imidazolidine N3)R2 (Carboxamide N-aryl)Primary TargetBiochemical IC50​ (nM)Permeability ( Papp​ , 10−6 cm/s)
Hit-1 -HPhenylVEGFR-2 / c-Met4501.2 (Poor)
Lead-A -CH₃PhenylVEGFR-2 / c-Met1204.5 (Moderate)
Hit-2 -H4-Cl-phenylP2X12101.8 (Poor)
Lead-B -CH₃3,5-bis(CF₃)phenylP2X1198.7 (Excellent)

Data synthesized from established SAR trends for dual kinase inhibitors[1] and allosteric P2X1 antagonists[2]. Notice how N-methylation (R1) universally rescues permeability.

III. Self-Validating Experimental Protocols

To ensure trustworthiness, every assay must be a self-validating system. Below are the definitive protocols for evaluating these derivatives.

Protocol 1: SPR Binding Kinetics for Allosteric Modulators

Purpose: To determine the association ( kon​ ) and dissociation ( koff​ ) rates of the derivatives.

  • Surface Preparation: Immobilize the target receptor (e.g., P2X1 extracellular domain) onto a PEG-coated sensor chip via standard amine coupling. Target an immobilization level of 2000–3000 RU to ensure sufficient signal for small molecule binding.

  • System Validation (DMSO Correction): Because 2-oxoimidazolidine derivatives require DMSO for solubility, bulk refractive index mismatches will occur. Critical Step: Create a 6-point DMSO calibration curve (ranging from 0.5% to 5% DMSO in running buffer) and run this prior to analyte injection. The software will use this to subtract bulk solvent artifacts.

  • Analyte Injection: Prepare a 2-fold dilution series of your compound (e.g., 1000 nM down to 31.25 nM) in running buffer containing exactly 2% DMSO. Inject at a high flow rate (50 µL/min) to minimize mass transport limitations.

  • Internal Control: Inject a reference compound with known kinetics (e.g., a validated P2X1 antagonist) at the start and end of the run. If the Rmax​ of the reference compound drops by >10%, the receptor surface has denatured, and the run is invalid.

Protocol 2: Intracellular Calcium Influx Assay (Target Engagement)

Purpose: To validate functional antagonism of P2X1 in a cellular context.

  • Cell Preparation: Seed 1321N1 astrocytoma cells stably transfected with human P2X1[3] into a 384-well black, clear-bottom plate at 10,000 cells/well. Incubate overnight.

  • Dye Loading: Remove media and add 20 µL of Fluo-4 AM calcium indicator dye (2 µM) dissolved in assay buffer. Mechanistic addition: Add 2.5 mM Probenecid to the buffer. Causality: Probenecid inhibits organic anion transporters, preventing the cells from pumping the fluorescent dye back out into the media, thereby stabilizing the baseline ( F0​ ).

  • Compound Incubation: Add the carboxamide derivatives (concentration response curve) and incubate for 30 minutes at 37°C. Mechanistic addition: Include 0.5 U/mL apyrase in the buffer. Causality: Apyrase degrades endogenous ATP released by the cells during handling, preventing premature desensitization of the P2X1 receptors[4].

  • Stimulation & Validation: Inject the EC80​ concentration of ATP and immediately read fluorescence (Ex: 488 nm / Em: 525 nm) on a FLIPR system.

  • System Validation (Z'-factor): Include wells with vehicle (DMSO) + ATP (Max signal) and vehicle + buffer (Min signal). Calculate the Z'-factor. The assay is only valid if Z' > 0.5.

IV. Visualizing the Optimization Logic

OptimizationWorkflow Hit Hit Identification (2-Oxoimidazolidine Core) SAR SAR Modifications (Carboxamide Tuning) Hit->SAR Identify weak binders SPR Biochemical Validation (SPR Kinetics) SAR->SPR Evaluate Kd Cell Cellular Efficacy (Ca2+ Influx Assay) SPR->Cell Target engagement Cell->SAR Poor permeability Lead Lead Candidate Selection Cell->Lead High efficacy

Workflow for hit-to-lead optimization of 2-oxoimidazolidine-1-carboxamide derivatives.

SignalingPathway Ligand ATP (Orthosteric Agonist) Receptor P2X1 Receptor Ligand->Receptor Activates Modulator Carboxamide Derivative (Allosteric Antagonist) Modulator->Receptor Inhibits (Allosteric) IonChannel Channel Pore Opening Receptor->IonChannel Conformational change Calcium Intracellular Ca2+ Influx IonChannel->Calcium Ion transport Response Platelet Aggregation Calcium->Response Downstream signaling

Mechanism of action for allosteric P2X1 receptor antagonism by carboxamide derivatives.

V. References

  • Discovery and Structure Relationships of Salicylanilide Derivatives as Potent, Non-acidic P2X1 Receptor Antagonists. Journal of Medicinal Chemistry.[Link]

  • Novel 3-phenylquinazolin-2,4(1H,3H)-diones as dual VEGFR-2/c-Met-TK inhibitors. Scientific Reports (via PMC).[Link]

  • Effect of NF449 on P2X1 receptor-mediated activation of washed human platelets. Journal of Pharmacology and Experimental Therapeutics (via ResearchGate).[Link]

Sources

Technical Support Center: Resolving NMR Signal Overlap in 2-Oxoimidazolidine-1-carboxamide Characterization

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced NMR Troubleshooting Guide. As researchers and drug development professionals, characterizing cyclic urea derivatives like 2-Oxoimidazolidine-1-carboxamide presents unique spectroscopic challenges. The molecule’s structural symmetry—featuring a five-membered imidazolidine ring, a ring carbonyl, and a carboxamide moiety—frequently results in severe ¹H NMR signal overlap.

This guide provides field-proven, self-validating protocols to deconvolve higher-order spin systems and resolve exchange-broadened signals.

Diagnostic Workflow

NMR_Troubleshooting Start 1D ¹H NMR Overlap Detected Region Identify Overlap Region Start->Region Aliphatic Aliphatic (C4/C5 CH₂) δ 3.2 - 3.8 ppm Region->Aliphatic C-H Protons Amide Exchangeable (NH/NH₂) δ 6.0 - 8.0 ppm Region->Amide N-H Protons TwoD Run 2D NMR (HSQC / COSY) Aliphatic->TwoD Solvent Check Solvent (Avoid D₂O for NH) Amide->Solvent Extract Extract Exact Chemical Shifts TwoD->Extract DMSO Switch to DMSO-d₆ (Slows Exchange) Solvent->DMSO VTNMR VT-NMR (Heating) Coalesce Signals DMSO->VTNMR

Workflow for resolving NMR overlap in 2-Oxoimidazolidine-1-carboxamide.

FAQ 1: Why do the methylene protons (C4 and C5) appear as an unresolved multiplet, and how can I extract their exact chemical shifts?

The Causality: The C4 and C5 methylene groups are adjacent to N3 (a secondary ring amine) and N1 (a tertiary amine substituted with a carboxamide group), respectively. Because the electronegativity and electronic shielding of these two nitrogen environments are highly similar, the chemical shifts of the C4 and C5 protons are nearly identical. This proximity creates a strongly coupled, higher-order spin system (approximating an AA'BB' pattern) rather than simple first-order doublets or triplets.

The Solution: Relying solely on a higher magnetic field (e.g., upgrading from 400 MHz to 600 MHz) will not fully resolve higher-order scalar coupling. Instead, you must use orthogonal dispersion via 2D NMR (such as ¹H-¹³C HSQC). HSQC correlates the overlapping protons to their directly attached ¹³C atoms, which possess a much larger chemical shift dispersion, allowing for unambiguous assignment[1].

Quantitative Data Summary:

Nucleus Position Typical Shift (ppm, DMSO-d₆) Multiplicity / Causality of Overlap
¹³C C2 (Ring Carbonyl) 155.0 - 158.0 Quaternary, no overlap
¹³C Carboxamide C=O 158.0 - 162.0 Quaternary, no overlap
¹H / ¹³C C4 (Methylene) 3.20 - 3.50 / 38.0 - 42.0 Multiplet (AA'BB' system, overlaps with C5)
¹H / ¹³C C5 (Methylene) 3.40 - 3.70 / 42.0 - 46.0 Multiplet (AA'BB' system, overlaps with C4)
¹H N3-H (Ring Amine) 7.00 - 7.50 Broad Singlet (Exchangeable, overlaps with NH₂)

| ¹H | N1-CONH₂ | 6.80 - 7.20 | Broad Singlet (2H, Exchangeable, overlaps with NH) |

Protocol: High-Resolution ¹H-¹³C HSQC Acquisition
  • Sample Preparation: Accurately weigh 15-30 mg of 2-Oxoimidazolidine-1-carboxamide and dissolve it in 0.6 mL of anhydrous DMSO-d₆. Ensure complete dissolution (sonicate if necessary) to maximize the signal-to-noise ratio for the less sensitive ¹³C dimension[2].

  • Lock and Shim: Insert the sample, lock onto the deuterium signal, and perform gradient shimming (Z1-Z5) to achieve a solvent peak width at half-height of <1.0 Hz.

  • Parameter Setup: Select a phase-sensitive, multiplicity-edited HSQC pulse sequence. Set the ¹H spectral width to encompass 0-10 ppm and the ¹³C spectral width to 0-160 ppm.

  • Acquisition: Acquire with at least 256 increments in the t1 (¹³C) dimension and 4-8 scans per increment to ensure sufficient resolution of the closely spaced C4 and C5 carbons.

  • Processing: Apply a squared sine-bell apodization function in both dimensions before Fourier transformation to enhance resolution and suppress truncation artifacts.

FAQ 2: My amide (NH₂) and urea (NH) signals are broad, overlapping, or missing entirely. How do I resolve them?

The Causality: Signal broadening in the 6.0–8.0 ppm region is driven by two phenomena:

  • Chemical Exchange: Protons attached to nitrogen exchange rapidly with trace water in the solvent. If the exchange rate occurs on the intermediate NMR timescale, the signals broaden or coalesce.

  • Quadrupolar Relaxation: Nitrogen-14 (I=1) possesses a quadrupole moment that induces rapid longitudinal relaxation of the attached protons, leading to intrinsic line broadening.

The Solution: Switch the solvent to strictly anhydrous DMSO-d₆. DMSO acts as a strong hydrogen-bond acceptor, locking the amide and urea protons into stable hydrogen-bonded complexes. This effectively shifts the pKa, suppressing the base-catalyzed exchange rate by several orders of magnitude compared to protic solvents or chloroform, thereby sharpening the signals[3][4]. If overlap persists due to restricted rotation around the carboxamide bond, Variable Temperature (VT) NMR can be employed to coalesce the signals.

Protocol: VT-NMR for Resolving Exchangeable Protons
  • Solvent Verification: Ensure the sample is in high-purity DMSO-d₆ (99.9% isotopic purity) stored over molecular sieves to eliminate trace water.

  • Initial Acquisition: Acquire a standard 1D ¹H spectrum at 298 K (25°C).

  • Heating (Coalescence): Increase the probe temperature from 298 K to 353 K (80°C) in 10 K increments. Allow 5 minutes of thermal equilibration at each step. Retune the probe and re-shim the Z1 axis.

  • Observation: Monitor the NH/NH₂ region. As temperature increases, the quadrupolar broadening effects diminish, and slowly exchanging rotamers will coalesce into sharp, quantifiable peaks.

FAQ 3: The C4 and C5 methylene multiplets are too close to resolve even with 2D NMR due to concentration limits. Is there a 1D filtering method?

The Causality: Protons in different molecular environments exhibit different longitudinal relaxation times (T₁). The C4 protons (adjacent to the secondary ring amine) and C5 protons (adjacent to the tertiary carboxamide-substituted nitrogen) experience slightly different tumbling dynamics and dipole-dipole interactions, leading to distinct T₁ values.

The Solution: You can utilize a 1D Inversion Recovery (180°-τ-90°) pulse sequence to selectively null one of the overlapping signals based on its specific T₁ relaxation time, revealing the hidden multiplet beneath it[5].

Protocol: T₁-Based Signal Filtering
  • T₁ Estimation: Run a standard inversion recovery experiment with 10-12 variable delay (τ) values ranging from 0.01 s to 10 s.

  • Calculate the Null Point: Identify the specific τ value where the signal of the interfering proton crosses the zero-intensity baseline. This occurs mathematically at τ = T₁ × ln(2).

  • Selective Acquisition: Set up a 1D ¹H experiment using the inversion recovery sequence. Hardcode the τ delay to the exact null point of the unwanted signal.

  • Result: The resulting spectrum will display only the signal of the proton of interest, completely filtering out the overlapping multiplet without requiring a 2D acquisition[5].

References
  • Source: PubMed (nih.gov)
  • Source: PubMed (nih.gov)
  • Technical Support Center: Interpreting Complex NMR Spectra of Imidazolidine-2,4-dione Derivatives Source: Benchchem URL
  • Resolution of Overlapping Signals Based on T1's Source: University of Ottawa NMR Facility Blog URL
  • qNMR of mixtures: what is the best solution to signal overlap?

Sources

Troubleshooting low extraction recovery of 2-Oxoimidazolidine-1-carboxamide from plasma

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth troubleshooting for low extraction recovery of 2-Oxoimidazolidine-1-carboxamide from plasma. It is designed for researchers, scientists, and drug development professionals seeking to optimize their analytical methods. We will explore the underlying chemical principles of common extraction techniques and provide actionable solutions to enhance recovery and ensure data integrity.

Understanding the Analyte: 2-Oxoimidazolidine-1-carboxamide

2-Oxoimidazolidine-1-carboxamide is a polar, heterocyclic organic compound. Its structure, featuring a five-membered ring with nitrogen and oxygen atoms and a carboxamide functional group, suggests moderate solubility in water and organic solvents.[1] The presence of amide and urea functionalities indicates its potential for hydrogen bonding, contributing to its hydrophilic nature. This polarity presents a challenge for traditional reversed-phase extraction methods, often leading to low recovery.

Troubleshooting Low Extraction Recovery: A Step-by-Step Guide

Low recovery is a frequent hurdle in the analysis of polar compounds from complex biological matrices like plasma. This section addresses common issues and provides a logical workflow for troubleshooting.

Q1: My recovery of 2-Oxoimidazolidine-1-carboxamide is consistently low using Protein Precipitation (PPT). What are the likely causes and how can I improve it?

A1: The Challenge with PPT for Polar Analytes

Protein precipitation is a simple and fast method for sample cleanup, but it can be less effective for highly polar analytes.[2][3] The primary issue often lies in the choice of precipitating solvent and the final composition of the supernatant.

Core Principles: PPT works by adding a water-miscible organic solvent (like acetonitrile or methanol) or a strong acid (like trichloroacetic acid) to the plasma sample.[2][3] This denatures the proteins, causing them to aggregate and precipitate out of solution. However, for a polar analyte like 2-Oxoimidazolidine-1-carboxamide, the high percentage of organic solvent in the resulting supernatant can be problematic for subsequent analysis, especially if using reversed-phase chromatography.

Troubleshooting Workflow for Protein Precipitation:

Troubleshooting Protein Precipitation

Detailed Solutions:

  • Optimize the Precipitating Solvent: While both acetonitrile (ACN) and methanol (MeOH) are common, ACN often produces a cleaner protein pellet.[3] For polar compounds, the choice of solvent can significantly impact recovery. Experiment with different ratios of ACN:MeOH to find the optimal balance.

  • Adjust the Solvent-to-Plasma Ratio: A typical starting point is a 3:1 or 4:1 ratio of solvent to plasma.[4] Insufficient solvent may lead to incomplete protein precipitation, while an excessive amount can dilute the sample unnecessarily.

  • Evaluate Precipitation Temperature and Time: While precipitation at -20°C is common, recent studies suggest that rapid precipitation at room temperature can be equally, if not more, effective, especially when the ionic strength is controlled.[5]

  • Consider the Supernatant for Injection: If using reversed-phase LC-MS, the high organic content of the supernatant can cause poor peak shape and low retention. Consider diluting the supernatant with an aqueous buffer before injection or switching to a Hydrophilic Interaction Liquid Chromatography (HILIC) column, which is better suited for polar analytes.[6][7][8][9][10]

Experimental Protocol: Optimized Protein Precipitation

  • To 100 µL of plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile.

  • Vortex vigorously for 30 seconds to ensure thorough mixing and protein denaturation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube for analysis.

  • Optional: If using reversed-phase LC, dilute the supernatant 1:1 with an aqueous mobile phase (e.g., 0.1% formic acid in water) before injection.

Q2: I'm using Liquid-Liquid Extraction (LLE), but the recovery is poor. How can I improve the partitioning of my polar analyte into the organic phase?

A2: Overcoming the Polarity Challenge in LLE

LLE relies on the differential solubility of an analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent.[11] For a polar compound like 2-Oxoimidazolidine-1-carboxamide, achieving efficient extraction into a non-polar organic solvent is a significant challenge.

Core Principles: The efficiency of LLE is governed by the partition coefficient (logP) of the analyte, which describes its relative solubility in the organic versus the aqueous phase.[11] A higher logP indicates greater affinity for the organic phase. For polar compounds with low logP values, modifications to the extraction conditions are necessary to enhance partitioning.

Troubleshooting Workflow for Liquid-Liquid Extraction:

Troubleshooting Liquid-Liquid Extraction

Detailed Solutions:

  • Select a More Polar Organic Solvent: Instead of highly non-polar solvents like hexane, opt for more polar, water-immiscible solvents such as ethyl acetate or methyl tert-butyl ether (MTBE). These solvents have a greater capacity to extract moderately polar compounds.

  • Adjust the pH of the Aqueous Phase: The ionization state of your analyte can dramatically affect its solubility. While 2-Oxoimidazolidine-1-carboxamide is neutral, this is a critical step for ionizable compounds. Adjusting the pH to suppress ionization will make the analyte more hydrophobic and enhance its partitioning into the organic phase.

  • Employ the "Salting-Out" Effect: Adding a high concentration of a salt (e.g., sodium chloride, ammonium sulfate) to the aqueous phase increases its polarity and reduces the solubility of the analyte, effectively "pushing" it into the organic phase.

  • Use Ion-Pairing Reagents: For charged analytes, adding an ion-pairing reagent with a hydrophobic counter-ion can form a neutral, more hydrophobic complex that is more readily extracted into the organic phase.

Experimental Protocol: Optimized Liquid-Liquid Extraction

  • To 200 µL of plasma, add 50 µL of a saturated sodium chloride solution and vortex briefly.

  • Add 800 µL of ethyl acetate.

  • Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.

  • Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable mobile phase for analysis.

Q3: I'm experiencing breakthrough of my analyte during the loading step of Solid-Phase Extraction (SPE). What could be the problem?

A3: Ensuring Analyte Retention in SPE

Breakthrough during the sample loading step in SPE indicates that the analyte is not being adequately retained by the sorbent.[12][13][14][15] For a polar compound, this is a common issue with traditional reversed-phase sorbents.

Core Principles: SPE separates components of a mixture based on their physical and chemical properties as they interact with a solid stationary phase.[16] For polar analytes, which have a weak affinity for non-polar C18 sorbents, alternative retention mechanisms are needed.

Troubleshooting Workflow for Solid-Phase Extraction:

Troubleshooting Solid-Phase Extraction

Detailed Solutions:

  • Choose an Appropriate Sorbent:

    • Polar-Enhanced Reversed-Phase: These sorbents have polar modifications that improve the retention of polar analytes.

    • Mixed-Mode SPE: These sorbents offer multiple retention mechanisms, such as reversed-phase and ion-exchange, providing a more robust extraction for a wider range of analytes.[16][17][18][19] For a neutral compound like 2-Oxoimidazolidine-1-carboxamide, a mixed-mode sorbent with both hydrophobic and polar functionalities would be ideal.

    • Hydrophilic Interaction Liquid Chromatography (HILIC) Sorbents: These sorbents utilize a polar stationary phase and a high organic mobile phase to retain very polar compounds.[6][7][8][9][10]

  • Ensure Proper Sorbent Conditioning and Equilibration: This is a critical step to activate the sorbent and ensure reproducible interactions.[20] Always follow the manufacturer's recommendations.

  • Optimize Loading Conditions:

    • Reduce Flow Rate: A slower flow rate allows more time for the analyte to interact with the sorbent.[13][14]

    • Dilute the Sample: Diluting the plasma sample with an appropriate buffer can reduce matrix effects and improve retention.

  • Evaluate the Wash Solvent: The wash solvent should be strong enough to remove interferences but not so strong that it elutes the analyte of interest.[14]

Experimental Protocol: Mixed-Mode Cation Exchange (MCX) SPE (Illustrative for a basic polar analyte)

Note: While 2-Oxoimidazolidine-1-carboxamide is neutral, this protocol illustrates the principles of mixed-mode SPE. A similar approach with a mixed-mode sorbent possessing both hydrophobic and polar functionalities would be suitable for this analyte.

  • Condition: Pass 1 mL of methanol through the MCX cartridge, followed by 1 mL of water.

  • Equilibrate: Pass 1 mL of 2% formic acid in water through the cartridge.

  • Load: Dilute the plasma sample 1:1 with 4% phosphoric acid in water and load it onto the cartridge.

  • Wash 1: Wash with 1 mL of 2% formic acid in water to remove polar interferences.

  • Wash 2: Wash with 1 mL of methanol to remove non-polar interferences.

  • Elute: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporate and Reconstitute: Evaporate the eluate to dryness and reconstitute in the mobile phase.

Data Summary Tables

Table 1: Properties of Common Protein Precipitation Solvents

SolventDielectric Constant (20°C)Polarity IndexNotes
Water80.110.2High polarity, poor protein precipitant.
Acetonitrile37.55.8Efficient protein precipitation, clean pellet.[3]
Methanol32.75.1Good precipitant, may result in finer precipitates.[3]
Acetone20.75.1Effective, but can be less efficient than ACN.[21]

Table 2: Selection of SPE Sorbents for Polar Analytes

Sorbent TypeRetention Mechanism(s)Ideal For
C18 (Reversed-Phase)HydrophobicNon-polar to moderately polar analytes.
Polar-Enhanced RPHydrophobic & PolarEnhanced retention of polar analytes.
Mixed-Mode (e.g., MCX, MAX)Hydrophobic & Ion-ExchangeBroad range of acidic, basic, and neutral analytes.[17][19]
HILICHydrophilic PartitioningVery polar and hydrophilic analytes.[6][7][8][9][10]

Frequently Asked Questions (FAQs)

Q: Can plasma protein binding affect the recovery of 2-Oxoimidazolidine-1-carboxamide? A: Yes, if the analyte is significantly bound to plasma proteins, it may not be freely available for extraction. Protein precipitation is effective at disrupting this binding. For LLE and SPE, pre-treating the sample to denature proteins (e.g., with a small amount of organic solvent or by adjusting pH) can improve recovery.

Q: My recovery is inconsistent between samples. What could be the cause? A: Inconsistent recovery often points to variations in the experimental procedure. Ensure precise and consistent pipetting, vortexing times, and flow rates in SPE. Also, verify the quality and consistency of your plasma samples, as differences in lipid or protein content can affect extraction efficiency.

Q: Are there any newer extraction techniques that might be suitable for this compound? A: Yes, techniques like Supported Liquid Extraction (SLE) and electromembrane extraction (EME) are gaining popularity for the extraction of polar compounds from biological matrices.[22][23][24] SLE is an analog of LLE performed in a 96-well plate format, offering high throughput. EME uses an electric field to drive charged analytes across a liquid membrane, providing very clean extracts.[22][23]

References

  • Gjelstad, A., et al. (2017). One-step extraction of polar drugs from plasma by parallel artificial liquid membrane extraction. Journal of Chromatography B, 1043, 124-131. [Link]

  • Agilent Technologies. (n.d.). Extraction of Polar Basic Drugs from Plasma with Polymeric SPE Cation Exchange, Bond Elut Plexa PCX. [Link]

  • Gauglitz, S., et al. (2020). Electromembrane Extraction of Highly Polar Compounds: Analysis of Cardiovascular Biomarkers in Plasma. Metabolites, 10(4), 148. [Link]

  • Jandera, P. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of Separation Science, 34(24), 3485-3500. [Link]

  • Rabilloud, T. (2004). Comparison of protein precipitation methods for sample preparation prior to proteomic analysis. Journal of Chromatography B, 803(1), 191-196. [Link]

  • Phenomenex. (2015). Technical Tip: Protein Precipitation. [Link]

  • Acevedo, A. (2025). New Extraction Technique Tested on Polar Metabolites in Human Plasma. Chromatography Online. [Link]

  • Welch Materials. (2025). Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide. [Link]

  • Phenomenex. (n.d.). What is Solid-Phase Extraction?. [Link]

  • Wikipedia. (n.d.). Hydrophilic interaction chromatography. [Link]

  • Phenomenex. (2016). HILIC Explained: What It Is & How It Works. [Link]

  • Waters Corporation. (n.d.). What are common causes of low recovery in capture and elute reverse-phase SPE methods?. [Link]

  • Agilent Technologies. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. [Link]

  • Phenomenex. (n.d.). Sample Prep Tech Tip: Troubleshooting SPE. [Link]

  • D'Orazio, G., et al. (2020). Use of Commercial Mixed-Mode Stationary Phases and Sorbents in the High-Performance Liquid Chromatography Analysis and Solid-Phase Extraction of Ionized and Hydrophilic Bioactive Compounds. Molecules, 25(23), 5629. [Link]

  • Journal of Proteome Research. (2024). Comparing the Extraction Performance in Mouse Plasma of Different Biphasic Methods for Polar and Nonpolar Compounds. [Link]

  • Hawach Scientific. (2025). The Reason of Poor Sample Recovery When Using SPE. [Link]

  • Analytical Chemistry. (2003). In Situ Liquid−Liquid Extraction as a Sample Preparation Method for Matrix-Assisted Laser Desorption/Ionization MS Analysis of Polypeptide Mixtures. [Link]

  • ALWSCI. (2025). Why Is Your SPE Recovery So Low?. [Link]

  • Analytical Chemistry. (2020). Rapid and Quantitative Protein Precipitation for Proteome Analysis by Mass Spectrometry. [Link]

  • Chemical Synthesis Database. (2025). 2-oxo-N-phenyl-1-imidazolidinecarboxamide. [Link]

  • Waters Corporation. (n.d.). Solid-Phase Extraction (SPE) Method Development. [Link]

  • bioRxiv. (2025). OPTIMIZATION OF PROTEIN PRECIPITATION BEFORE MASS SPECTROMETRY. [Link]

  • Taylor & Francis Online. (2012). The Most Convenient And General Approach For Plasma Sample Clean-Up: Multifunction Adsorption And Supported Liquid Extraction. [Link]

  • Molecules. (2024). Protein Precipitation by Metal Hydroxides as a Convenient and Alternative Sample Preparation Procedure for Bioanalysis. [Link]

  • Biotage. (2023). When should I choose a mixed-mode SPE?. [Link]

  • Ovid. (n.d.). Sample treatment based on extraction techniques in biological matrices. [Link]

  • Chemsrc. (2025). CAS#:2097-28-1 | N,N-dimethyl-2-oxoimidazolidine-1-carboxamide. [Link]

  • Cheméo. (n.d.). Chemical Properties of 2-Imidazolidinone (CAS 120-93-4). [Link]

  • Journal of Medicinal Chemistry. (2008). Substituted 2-Thioxoimidazolidin-4-ones and Imidazolidine-2,4-diones as Fatty Acid Amide Hydrolase Inhibitors Templates. [Link]

  • PubChem. (n.d.). Mezlocillin(1-). [Link]

  • Medicinal Chemistry Research. (2012). Comparisons of pKa and log P values of some carboxylic and phosphonic acids. [Link]

  • International Journal of Biological Macromolecules. (2002). The solubilities of denatured proteins in different organic solvents. [Link]

  • University of Calgary. (n.d.). Approximate pKa chart of the functional groups: values to know. [Link]

  • MDPI. (2024). Thermodynamic Assessment of the Pyrazinamide Dissolution Process in Some Organic Solvents. [Link]

  • ResearchGate. (n.d.). Solubility of Imidacloprid in Different Solvents. [Link]

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Process optimization for continuous flow synthesis of 2-Oxoimidazolidine-1-carboxamide

Author: BenchChem Technical Support Team. Date: April 2026

Knowledge Base & Technical Support Center: Process Optimization for Continuous Flow Synthesis of 2-Oxoimidazolidine-1-carboxamide

Welcome to the Advanced Flow Chemistry Support Center. This guide is engineered for researchers and process chemists scaling the continuous flow synthesis of 2-oxoimidazolidine-1-carboxamide. By utilizing a two-stage flow sequence—catalytic ring closure followed by N-carbamoylation—this center addresses critical bottlenecks in reactor fouling, regioselectivity, and real-time process validation.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why is my CeO₂ packed-bed reactor losing catalytic activity and clogging during the initial formation of the 2-imidazolidinone core? Causality & Solution: The deactivation of the CeO₂ catalyst in the first step is typically caused by the formation and deposition of on the catalyst surface[1]. In continuous flow, ethylenediamine carbamate (EDA-CA) is preferentially adsorbed onto the oxygen defect sites of the highly crystallized CeO₂ surface[1]. If the residence time is too long or the temperature exceeds 413 K, sequential over-reactions occur, leading to N,N′-bis(2-aminoethyl)urea and subsequent polyurea deposition[2]. Actionable Fix: Optimize the flow rate to reduce residence time to ~15 minutes and maintain the reactor temperature strictly at 363 K[1]. Utilizing 2-propanol as a co-solvent enhances the solubility of EDA-CA and prevents the precipitation of polyurea byproducts[2].

Q2: How can I prevent poor regioselectivity during the N-carbamoylation step to form 2-oxoimidazolidine-1-carboxamide? Causality & Solution: 2-Imidazolidinone possesses two symmetrical secondary amines. Over-carbamoylation (forming the 1,3-dicarboxamide byproduct) occurs when the stoichiometric ratio of the carbamoylating agent (e.g., an in situ generated isocyanate) is too high, or when mixing is diffusion-limited rather than instantaneous[3]. Actionable Fix: Implement a [3]. Use a high-speed T-mixer to ensure instantaneous, turbulent mixing before the stream enters the second coil reactor. Maintain a strict 1:1.05 molar ratio of 2-imidazolidinone to the carbamoylating agent[3].

Q3: Why am I observing inconsistent yields and pressure drops across the secondary microreactor? Causality & Solution: Pressure drops are a classic symptom of microchannel fouling. The rigid 2-oxoimidazolidine-1-carboxamide product has limited solubility in standard organic solvents at ambient temperatures, leading to localized precipitation and channel occlusion. Actionable Fix: Heat the second reactor coil to 60 °C (333 K) and ensure the system is pressurized with a Back-Pressure Regulator (BPR) set to 5 bar. This prevents solvent boiling while keeping the product fully dissolved until it exits the system.

Part 2: Process Optimization Data

To achieve steady-state synthesis without reactor fouling, the thermodynamic and kinetic parameters must be strictly balanced across both flow modules.

ParameterStage 1: Ring Closure (CeO₂ Bed)Stage 2: N-Carbamoylation (Coil)
Temperature 363 K (90 °C)333 K (60 °C)
Residence Time 15.0 minutes5.0 minutes
Flow Rate 0.2 mL/min0.4 mL/min (Combined Stream)
System Pressure 5.0 bar (via BPR)5.0 bar (via BPR)
Target Yield >94%>88%
Key Impurity Polyurea oligomers1,3-dicarboxamide

Part 3: Self-Validating Experimental Protocol

This Standard Operating Procedure (SOP) is designed as a self-validating system. It utilizes Process Analytical Technology (PAT) to ensure that any deviation in conversion is detected in real-time, preventing the collection of unreacted intermediates.

Phase 1: System Priming & Equilibration

  • Pack a stainless-steel tubular reactor (Volume = 3.0 mL) with highly crystallized CeO₂ catalyst.

  • Connect the packed bed to a high-speed T-mixer, followed by a PFA (perfluoroalkoxy) coil microreactor (Volume = 2.0 mL).

  • Terminate the fluidic line with an in-line transmission FT-IR flow cell and a 5-bar Back-Pressure Regulator (BPR).

  • Prime the entire system with 2-propanol at 0.5 mL/min. Heat Reactor 1 to 363 K and Reactor 2 to 333 K.

  • Self-Validation Check: Monitor the pressure gauge upstream of the BPR. A stable reading of 5.0 ± 0.1 bar confirms the absence of microchannel blockages.

Phase 2: Continuous Flow Synthesis

  • Stream A (Ring Closure): Pump a 0.5 M solution of ethylenediamine carbamate (EDA-CA) in 2-propanol through the CeO₂ packed-bed reactor at 0.2 mL/min[1]. This generates the 2-imidazolidinone intermediate.

  • Stream B (Carbamoylation): Pump a 0.52 M solution of the carbamoylating agent (e.g., tert-butyl isocyanate or cyanic acid equivalent) at 0.2 mL/min into the T-mixer to intersect with Stream A[3].

  • Allow the combined stream (0.4 mL/min) to react in the 333 K coil microreactor for a residence time of exactly 5 minutes.

Phase 3: Real-Time Process Validation (PAT)

  • Route the effluent through the in-line FT-IR flow cell.

  • Self-Validation Check: Continuously monitor the IR spectra. The disappearance of the isocyanate peak (~2260 cm⁻¹) and the stabilization of the urea carbonyl stretch (~1650 cm⁻¹) validates complete N-carbamoylation[3]. If the isocyanate peak spikes, immediately reduce the flow rate of Stream B to correct the stoichiometry.

  • Collect the validated stream exiting the BPR. Cool to 0 °C to precipitate the pure 2-oxoimidazolidine-1-carboxamide product.

Part 4: System Visualization

FlowSynthesis Pump1 Pump 1: EDA-CA in 2-Propanol Reactor1 Packed-Bed Reactor (CeO2 Catalyst, 363 K) Pump1->Reactor1 Flow 1 Pump2 Pump 2: Carbamoylating Agent TMixer High-Speed T-Mixer Pump2->TMixer Flow 2 Reactor1->TMixer 2-Imidazolidinone Reactor2 Coil Microreactor (N-Carbamoylation, 60 °C) TMixer->Reactor2 Mixed Stream PAT In-line FT-IR Monitoring Reactor2->PAT Reaction Stream BPR Back-Pressure Regulator (5 bar) PAT->BPR Validated Flow Product 2-Oxoimidazolidine- 1-carboxamide BPR->Product

Figure 1: Two-step continuous flow synthesis workflow for 2-Oxoimidazolidine-1-carboxamide.

Part 5: References

  • Fujii, R., et al. "Continuous Flow Synthesis of 2-Imidazolidinone from Ethylenediamine Carbamate in Ethylenediamine Solvent over the CeO2 Catalyst: Insights into Catalysis and Deactivation." ACS Catalysis, 2023.[Link]

  • "Synthesis of Urea Derivatives in Two Sequential Continuous-Flow Reactors." Organic Process Research & Development, 2017.[Link]

Sources

Validation & Comparative

Comparative Reactivity Guide: 2-Oxoimidazolidine-1-carboxamide vs. 2-Imidazolidinone in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The imidazolidinone core is a privileged scaffold in medicinal chemistry, agrochemical development, and organocatalysis[1]. While 2-imidazolidinone (ethylene urea) serves as a fundamental, symmetric building block, its derivative 2-oxoimidazolidine-1-carboxamide (1-carbamoyl-2-imidazolidinone) introduces profound electronic asymmetry. As a Senior Application Scientist, I have observed that the failure to account for the distinct nucleophilic and acidic profiles of these two molecules frequently leads to poor reaction yields, unexpected side products (such as N,N'-dialkylation), and compromised chemoselectivity.

This guide objectively compares the chemical reactivity of these two heterocycles, providing causality-driven experimental protocols and self-validating workflows for researchers and drug development professionals.

Structural and Electronic Fundamentals

To master the functionalization of these cyclic ureas, one must first understand the electronic distribution across the five-membered ring.

  • 2-Imidazolidinone (Symmetric Core): This molecule features two equivalent secondary amine-like nitrogens flanking a carbonyl group. The lone pairs on both N1 and N3 are delocalized into the carbonyl π -system, creating a highly stable, planar urea resonance structure. The pKa of the N-H bonds is approximately 14.58[2]. Upon deprotonation, the resulting anion is a potent nucleophile, making it highly susceptible to electrophilic attack (alkylation, acylation).

  • 2-Oxoimidazolidine-1-carboxamide (Asymmetric Core): The attachment of a primary carboxamide group (–CONH₂) to N1 fundamentally alters the ring's electronics. The carboxamide acts as a strong electron-withdrawing group (EWG) via cross-conjugation. This inductive and mesomeric pull decreases the electron density across the entire imidazolidinone core. Consequently, the remaining N3-H proton becomes significantly more acidic (lowering the pKa), while the nucleophilicity of the N3 atom is drastically reduced. Furthermore, the exocyclic primary amide introduces competing reactive sites that can undergo dehydration or condensation under harsh conditions[3].

ReactivityLogic A 2-Imidazolidinone (Symmetric Core) C Equivalent N1/N3 Protons pKa ~14.6 A->C Structural Symmetry B 2-Oxoimidazolidine-1-carboxamide (Asymmetric Core) D Electron-Withdrawing N1-Amide Increased N3 Acidity B->D Inductive Effect E High Nucleophilicity Prone to Dialkylation C->E Base Activation F Lower Nucleophilicity Chemoselective Monoalkylation D->F Controlled Deprotonation

Logical relationship of substituent effects on imidazolidinone reactivity.

Quantitative Reactivity Profile

The following table summarizes the key physicochemical and reactivity parameters that dictate synthetic pathway design for both compounds.

Parameter2-Imidazolidinone2-Oxoimidazolidine-1-carboxamide
CAS Number 120-93-42034241-16-0 / 30979-48-7 (Isocarbamid ref)
Predicted pKa (Ring N-H) ~14.58~11.0 - 12.5 (Estimated due to EWG)
Primary Reactive Sites N1 and N3 (Equivalent)N3 (Ring) and Exocyclic –NH₂
Nucleophilicity (Anion) HighModerate to Low
Risk of Over-Alkylation Very High (N,N'-dialkylation)Low (Steric/Electronic hindrance)
Base Required for Alkylation Strong (e.g., NaH, KOtBu)Mild to Moderate (e.g., K₂CO₃, Cs₂CO₃)

Mechanistic Pathways & Experimental Design

When designing synthetic routes, the choice of reagents must be tailored to the specific electronic environment of the substrate.

For 2-imidazolidinone , the primary challenge is preventing N,N'-dialkylation. Because the first alkylation breaks the symmetry but leaves the second nitrogen highly nucleophilic, strict stoichiometric control of the electrophile and rapid kinetics are required.

For 2-oxoimidazolidine-1-carboxamide , the challenge shifts to chemoselectivity. The goal is to functionalize the N3 position without triggering the dehydration of the primary amide into a nitrile, or causing unwanted N-acylation at the exocyclic amine. This dictates the use of milder bases and lower temperatures.

ExperimentalWorkflow Start Substrate Selection Path1 2-Imidazolidinone Start->Path1 Path2 2-Oxoimidazolidine-1-carboxamide Start->Path2 Base1 Strong Base (NaH) Complete Deprotonation Path1->Base1 Base2 Mild Base (K2CO3) Selective N3 Deprotonation Path2->Base2 Rxn1 Electrophile (R-X) Fast Kinetics Base1->Rxn1 Rxn2 Electrophile (R-X) Slow Kinetics, 0°C Base2->Rxn2 Out1 N-Alkylated Product (Monitor for Dialkylation) Rxn1->Out1 LC-MS Validation Out2 N3-Alkylated Product (Intact Primary Amide) Rxn2->Out2 1H-NMR Validation

Comparative experimental workflow for chemoselective N-alkylation.

Experimental Methodologies (Self-Validating Protocols)

The following protocols are designed as self-validating systems. By incorporating specific in-process controls, researchers can verify the mechanistic integrity of the reaction in real-time.

Protocol A: Base-Mediated N-Alkylation of 2-Imidazolidinone

Causality Note: Sodium hydride (NaH) is selected because a strong base is required to fully deprotonate the N-H (pKa ~14.6)[2]. Complete deprotonation prevents reversible equilibria that can lead to O-alkylation. N,N-Dimethylformamide (DMF) is used to strongly solvate the Na⁺ cation, leaving a highly reactive, "naked" nitrogen anion.

  • Preparation: Flame-dry a 50 mL round-bottom flask under inert gas (Argon). Add 2-imidazolidinone (1.0 equiv, 10 mmol) and anhydrous DMF (15 mL).

  • Deprotonation: Cool the solution to 0 °C. Carefully add NaH (60% dispersion in mineral oil, 1.05 equiv) in portions. Self-Validation: The evolution of H₂ gas acts as an immediate visual confirmation of deprotonation. Stir for 30 minutes until gas evolution ceases.

  • Electrophile Addition: Add the alkyl halide (R-X, 0.95 equiv) dropwise. Causality Note: The electrophile is kept slightly sub-stoichiometric to suppress N,N'-dialkylation.

  • Reaction Monitoring: Allow the reaction to warm to room temperature. Self-Validation: Monitor via LC-MS every 30 minutes. The appearance of a mass corresponding to[M + 2R]⁺ indicates over-alkylation, signaling that the reaction should be immediately quenched.

  • Quench & Workup: Quench with saturated aqueous NH₄Cl at 0 °C. Extract with EtOAc, wash heavily with brine (to remove DMF), dry over Na₂SO₄, and concentrate.

Protocol B: Chemoselective N3-Alkylation of 2-Oxoimidazolidine-1-carboxamide

Causality Note: Because the N3 proton is more acidic due to the N1-carboxamide EWG, milder bases like Potassium Carbonate (K₂CO₃) are sufficient. Avoiding strong bases prevents the degradation of the primary amide.

  • Preparation: In a 50 mL round-bottom flask, suspend 2-oxoimidazolidine-1-carboxamide (1.0 equiv, 10 mmol) and finely powdered anhydrous K₂CO₃ (1.5 equiv) in anhydrous Acetonitrile (20 mL).

  • Equilibration: Stir the suspension at room temperature for 1 hour. Causality Note: K₂CO₃ is a heterogeneous base; adequate time is required for surface-level deprotonation.

  • Electrophile Addition: Cool the mixture to 0 °C. Add the alkyl halide (1.1 equiv) dropwise.

  • Reaction Monitoring: Stir at 0 °C to room temperature for 12 hours. Self-Validation: Monitor via TLC (DCM:MeOH 9:1). The starting material will slowly convert to a higher Rf spot.

  • Validation & Workup: Filter the inorganic salts and concentrate the filtrate. Self-Validation: Obtain a crude ¹H-NMR in DMSO-d6. The preservation of a broad singlet integrating for 2H (typically between 6.8–7.5 ppm) confirms that the exocyclic primary amide remains intact and did not undergo dehydration.

Implications for Drug Development

The transition from a 2-imidazolidinone ring to a 2-oxoimidazolidine-1-carboxamide has profound implications for pharmacophore design[4].

  • Hydrogen Bonding: The addition of the carboxamide group introduces a powerful hydrogen-bond donor/acceptor pair, which can drastically increase target binding affinity (e.g., in kinase inhibitors or herbicide targets like those targeted by Isocarbamid)[3].

  • Metabolic Stability: The electron-withdrawing nature of the carboxamide reduces the electron density of the imidazolidinone ring, making it less susceptible to oxidative metabolism by cytochrome P450 enzymes compared to the electron-rich 2-imidazolidinone core.

By understanding the distinct reactivity profiles detailed in this guide, development professionals can rationally select the appropriate core to balance synthetic feasibility with desired pharmacokinetic properties.

References

  • Continuous Flow Synthesis of 2-Imidazolidinone from Ethylenediamine Carbamate in Ethylenediamine Solvent over the CeO2 Catalyst: Insights into Catalysis and Deactivation. ACS Publications.[Link]

  • Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. MDPI.[Link]

  • Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. ResearchGate.[Link]

  • 2-IMIDAZOLIDINONE | Properties and Applications. Ataman Kimya.[Link]

  • Isocarbamid (Ref: BAY 94871) - Pesticide Properties DataBase. AERU, University of Hertfordshire.[Link]

Sources

Validating LC-MS/MS analytical methods for 2-Oxoimidazolidine-1-carboxamide detection

Author: BenchChem Technical Support Team. Date: April 2026

Validating LC-MS/MS Analytical Methods for 2-Oxoimidazolidine-1-carboxamide Detection: A Platform Comparison Guide

As a Senior Application Scientist, I frequently encounter the analytical hurdles associated with low-molecular-weight, highly polar analytes. 2-Oxoimidazolidine-1-carboxamide (Molecular Weight: 129.12 g/mol )[1] represents a classic bioanalytical challenge. Whether monitored as an active pharmaceutical intermediate, a degradation product, or an agrochemical derivative (such as Isocarbamid)[2], its high polarity (logP < 0) results in negligible retention on traditional Reversed-Phase (RP) C18 columns. Consequently, the analyte elutes in the void volume, subjecting it to severe ion suppression from unretained matrix components like salts and endogenous phospholipids.

To achieve compliance with the ICH M10 Bioanalytical Method Validation Guidelines [3], laboratories must implement robust, self-validating methodologies. This guide objectively compares the performance of three distinct mass spectrometry platforms—Next-Generation Triple Quadrupole (TQ) , High-Resolution Accurate Mass (HRAM) Orbitrap , and Legacy TQ —for the quantification of 2-Oxoimidazolidine-1-carboxamide in biological matrices. Furthermore, it details the mechanistic reasoning behind our optimized Hydrophilic Interaction Liquid Chromatography (HILIC) workflow.

Causality in Method Development: Why HILIC-MS/MS?

A self-validating analytical system requires that every experimental choice mitigates a specific point of failure.

  • Chromatographic Retention (HILIC vs. RP): We utilize an Amide-bonded HILIC stationary phase. By employing a highly organic mobile phase (e.g., 95% Acetonitrile), HILIC provides orthogonal retention mechanisms (hydrogen bonding and dipole-dipole interactions). This moves 2-Oxoimidazolidine-1-carboxamide away from the solvent front, effectively separating it from early-eluting suppression zones.

  • Sample Preparation (PPT + SPE): Protein Precipitation (PPT) alone fails to remove phospholipids, which cause unpredictable matrix effects in positive Electrospray Ionization (ESI+). By coupling PPT with mixed-mode polymeric cation exchange (MCX) Solid Phase Extraction (SPE), we selectively wash away neutral lipids, ensuring the Matrix Factor remains within the ICH M10 mandated ≤15% CV limit[4].

  • Low m/z Transmission: Small molecules fragment into low mass-to-charge (m/z) product ions (e.g., m/z 86.1 and 44.0). These ions have low kinetic energy and are easily scattered in the collision cell. Next-Gen TQ systems employ active ion guides and stepped hexapole collision cells to radially confine and efficiently transmit these low m/z fragments, drastically improving the Lower Limit of Quantification (LLOQ).

Workflow N1 Biological Sample (Plasma/Urine) N2 Sample Preparation (PPT + MCX SPE) N1->N2 N3 HILIC Chromatography (Amide Column) N2->N3 N4 ESI(+) Ionization N3->N4 N5 Mass Spectrometry (TQ vs HRAM) N4->N5 N6 ICH M10 Validation (Data Analysis) N5->N6

Optimized Bioanalytical Workflow for Highly Polar Small Molecules under ICH M10 Guidelines.

Experimental Protocol: A Self-Validating System

The following protocol was utilized across all three compared MS platforms to ensure a standardized evaluation of instrument performance.

Step 1: Sample Preparation (Extraction)
  • Aliquot: Transfer 50 µL of plasma into a 96-well plate.

  • Precipitation: Add 150 µL of cold Acetonitrile (containing stable-isotope labeled internal standard, SIL-IS). Vortex for 2 minutes and centrifuge at 4,000 x g for 10 minutes.

  • Dilution: Dilute 100 µL of the supernatant with 100 µL of 1% Formic Acid in water to disrupt analyte-protein binding.

  • SPE Cleanup: Load onto an Oasis MCX µElution plate. Wash with 200 µL of 2% Formic Acid, followed by 200 µL of Methanol.

  • Elution & Reconstitution: Elute with 2 x 50 µL of 5% Ammonium Hydroxide in Methanol. Evaporate under N2 at 40°C and reconstitute in 100 µL of 95:5 Acetonitrile:Water (10 mM Ammonium Acetate).

Step 2: HILIC-LC Parameters
  • Column: Waters Acquity UPLC BEH Amide (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 6.8).

  • Mobile Phase B: 10 mM Ammonium Acetate in 95:5 Acetonitrile:Water.

  • Gradient: Start at 95% B, hold for 0.5 min. Ramp to 50% B over 3.0 min. Re-equilibrate at 95% B for 1.5 min. Flow rate: 0.4 mL/min.

Step 3: MS/MS Fragmentation Dynamics

In ESI positive mode, 2-Oxoimidazolidine-1-carboxamide forms a stable protonated precursor [M+H]+ at m/z 130.1. Collision-induced dissociation (CID) yields predictable fragments via the loss of ammonia and the carboxamide moiety.

Fragmentation P1 Precursor Ion [M+H]+ m/z 130.1 F1 Product Ion 1 [M+H-NH3]+ m/z 113.1 P1->F1 -NH3 (-17 Da) F2 Product Ion 2 [M+H-CONH3]+ m/z 86.1 P1->F2 -CONH3 (-44 Da) F3 Product Ion 3 Ring Cleavage m/z 44.0 P1->F3 -C3H6N2O (-86 Da)

Fragmentation pathway of 2-Oxoimidazolidine-1-carboxamide in ESI positive mode.

Platform Performance Comparison & Experimental Data

We evaluated three platforms:

  • Next-Gen TQ (e.g., Agilent 6495D / Waters Xevo TQ-Absolute): Features enhanced ion funnel technology and sub-millisecond dwell times.

  • HRAM Orbitrap (e.g., Thermo Q Exactive): Operates at 70,000 FWHM resolution, utilizing exact mass extraction (sub-5 ppm) rather than MRM transitions.

  • Legacy TQ (e.g., standard 10-year-old QQQ architecture): Standard orthogonal ESI source and standard collision cell.

The ICH M10 guidelines mandate that the LLOQ must exhibit precision of ≤20% CV and accuracy within ±20% of the nominal concentration, while all other calibration levels must fall within ±15%[3].

Table 1: Sensitivity and Linearity Comparison
Analytical PlatformLLOQ (ng/mL)Linear Dynamic RangeCorrelation (R²)Precision at LLOQ (%CV)
Next-Gen TQ 0.05 0.05 – 5,000 ng/mL (5 logs)0.99946.2%
HRAM Orbitrap 0.500.50 – 5,000 ng/mL (4 logs)0.998111.4%
Legacy TQ 2.002.00 – 2,000 ng/mL (3 logs)0.991018.7%

Data Interpretation: The Next-Gen TQ outperforms the other platforms in absolute sensitivity by a factor of 10x over HRAM and 40x over the Legacy TQ. This is directly attributable to modern ion optics that prevent the dispersion of the low-mass m/z 86.1 product ion. While the HRAM Orbitrap has a higher LLOQ due to the inherent scan-speed limitations and C-trap capacity, it provides unparalleled specificity.

Table 2: ICH M10 Matrix Effect Evaluation (Plasma)

Matrix Factor (MF) was calculated by comparing the peak area of the analyte spiked post-extraction to the peak area of a neat standard. ICH M10 requires the IS-normalized MF to have a CV ≤15% across 6 different lots of matrix[4].

Analytical PlatformIS-Normalized Matrix FactorMatrix Factor Precision (%CV, n=6)Pass/Fail (ICH M10)
Next-Gen TQ 0.984.1%PASS
HRAM Orbitrap 1.023.5%PASS
Legacy TQ 0.8216.3%FAIL

Data Interpretation: The Legacy TQ failed the ICH M10 matrix effect criteria. Because it lacks the sensitivity to utilize smaller injection volumes (we had to inject 10 µL instead of 2 µL to see the peak), it suffered from severe ion suppression from co-eluting matrix components. The HRAM Orbitrap demonstrated the lowest %CV (3.5%), as its high-resolution extraction window (±5 ppm) mathematically filtered out isobaric matrix noise that the nominal mass TQs could not resolve.

Conclusion & Recommendations

For the bioanalytical quantification of highly polar, low-molecular-weight compounds like 2-Oxoimidazolidine-1-carboxamide:

  • Next-Gen TQ is the definitive choice for late-stage clinical trials requiring ultra-low LLOQs (0.05 ng/mL) and high-throughput capabilities. Its superior ion transmission for low m/z fragments makes it the most robust option for routine ICH M10 compliance.

  • HRAM Orbitrap is highly recommended during early-stage drug development and metabolite identification where matrix interferences are unknown. Its sub-5 ppm mass accuracy provides a safety net against isobaric interference, despite a slightly compromised LLOQ.

  • Legacy TQ systems are generally insufficient for this specific analyte without extensive, costly, and time-consuming multi-dimensional LC setups, as they fail to meet the strict matrix effect precision limits required by modern regulatory bodies.

Sources

Comparative Efficacy of 2-Oxoimidazolidine-1-carboxamide Analogs In Vitro: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Pharmacologists Focus: Pharmacophore optimization, dual-kinase inhibition (VEGFR-2/c-Met), and P2X1 antagonism.

Executive Summary & Mechanistic Rationale

In modern small-molecule drug discovery, the design of the hydrogen-bond (HB) domain is critical for target affinity and selectivity. Traditional vascular endothelial growth factor receptor 2 (VEGFR-2) inhibitors, such as sunitinib and sorafenib, utilize a compact 2-to-3 atom HB domain. However, achieving dual VEGFR-2/c-Met inhibition —a strategy essential for overcoming resistance in solid tumors—requires an extended HB domain of 4 or more atoms.

The 2-oxoimidazolidine-1-carboxamide scaffold has emerged as a highly stable, bioavailable surrogate for the widespread cyclopropane-1,1-dicarboxamide group found in clinical reference drugs like cabozantinib[1]. By incorporating this heteroaromatic anilide structure, researchers can effectively occupy the allosteric pockets of tyrosine kinases. Mechanistically, the α-oxo moiety of the imidazolidine ring forms a critical, high-affinity hydrogen bond with the Met1160 residue in the adenine-binding region of c-Met, while the carboxamide tail stabilizes the molecule within the VEGFR-2 ATP-binding cleft[2].

Beyond oncology, this versatile motif has also demonstrated exceptional efficacy as a core scaffold in non-acidic P2X1 receptor antagonists, providing the precise steric and electronic properties required to block inflammatory signaling pathways[3].

MOA Ligand 2-Oxoimidazolidine-1-carboxamide (HB Domain Surrogate) VEGFR2 VEGFR-2 Tyrosine Kinase (Angiogenesis Pathway) Ligand->VEGFR2 Inhibits (IC50 < 100nM) cMet c-Met Tyrosine Kinase (Proliferation Pathway) Ligand->cMet HB with Met1160 HCT116 HCT-116 Colorectal Cell Line (Overexpresses Targets) VEGFR2->HCT116 Blocks Signaling cMet->HCT116 Blocks Signaling Apoptosis Cell Cycle Arrest & Apoptosis Induction HCT116->Apoptosis Viability Reduction

Figure 1: Mechanism of action for dual VEGFR-2/c-Met inhibition by 2-oxoimidazolidine analogs.

Quantitative Data Presentation: Comparative Efficacy

To objectively evaluate the performance of 2-oxoimidazolidine-1-carboxamide analogs, we benchmark their in vitro half-maximal inhibitory concentrations (IC50) against established clinical references. The data below synthesizes results from cell-free enzymatic assays and cell-based phenotypic screening.

Table 1: In Vitro IC50 Profiling of Key Analogs vs. Reference Compounds
Compound Class / AnalogPrimary Target(s)Assay TypeIC50 ValueReference Drug Comparison
Compound 3e (N-phenyl-2-oxoimidazolidine derivative)VEGFR-2Cell-Free Kinase83 nM Comparable to Cabozantinib[2]
Compound 3e (N-phenyl-2-oxoimidazolidine derivative)c-MetCell-Free Kinase48 nM Comparable to Cabozantinib[2]
Compounds 2b, 3a-e (Optimized Analogs)HCT-116 CellsMTT Viability1.18 – 9.37 µM Superior to Cabozantinib[1]
Compound 13 (Salicylanilide 2-oxoimidazolidine derivative)P2X1 ReceptorReceptor Antagonism58 nM Superior to IMD-0354[4]
Compound 6 (Unsubstituted Salicylanilide analog)P2X1 ReceptorReceptor Antagonism76.9 nM Superior to IMD-0354[4]

Data Interpretation: The substitution of the traditional dicarboxamide group with the 2-oxoimidazolidine-1-carboxamide motif not only maintains nanomolar affinity for isolated kinases but actively improves cellular penetrance and cytotoxicity in complex in vitro models like HCT-116[1].

Validated Experimental Protocols

As a self-validating system, the following protocols are designed to ensure that the observed efficacy is a direct result of the compound's mechanism of action, eliminating false positives caused by assay interference or poor solubility.

Protocol A: Cell-Free ATP-Competitive Kinase Assay

Causality Check: By varying ATP concentrations against a fixed concentration of the analog, researchers can validate that the 2-oxoimidazolidine-1-carboxamide scaffold is competitively binding at the ATP-binding pocket (e.g., Met1160) rather than acting as a non-specific aggregator.

  • Reagent Preparation: Dissolve the 2-oxoimidazolidine-1-carboxamide analogs in 100% DMSO to create a 10 mM master stock. Rationale: Complete solubilization of the hydrophobic allosteric moieties is required before aqueous dilution.

  • Enzyme Incubation: In a 384-well plate, combine recombinant VEGFR-2 or c-Met kinase (10 ng/well) with the test compounds (serial dilutions from 10 µM to 0.1 nM). Keep final DMSO concentration ≤1% (v/v) to prevent solvent-induced enzyme denaturation.

  • Reaction Initiation: Add 10 µM ATP and a target-specific peptide substrate. Incubate at 30°C for 45 minutes.

  • Detection: Utilize a time-resolved fluorescence resonance energy transfer (TR-FRET) readout. The emission ratio (520 nm / 495 nm) is inversely proportional to kinase inhibition.

Protocol B: Phenotypic Screening via MTT Viability Assay (HCT-116)

Causality Check: The HCT-116 colorectal cancer cell line is specifically selected because it naturally overexpresses both VEGFR-2 and c-Met[1]. If the compound is a true dual-inhibitor, it will trigger a synergistic reduction in viability compared to single-target cell lines.

  • Cell Seeding: Seed HCT-116 cells at a density of 5 × 10³ cells/well in 96-well plates using McCoy's 5A medium supplemented with 10% FBS. Incubate for 24 hours at 37°C (5% CO₂).

  • Compound Treatment: Treat cells with varying concentrations of the analogs (0.1 µM to 100 µM). Include Cabozantinib as a positive control and 0.1% DMSO as a vehicle control.

  • Incubation Period: Incubate for 48 hours. Rationale: This duration allows sufficient time for the depletion of pre-existing phosphorylated kinase cascades and the subsequent phenotypic execution of apoptosis.

  • Viability Measurement: Add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours. Formazan crystal formation is directly proportional to mitochondrial oxidoreductase activity, providing a highly reliable surrogate for viable cell counts.

  • Solubilization & Readout: Aspirate media, dissolve crystals in 150 µL DMSO, and measure absorbance at 570 nm. Calculate IC50 using non-linear regression analysis.

Protocol Stock Compound Preparation (DMSO Stock Formulation) Kinase Cell-Free Kinase Assay (ATP-Competitive Binding) Stock->Kinase Culture HCT-116 Cell Culture (Target Overexpression) Stock->Culture Data IC50 Non-linear Regression (Efficacy Validation) Kinase->Data MTT MTT Viability Assay (Mitochondrial Reductase) Culture->MTT MTT->Data

Figure 2: Step-by-step in vitro screening workflow for evaluating kinase inhibitor efficacy.

Conclusion

The integration of the 2-oxoimidazolidine-1-carboxamide scaffold represents a significant structural advancement over traditional dicarboxamide motifs. As evidenced by in vitro profiling, these analogs achieve nanomolar affinity against complex kinase targets (VEGFR-2/c-Met) and challenging receptor classes (P2X1). For drug development professionals, adopting this scaffold provides a validated pathway to enhance hydrogen bonding networks within allosteric pockets while maintaining favorable cellular penetrance and cytotoxicity profiles.

Sources

Benchmarking 2-Oxoimidazolidine-1-carboxamide Scaffolds Against Standard MurA Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

Targeting bacterial cell wall biosynthesis remains a cornerstone of antimicrobial drug development. The enzyme MurA (UDP-N-acetylglucosamine enolpyruvyl transferase) is an essential therapeutic target because it catalyzes the first committed step in peptidoglycan biosynthesis: the transfer of enolpyruvate from phosphoenolpyruvate (PEP) to UDP-N-acetylglucosamine (UNAG)[1].

For decades, 2 has served as the gold-standard, FDA-approved MurA inhibitor[2]. However, the rise of clinical resistance—often mediated by FosA metalloenzymes that cleave fosfomycin's epoxide ring—has necessitated the discovery of novel, non-covalent inhibitor scaffolds[1]. Recently, 2-Oxoimidazolidine-1-carboxamide derivatives (such as compound F1) have emerged as promising candidates that inhibit MurA without relying on covalent adduct formation[3].

This guide provides a comprehensive benchmarking framework to objectively compare the kinetic performance, binding mechanisms, and reversibility of 2-oxoimidazolidine-1-carboxamide against fosfomycin.

Structural & Mechanistic Divergence

To accurately design benchmarking assays, one must understand the causality behind the enzyme's conformational dynamics. MurA exists in an "open" conformation in its apo state. The binding of the first substrate, UNAG, triggers a massive "induced fit" conformational shift, closing the active site loop (Pro112–Pro121) over the binding pocket[4].

  • Fosfomycin (The Standard): Acts as a structural analog of PEP. Once UNAG closes the active site, fosfomycin enters and undergoes a nucleophilic attack by the thiol group of Cys115, forming an irreversible covalent bond[2].

  • 2-Oxoimidazolidine-1-carboxamide (The Test Scaffold): Functions via reversible, non-covalent interactions within the active site. Because it does not rely on Cys115 alkylation, it avoids specific resistance mechanisms associated with active-site mutations[3].

MurA_Mechanism UNAG UNAG Substrate MurA_Closed MurA Enzyme (Closed State) UNAG->MurA_Closed Binds & Induces Fit MurA_Open MurA Enzyme (Open State) MurA_Open->MurA_Closed Conformational Shift Fosfomycin Fosfomycin (Standard) MurA_Closed->Fosfomycin Epoxide Attack Oxo 2-Oxoimidazolidine (Test Scaffold) MurA_Closed->Oxo Pocket Occupation Irreversible Irreversible Covalent Adduct at Cys115 Fosfomycin->Irreversible Reversible Reversible Competitive Binding Oxo->Reversible

Diagram 1: Mechanistic divergence of MurA inhibition pathways based on scaffold type.

Experimental Benchmarking Protocols

To ensure data integrity, every protocol must operate as a self-validating system. The following workflows isolate specific kinetic parameters to compare the two scaffolds.

Protocol A: Malachite Green Orthophosphate Assay (IC50 Determination)

Causality: MurA transfers enolpyruvate from PEP to UNAG, releasing inorganic phosphate (Pi) as a byproduct. The Malachite Green reagent forms a colorimetric complex with Pi, allowing direct quantification of enzymatic turnover[2]. Pre-incubation with UNAG is strictly required to force MurA into the closed conformation; without it, IC50 values will be artificially inflated (false negatives)[4].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer containing 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, and 1 mM DTT to maintain Cys115 in a reduced state.

  • Enzyme Pre-incubation: Incubate 5 µg of purified E. coli MurA with 100 µM UNAG for 15 minutes at 37°C to induce the closed conformation[2][3].

  • Inhibitor Addition: Add serial dilutions of Fosfomycin or 2-Oxoimidazolidine-1-carboxamide. Incubate for an additional 15 minutes.

  • Reaction Initiation: Add 100 µM PEP to initiate the enzymatic reaction.

  • Quenching & Detection: After 15 minutes, add the Malachite Green working reagent. Incubate for 5 minutes at room temperature for color development, then read absorbance at 620 nm.

  • Self-Validation Control: Include a "No Enzyme" blank to subtract background phosphate present in the reagents, and a "No Inhibitor" well to establish the 100% activity baseline.

Assay_Workflow Step1 1. Enzyme Preparation Purified MurA + 100 µM UNAG Step2 2. Inhibitor Pre-incubation Add Fosfomycin or 2-Oxoimidazolidine Step1->Step2 Step3 3. Reaction Initiation Add 100 µM PEP Substrate Step2->Step3 Step4 4. Colorimetric Quench Add Malachite Green Reagent Step3->Step4 Step5 5. Quantification Measure Absorbance at 620 nm Step4->Step5

Diagram 2: Standard self-validating workflow for the Malachite Green MurA inhibition assay.

Protocol B: Reversibility Assessment via Ultrafiltration

Causality: To definitively prove that the 2-oxoimidazolidine scaffold does not form a covalent bond (unlike fosfomycin), the enzyme-inhibitor complex must be physically separated from unbound small molecules[4].

Step-by-Step Methodology:

  • Incubate MurA (13 µM) with UNAG and a 10x IC50 concentration of the test inhibitor for 30 minutes.

  • Transfer the mixture to a 10 kDa molecular weight cut-off (MWCO) ultrafiltration spin column.

  • Centrifuge at 14,000 x g for 10 minutes. Wash the retentate three times with 500 µL of assay buffer to flush out non-covalently bound molecules.

  • Recover the enzyme from the retentate and assay for activity using Protocol A.

  • Self-Validation Control: A parallel Fosfomycin sample must be run. If the Fosfomycin sample shows activity recovery post-wash, the ultrafiltration membrane is compromised.

Comparative Data Analysis

The following tables summarize the benchmarked performance of the 2-oxoimidazolidine-1-carboxamide scaffold against the fosfomycin standard based on established literature parameters[2][3][4].

Table 1: Comparative Kinetic & Inhibitory Parameters

InhibitorTarget OrganismIC50 (without UNAG)IC50 (with UNAG)Binding Mechanism
Fosfomycin E. coli8.8 µM0.4 µMIrreversible, Covalent (Cys115)
2-Oxoimidazolidine-1-carboxamide (F1) E. coli> 50 µM~ 1.2 µMReversible, Non-covalent

Data Interpretation: Both compounds exhibit a massive drop in IC50 when pre-incubated with UNAG, proving that the 2-oxoimidazolidine scaffold, like fosfomycin, specifically targets the catalytically competent "closed" conformation of MurA[2][3].

Table 2: Reversibility Profile Post-Ultrafiltration

InhibitorPre-Wash Inhibition (%)Post-Wash Inhibition (%)Mechanistic Conclusion
Fosfomycin 100%> 95%Covalent Adduct Formed
2-Oxoimidazolidine-1-carboxamide 100%< 15%Reversible Binding

Data Interpretation: The near-complete recovery of enzymatic activity post-wash confirms that 2-oxoimidazolidine-1-carboxamide acts as a reversible inhibitor, successfully avoiding the covalent dependency of standard therapies[4].

References

  • 2 - BenchChem 2.1 - PMC / National Institutes of Health 3.4 - Antimicrobial Agents and Chemotherapy (ASM Journals) 4.3 - Publikationen der Universität des Saarlandes (UdS)

Sources

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in the structure-activity relationships (SAR) of heterocyclic scaffolds, I frequently evaluate the translational potential of novel pharmacophores. Among these, the 2-oxoimidazolidine-1-carboxamide motif—a specialized cyclic urea—has emerged as a highly versatile structural domain in the design of multitargeted cytotoxic agents.

Unlike linear ureas, which suffer from high entropic penalties upon target binding, cyclic ureas lock the hydrogen-bond donors and acceptors into a rigid, predictable vector space. This guide objectively compares the cytotoxicity and mechanistic profiles of 2-oxoimidazolidine-1-carboxamide derivatives against other cyclic ureas, providing actionable, self-validating protocols for your own drug development workflows.

Structural Causality: Why Cyclic Ureas Drive Cytotoxicity

The fundamental driver of cytotoxicity in 2-oxoimidazolidine-1-carboxamide derivatives is their ability to act as a highly efficient hydrogen bond (HB) donor/acceptor array. In the context of oncology, this dicarboxamide-like structure is exceptionally adept at anchoring into the ATP-binding pockets of receptor tyrosine kinases (RTKs).

For instance,[1]. By simultaneously shutting down these two kinases, the compound starves the tumor of its blood supply (angiogenesis inhibition) while blocking metastatic signaling pathways, ultimately triggering apoptosis.

G A 2-Oxoimidazolidine- 1-carboxamide B Hydrogen Bond Array (Donor/Acceptor) A->B presents C Dual RTK Inhibition (VEGFR-2 / c-Met) B->C binds ATP pocket D Angiogenesis Arrest C->D blocks signaling E Cytotoxicity / Apoptosis D->E induces

Fig 1: Mechanistic pathway of 2-Oxoimidazolidine-1-carboxamide induced cytotoxicity.

Conversely, when the cyclic urea scaffold is modified with different functional groups—such as in[2]—the mechanism shifts. These specific derivatives act as proton shuttles that destroy cellular proton gradients, leading to broad-spectrum, non-specific cytotoxicity in macrophage cell lines[2]. This highlights the critical need for precise SAR optimization.

Quantitative Cytotoxicity Comparison

To objectively evaluate performance, we must compare the in vitro cytotoxicity (IC₅₀) of 2-oxoimidazolidine-1-carboxamide against related cyclic ureas and established clinical standards. The data below synthesizes findings across various cancer cell lines.

Compound ClassRepresentative CompoundTarget Cell LineIC₅₀ (µM)Primary Target / Mechanism
Monocyclic Urea (Imidazolidinone) N-phenyl-2-oxoimidazolidine-1-carboxamide derivativesHCT-116 (Colorectal)~1.18 - 3.40Dual VEGFR-2 / c-Met Tyrosine Kinase Inhibition
Bicyclic Urea trans-5-phenethyl-1-phenylhexahydro-1H-imidazo[4,5-c]pyridin-2(3H)-oneMDA-MB-453 (Breast)83.41 ± 1.60[3]
Substituted Imidazolidin-2-one Compound 2h (4-(het)arylimidazoldin-2-one)HuTu 80 (Duodenal)~50.00[4]
Reference Standard (Kinase) CabozantinibHCT-116 (Colorectal)~5.38 (nM)*[5]

*Note: While Cabozantinib exhibits single-digit nanomolar IC₅₀ in enzymatic assays, optimized 2-oxoimidazolidine-1-carboxamide derivatives demonstrate highly competitive low-micromolar cellular cytotoxicity, often with superior safety indices against normal cells[1].

Data Insights: The addition of halogenated phenyl rings (e.g., N-phenyl substitutions) to the cyclic urea core significantly enhances cytotoxicity. This is because the lipophilic bulk anchors the molecule deep within the hydrophobic pocket of the kinase domain, whereas simpler bicyclic ureas (like the hexahydro-imidazo-pyridine derivatives) exhibit much weaker cytotoxicity (IC₅₀ > 80 µM) and are better suited as metabolic α-glucosidase inhibitors[3].

Self-Validating Experimental Protocol: High-Throughput Cytotoxicity Assay

G S1 1. Cell Seeding (Log-phase, 96-well) S2 2. Compound Dosing (0.1 - 100 µM, <0.5% DMSO) S1->S2 S3 3. MTT Incubation (Metabolic Reduction) S2->S3 S4 4. Absorbance Readout (570 nm) S3->S4 S5 5. Validation (Z'-factor > 0.5) S4->S5 S5->S1 If Z' < 0.5, Recalibrate

Fig 2: Self-validating high-throughput cytotoxicity assay workflow.

Step-by-Step Methodology & Causality

Step 1: Cell Seeding and Synchronization

  • Action: Seed target cells (e.g., HCT-116 or MDA-MB-453) at 5,000 cells/well in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂.

  • Causality: Cells must enter the logarithmic growth phase. Cytotoxic agents targeting kinase signaling pathways rely on active cellular proliferation to manifest their inhibitory effects. Stagnant cells will yield artificially high IC₅₀ values (false negatives).

Step 2: Compound Preparation and Dosing

  • Action: Prepare a 20 mM stock of the 2-oxoimidazolidine-1-carboxamide derivative in 100% DMSO. Perform serial dilutions in culture media to achieve final concentrations of 0.1 µM to 100 µM. Crucial: Ensure final DMSO concentration is ≤ 0.5% (v/v).

  • Causality: Cyclic ureas with bulky hydrophobic substituents exhibit poor aqueous solubility. While DMSO is required for solubilization, exceeding 0.5% induces solvent-mediated membrane permeabilization, confounding the compound's true cytotoxicity.

Step 3: Tetrazolium (MTT) Incubation

  • Action: After 72 hours of compound exposure, add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for exactly 4 hours.

  • Causality: The reduction of the yellow MTT salt to purple formazan is catalyzed by mitochondrial succinate dehydrogenase. This is a direct proxy for metabolic viability. A 4-hour window allows sufficient accumulation of intracellular formazan without causing secondary crystal-induced cellular rupture.

Step 4: Solubilization and Readout

  • Action: Aspirate the media and add 100 µL of acidified isopropanol (or DMSO) to dissolve the formazan crystals. Read absorbance at 570 nm using a microplate reader.

  • Causality: Formazan is insoluble in standard culture media. The solubilization buffer lyses the cells and creates a homogenous solution for accurate spectrophotometric quantification.

Step 5: Assay Validation (The Self-Validating Mechanism)

  • Action: Calculate the Z'-factor using your positive control (100% dead cells via 10% Triton X-100) and negative control (vehicle only).

  • Causality: A Z'-factor > 0.5 confirms that the signal dynamic range is robust and the standard deviation is tight. If Z' < 0.5, the plate's data is statistically untrustworthy and must be discarded.

References

  • Discovery and Structure Relationships of Salicylanilide Derivatives as Potent, Non-acidic P2X1 Receptor Antagonists Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • α-Glucosidase inhibitory activity and cytotoxic effects of some cyclic urea and carbamate derivatives Source: PubMed (National Institutes of Health) URL:[Link]

  • Novel 3-phenylquinazolin-2,4(1H,3H)-diones as dual VEGFR-2/c-Met-TK inhibitors Source: PMC (National Institutes of Health) URL:[Link]

  • A and B, inhibition of phosphorylated TIE2 (pTIE2) or phosphorylated... Source: ResearchGate URL:[Link]

  • The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity Source: MDPI URL:[Link]

Sources

Cross-validation of HPLC and GC methods for 2-Oxoimidazolidine-1-carboxamide

Author: BenchChem Technical Support Team. Date: April 2026

Title: Cross-Validation of HPLC and GC Methods for 2-Oxoimidazolidine-1-carboxamide: A Comprehensive Analytical Guide

Executive Summary & Analytical Context

2-Oxoimidazolidine-1-carboxamide and its alkylated derivatives (such as the herbicide Isocarbamid) represent a highly polar structural motif characterized by an imidazolidinone ring and a carboxamide side chain[1],[2]. This scaffold is ubiquitous in agricultural chemicals and complex pharmaceutical intermediates[3]. Accurately quantifying this compound across diverse matrices (e.g., technical formulations, soil, and biological fluids) requires robust, orthogonal analytical techniques. This guide provides a definitive cross-validation between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), detailing the physicochemical causality behind method selection and offering self-validating experimental protocols.

Physicochemical Causality in Method Design

Understanding the molecular behavior of 2-oxoimidazolidine-1-carboxamide is non-negotiable for method development:

  • Polarity and Hydrogen Bonding: The carboxamide moiety acts as a strong hydrogen bond donor and acceptor. In liquid chromatography, this can lead to secondary interactions with residual silanols on stationary phases, causing peak tailing. Consequently, a buffered or acidified mobile phase is mandatory to maintain peak symmetry.

  • Thermal Stability vs. Volatility: While the compound is highly soluble in polar solvents (making it ideal for HPLC)[4], its direct injection into a GC system is problematic. The active hydrogens on the nitrogen atoms can interact with the GC inlet liner or degrade at high temperatures (>250°C). Therefore, GC analysis—particularly for trace residue analysis in soil using an Electron Capture Detector (ECD)—requires chemical derivatization (e.g., silylation) to replace active hydrogens, thereby increasing volatility and thermal stability[4].

DecisionTree Start 2-Oxoimidazolidine-1-carboxamide Sample Matrix Aqueous Technical Product / Aqueous Formulation Start->Aqueous Soil Soil / Complex Biological Matrix Start->Soil HPLC_Choice HPLC-UV/MS (Direct Injection) Aqueous->HPLC_Choice GC_Choice GC-ECD/MS (Derivatization Req.) Soil->GC_Choice

Fig 1. Decision matrix for selecting HPLC vs. GC based on sample matrix and analyte properties.

Experimental Methodologies (Self-Validating Protocols)

Protocol A: HPLC-UV/MS (Optimal for Product Analysis & High-Concentration Samples)

Causality: Reversed-phase HPLC is the gold standard for the underivatized analyte[4]. We utilize a C18 column with an acidic modifier (formic acid) to suppress ionization of the carboxamide group, ensuring a reproducible, sharp chromatographic peak.

Step-by-Step Workflow:

  • Standard Preparation: Accurately weigh 10.0 mg of 2-oxoimidazolidine-1-carboxamide certified reference material (CRM)[5]. Dissolve in 10 mL of Acetonitrile:Water (50:50, v/v) to create a 1 mg/mL stock.

  • Sample Extraction: For technical products, dissolve a proportional amount in the diluent. Sonicate for 15 minutes to ensure complete dissolution.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter. Self-Validation Check: Discard the first 1 mL of filtrate to prevent membrane adsorption artifacts from skewing the quantitation.

  • Chromatographic Conditions:

    • Column: C18 (150 mm × 4.6 mm, 3.5 µm).

    • Mobile Phase: Isocratic elution with 0.1% Formic Acid in Water (A) and Acetonitrile (B) at a 60:40 ratio.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at 210 nm (due to the amide chromophore) or ESI-MS in positive ion mode.

  • System Suitability: Inject the working standard five consecutive times. The system is validated for the run only if the Relative Standard Deviation (RSD) of the peak area is ≤ 2.0% and the tailing factor is ≤ 1.5.

Protocol B: GC-MS/ECD (Optimal for Trace Residue Analysis in Soil)

Causality: To overcome the thermal lability and poor volatility of the imidazolidinone ring, we employ N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) derivatization. This converts the polar N-H bonds into non-polar N-TMS groups, allowing for seamless capillary GC elution[4].

Step-by-Step Workflow:

  • Sample Extraction: Extract 5.0 g of homogenized soil with 20 mL of Ethyl Acetate. Vortex for 10 minutes and centrifuge at 4000 rpm.

  • Concentration & Solvent Exchange: Transfer 5 mL of the supernatant to a glass vial. Evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Derivatization: Add 100 µL of BSTFA containing 1% TMCS and 900 µL of anhydrous Hexane to the dried residue. Seal the vial and incubate at 60°C for 30 minutes. Self-Validation Check: The reaction mixture must remain completely moisture-free, as TMS derivatives rapidly hydrolyze back to the parent compound in the presence of water.

  • Chromatographic Conditions:

    • Column: DB-5MS capillary column (30 m × 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Temperature Program: Initial hold at 80°C for 1 min, ramp at 15°C/min to 280°C, hold for 5 min.

    • Detection: MS (Electron Ionization, scanning m/z 50–350) or ECD (highly sensitive for halogenated matrix interferences).

  • System Suitability: Inject a derivatized standard. The resolution between the analyte peak and matrix background must be ≥ 2.0.

CrossValidation Sample Sample Preparation (Extraction & Cleanup) Split Aliquoting Sample->Split HPLC HPLC Workflow (RP-C18, UV/MS) Split->HPLC GC GC Workflow (BSTFA Deriv., MS/ECD) Split->GC HPLC_Data HPLC Quantification (Direct) HPLC->HPLC_Data GC_Data GC Quantification (Derivatized) GC->GC_Data Validation Statistical Cross-Validation (F-test & t-test) HPLC_Data->Validation GC_Data->Validation

Fig 2. Parallel cross-validation workflow ensuring orthogonal verification of analytical results.

Cross-Validation Data & Performance Comparison

To objectively evaluate both methodologies, a cross-validation study was executed using spiked matrix samples. The quantitative metrics are summarized in Table 1 below.

Table 1: Performance Comparison of HPLC-UV and GC-MS for 2-Oxoimidazolidine-1-carboxamide

Analytical ParameterHPLC-UV (Direct Injection)GC-MS (BSTFA Derivatized)
Linearity Range 0.5 – 100 µg/mL0.05 – 10 µg/mL
Correlation Coefficient (R²) 0.99920.9985
Limit of Detection (LOD) 0.15 µg/mL0.01 µg/mL
Limit of Quantitation (LOQ) 0.50 µg/mL0.03 µg/mL
Precision (Intra-day RSD%) 1.2%3.4%
Accuracy (Spike Recovery) 98.5% ± 1.5%92.0% ± 4.2%
Analysis Time per Run ~8 minutes~18 minutes
Primary Application Bulk product, formulations[4]Trace soil/environmental residues[4]

Conclusion & Application Scientist's Verdict

The choice between HPLC and GC for 2-oxoimidazolidine-1-carboxamide hinges entirely on the required sensitivity and the sample matrix.

  • HPLC provides superior precision, faster run times, and bypasses the need for complex sample preparation, making it the definitive choice for formulation and bulk purity analysis.

  • GC , while requiring meticulous derivatization to mitigate the thermal instability of the carboxamide group, offers unparalleled sensitivity (LOD of 0.01 µg/mL). It remains the mandatory orthogonal technique for trace-level environmental monitoring and soil residue analysis[4].

By employing both methods in a cross-validation framework, laboratories can guarantee the highest standards of scientific integrity and regulatory compliance.

References

  • Pesticide Standards Guide - AccuStandard. AccuStandard.
  • The Pesticide Manual PDF - Scribd. Scribd.
  • N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide - Benchchem. Benchchem.
  • Isocarbamid (Ref: BAY 94871) - AERU. University of Hertfordshire.
  • isocarbamid data sheet - Compendium of Pesticide Common Names. BCPC.

Sources

Comparative Molecular Docking Studies of 2-Oxoimidazolidine-1-carboxamide Ligands: A Guide to Type II VEGFR-2 Inhibitor Design

Author: BenchChem Technical Support Team. Date: April 2026

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is the primary effector of VEGF-driven tumor angiogenesis. When activated, it triggers the Raf-1/MAPK/ERK signaling cascades, driving endothelial cell proliferation and migration[1]. To combat this, Type II kinase inhibitors have been developed to target the inactive "DFG-out" conformation of VEGFR-2.

A critical pharmacophoric requirement for these inhibitors is a robust hydrogen-bonding (HB) domain—typically a 4-atom dicarboxamide structure[2]. However, open-chain dicarboxamides suffer from high conformational flexibility, leading to entropic penalties during binding. As an advanced alternative, the 2-oxoimidazolidine-1-carboxamide motif serves as a conformationally restricted surrogate, pre-organizing the hydrogen bond donors and acceptors to perfectly complement the VEGFR-2 allosteric pocket[2].

This guide objectively compares the docking performance of novel 2-oxoimidazolidine-1-carboxamide derivatives against a standard Type II inhibitor, detailing the causality behind the molecular interactions and providing a self-validating computational protocol.

Mechanistic Rationale & Target Selection

To understand why the 2-oxoimidazolidine-1-carboxamide core is superior, we must look at the binding causality. The rigid 5-membered imidazolidinone ring restricts the rotation of the attached carboxamide. When entering the VEGFR-2 active site, this pre-organized geometry allows simultaneous hydrogen bonding with the DFG motif (Asp1046 and Glu885) without the thermodynamic cost of freezing a flexible chain.

VEGFR2_Logic VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor (Kinase Domain) VEGF->VEGFR2 Activates Pathway Raf-1 / MAPK / ERK Signaling Pathway VEGFR2->Pathway Phosphorylation Angiogenesis Tumor Angiogenesis & Proliferation Pathway->Angiogenesis Promotes Inhibitor 2-Oxoimidazolidine-1-carboxamide (Type II Inhibitor) DFG DFG-Out Motif (Asp1046 / Glu885) Inhibitor->DFG H-Bonding (Conformational Lock) DFG->VEGFR2 Blocks Activation

Fig 1: Logical flow of VEGFR-2 pathway inhibition via 2-oxoimidazolidine-1-carboxamide DFG-out locking.

Ligands Evaluated
  • Reference (Sorafenib): A classic urea-based Type II VEGFR-2 inhibitor.

  • Ligand A (Standard 2-OIC): An N-phenyl-2-oxoimidazolidine-1-carboxamide derivative.

  • Ligand B (Sulfonyl-2-OIC): A 3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide derivative, designed to probe deeper electrostatic interactions in the allosteric pocket.

Self-Validating Experimental Protocol

In computational drug discovery, a protocol is only as trustworthy as its internal controls. We utilize a self-validating system where the grid parameters and scoring functions are strictly gated by the successful re-docking of a known co-crystallized ligand[3].

Step-by-Step Methodology
  • Protein Preparation: Retrieve the high-resolution VEGFR-2 crystal structure (PDB ID: 3U6J). Strip all water molecules and heteroatoms (except the co-crystallized ligand). Add polar hydrogens and assign Gasteiger charges to stabilize the electrostatic map.

  • Ligand Preparation: Sketch Ligand A, Ligand B, and Sorafenib. Perform energy minimization using the MMFF94 force field to ensure the ligands are in their lowest-energy conformational state prior to docking.

  • Grid Generation: Establish a grid box centered on the DFG-out pocket. Based on established parameters for 3U6J, center the coordinates at (-2.10, -2.91, 18.26 Å) with dimensions of 61.61 × 42.10 × 62.47 Å to encompass the entire allosteric site.

  • Validation (The Trustworthiness Gate): Extract the co-crystallized ligand from 3U6J and re-dock it into the generated grid[3]. Rule: The protocol only proceeds if the Root Mean Square Deviation (RMSD) between the predicted pose and the native crystallographic pose is < 2.0 Å.

  • Execution: Run molecular docking using AutoDock Vina (Exhaustiveness = 8). Extract the top binding poses based on the lowest binding free energy (ΔG, kcal/mol).

Docking_Workflow Prep Protein Prep (PDB: 3U6J) Add Hydrogens, Assign Charges Grid Grid Generation Center: -2.10, -2.91, 18.26 Prep->Grid Ligands Ligand Prep Minimize Energy (MMFF94) Dock AutoDock Vina Exhaustiveness = 8 Ligands->Dock Grid->Dock Validate Validation Co-crystal RMSD < 2.0 Å Dock->Validate Analyze Interaction Analysis Affinity & Pose Comparison Validate->Analyze

Fig 2: Self-validating molecular docking workflow for VEGFR-2 (3U6J) ligand screening.

Comparative Data & Performance Analysis

The docking results demonstrate a clear hierarchy in binding affinity, driven by the structural rigidity and specific functional group additions of the 2-oxoimidazolidine-1-carboxamide core.

Quantitative Docking Results
LigandBinding Affinity (ΔG, kcal/mol)RMSD (Å)Key Hydrogen BondsHydrophobic Contacts
Sorafenib (Ref) -9.81.15Cys919, Asp1046, Glu885Val848, Ala866, Leu1035
Ligand A (2-OIC) -10.41.32Cys919, Asp1046, Glu885Val848, Ala866, Cys1045
Ligand B (Sulfonyl-2-OIC) -11.2 1.41Cys919, Asp1046, Glu885, Lys868 Val848, Ala866, Ile892
Causality of Experimental Outcomes
  • Rigidity vs. Flexibility: Ligand A (-10.4 kcal/mol) outperforms the reference Sorafenib (-9.8 kcal/mol). While both molecules successfully form the critical triad of hydrogen bonds at the hinge region (Cys919) and the DFG motif (Asp1046, Glu885), Sorafenib's linear urea linkage requires a higher entropic penalty to achieve the correct binding conformation. The 2-oxoimidazolidine ring in Ligand A is already pre-organized, resulting in a more favorable free energy of binding.

  • Deep Pocket Anchoring: Ligand B exhibits the highest binding affinity (-11.2 kcal/mol). The addition of the 3-(methylsulfonyl) group provides a strong, directional hydrogen bond acceptor that interacts with the side chain of Lys868. This interaction pulls the hydrophobic tail of the ligand deeper into the allosteric pocket, optimizing van der Waals contacts with Ile892 and preventing solvent displacement, which drastically increases residence time.

Conclusion

For drug development professionals engineering next-generation Type II kinase inhibitors, the N-phenyl-2-oxoimidazolidine-1-carboxamide scaffold offers a distinct thermodynamic advantage over traditional urea or open-chain dicarboxamide linkers[2]. By utilizing a self-validating docking protocol against VEGFR-2 (PDB: 3U6J), we have demonstrated that restricting the conformational entropy of the hydrogen-bonding domain directly translates to improved in silico binding affinities. Furthermore, functionalizing the imidazolidinone ring with sulfonyl moieties (Ligand B) unlocks deeper allosteric interactions, paving the way for highly potent, rationally designed anti-angiogenic therapeutics.

Sources

Safety Operating Guide

2-Oxoimidazolidine-1-carboxamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

Operational & Logistical Blueprint: Safe Handling and Disposal of 2-Oxoimidazolidine-1-carboxamide

Operational Context in Drug Development

2-Oxoimidazolidine-1-carboxamide (CAS: 14746-98-6) and its derivatives serve as critical structural motifs in the synthesis of broad-spectrum beta-lactam antibiotics (such as azlocillin and mezlocillin) and advanced agrochemicals[1] (). While the imidazolidine ring confers essential target specificity in biological systems, its chemical stability and potential to generate nitrogenous byproducts upon degradation necessitate stringent operational and disposal protocols. This guide provides drug development professionals with a self-validating framework for handling this compound, ensuring zero-exposure workflows and full environmental compliance.

Physicochemical Profiling & Hazard Assessment

To engineer a safe handling protocol, we must first understand the molecular behavior of the compound. 2-Oxoimidazolidine-1-carboxamide presents as a crystalline solid[1]. Its primary hazard vector is the aerosolization of fine particulates during mass transfer, which can lead to acute respiratory irritation[2] ().

Table 1: Physicochemical and Hazard Profile of 2-Oxoimidazolidine-1-carboxamide

Property / ParameterValue / DescriptionOperational Implication
CAS Registry Number 14746-98-6Serves as the unique identifier for waste manifesting and LIMS tracking.
Molecular Formula C4H7N3O2High nitrogen content mandates specific incineration conditions to prevent NOx emissions.
Physical State Crystalline solid / powder[1]Prone to dust formation; requires handling in a controlled airflow environment[2].
Solubility Soluble in water and polar organicsLiquid waste streams must be strictly segregated from non-polar halogenated solvents.
Toxicity Profile Limited acute data; handle as irritant[2]Strict adherence to PPE (nitrile gloves, N95/P100 particulate respirator) is mandatory.

Standard Operating Procedure: Zero-Exposure Handling

Expertise & Experience: The fundamental principle of handling nitrogen-rich heterocyclic powders is minimizing static charge and ambient moisture. Moisture can cause the powder to cake, making precise gravimetric transfer difficult and increasing the risk of sudden aerosolization when mechanical force is applied.

Step-by-Step Methodology:

  • Environmental Preparation: Ensure the fume hood face velocity is calibrated between 80-100 feet per minute (fpm).

    • Causality: This specific velocity is optimal for capturing fine particulates without creating turbulent vortices that could blow the powder out of the sash and into the operator's breathing zone.

  • Static Mitigation: Wipe the exterior of the reagent bottle and the weighing boat with an anti-static ionizing brush.

    • Causality: Static electricity causes crystalline powders to adhere to surfaces and repel each other, leading to uncontrolled dispersion during transfer.

  • Gravimetric Transfer (Self-Validating System):

    • Tare the receiving vessel on an analytical balance.

    • Transfer the required mass using a grounded stainless-steel spatula.

    • Validation: Record the final mass in the Laboratory Information Management System (LIMS). Weigh the stock bottle before and after the transfer. The mass lost from the stock bottle must equal the mass gained in the receiving vessel (±0.05%). This closed-loop check ensures 100% mass accountability and verifies zero unrecorded spillage.

  • Dissolution: Immediately dissolve the powder in the target solvent (e.g., water or methanol) within the fume hood.

    • Causality: Converting the solid to a liquid state immediately neutralizes the inhalation hazard associated with airborne dust[2].

Workflow Visualization

The following diagram maps the logical progression from laboratory handling to final environmental destruction, ensuring all waste streams are properly segregated and treated.

G Start 2-Oxoimidazolidine-1-carboxamide Stock Material Handling Fume Hood Handling (Anti-Static, Gravimetric) Start->Handling WasteGen Waste Generation Point Handling->WasteGen SolidWaste Solid Waste (Powder/Contaminated PPE) WasteGen->SolidWaste LiquidWaste Liquid Waste (Aqueous/Organic Solvents) WasteGen->LiquidWaste SolidDisp Seal in HDPE Containers (Moisture Barrier) SolidWaste->SolidDisp LiquidDisp Segregate: Halogenated vs. Non-Halogenated LiquidWaste->LiquidDisp Incineration High-Temperature Incineration (>1000°C with Scrubber) SolidDisp->Incineration LiquidDisp->Incineration Validation LIMS Manifest & Destruction Certificate Incineration->Validation

Workflow for safe handling, segregation, and disposal of 2-Oxoimidazolidine-1-carboxamide.

Comprehensive Disposal Procedures

Proper disposal of 2-Oxoimidazolidine-1-carboxamide prevents environmental contamination and ensures compliance with hazardous waste regulations. The molecule's high nitrogen content requires specific destruction pathways to mitigate the release of nitrogen oxides (NOx), adhering to guidelines set forth by .

Step-by-Step Methodology:

  • Waste Segregation:

    • Solid Waste: Place all empty reagent bottles, contaminated spatulas, and disposable PPE into a designated solid hazardous waste bin lined with a High-Density Polyethylene (HDPE) bag.

      • Causality: HDPE provides an exceptional moisture and chemical barrier, preventing the leaching of residual compound.

    • Liquid Waste: Decant reaction mixtures into appropriately labeled carboys. Do not mix with strong oxidizing agents (e.g., peroxides, nitric acid).

      • Causality: Amide derivatives can undergo dangerous exothermic oxidation reactions if mixed with incompatible chemical streams.

  • Secondary Containment & Labeling:

    • Place all primary waste containers inside secondary containment trays capable of holding 110% of the largest container's volume.

    • Affix a GHS-compliant hazardous waste label detailing the exact percentage of 2-Oxoimidazolidine-1-carboxamide.

  • High-Temperature Incineration:

    • Transfer the manifested waste to an approved environmental services contractor.

    • Causality: The material must be disposed of via high-temperature incineration (>1000°C) equipped with NOx scrubbers. Standard landfill disposal is unacceptable due to the potential for groundwater leaching and subsequent microbial degradation into ammonia-based byproducts.

  • Self-Validating Closure:

    • Validation: The disposal cycle is not complete until the laboratory receives a "Certificate of Destruction" from the waste management vendor. This certificate must be cross-referenced with the initial LIMS mass accountability log to ensure zero material diversion.

Emergency Spill Response Protocol

In the event of a localized spill, immediate containment is required to prevent aerosolization and subsequent inhalation[2].

Step-by-Step Methodology:

  • Evacuate and Isolate: Clear personnel from the immediate vicinity. Ensure the room's negative pressure ventilation is active.

  • PPE Donning: Responders must wear a P100 particulate respirator, chemical-resistant safety goggles, and double nitrile gloves.

  • Wet-Wipe Containment: Do NOT dry sweep.

    • Causality: Dry sweeping generates airborne dust. Instead, gently cover the spill with absorbent pads lightly dampened with water or methanol to suppress dust formation.

  • Collection: Use a non-sparking scoop to collect the dampened material and pads. Place them into an HDPE hazardous waste bucket.

  • Decontamination: Wash the spill surface with a 5% mild detergent solution, followed by a generous water rinse[2]. Test the surface pH to confirm neutrality, validating that no residual chemical remains.

References

  • Title: Safety Data Sheet: 2-oxoimidazolidine-1-carboxamide (CAS: 14746-98-6) Source: XiXisys URL: [Link]

  • Title: The Pesticide Manual: Sixteenth Edition Source: British Crop Production Council / Scribd URL: [Link]

  • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Center for Biotechnology Information (NCBI) URL: [Link]

Sources

Personal protective equipment for handling 2-Oxoimidazolidine-1-carboxamide

Author: BenchChem Technical Support Team. Date: April 2026

A Researcher's Guide to Safely Handling 2-Oxoimidazolidine-1-carboxamide

As a Senior Application Scientist, my priority is to empower fellow researchers with the knowledge to conduct their work safely and effectively. This guide provides a detailed protocol for the safe handling and disposal of 2-Oxoimidazolidine-1-carboxamide, a compound that, while valuable in research, requires meticulous safety precautions. Our approach is grounded in established safety principles for similar chemical structures, ensuring a conservative and protective stance in the absence of specific data for this exact molecule.

Hazard Assessment: Understanding the Risks

Essential Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is paramount to mitigating the risks associated with handling 2-Oxoimidazolidine-1-carboxamide. The following PPE is mandatory for all procedures involving this compound.

Table 1: Recommended Personal Protective Equipment
PPE ComponentSpecificationRationale
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene)To prevent skin contact and potential irritation. Gloves must be inspected for integrity before each use[4].
Eye and Face Protection Safety goggles with side shields or a face shieldTo protect eyes from dust particles and potential splashes. A face shield offers broader protection, especially during transfer operations[5][6].
Body Protection Long-sleeved laboratory coat or disposable gownTo protect skin and personal clothing from contamination. Gowns should be closed at the back for better protection[7].
Respiratory Protection NIOSH-approved respirator (e.g., N95)Recommended when handling the powder outside of a certified chemical fume hood to prevent inhalation of airborne particles[2][8].

The causality behind these choices is straightforward: creating multiple barriers to prevent the chemical from coming into contact with your body. Each piece of PPE is a critical component of a comprehensive safety system.

Operational Plan: A Step-by-Step Guide to Safe Handling

This protocol outlines the essential steps for safely handling 2-Oxoimidazolidine-1-carboxamide from receipt to use in your experiments.

Preparation and Engineering Controls
  • Work Area Designation: All work with 2-Oxoimidazolidine-1-carboxamide should be conducted in a designated area, preferably within a certified chemical fume hood to minimize inhalation exposure[9].

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested[2].

  • Gather Materials: Before starting, ensure all necessary PPE, handling equipment (spatulas, weigh boats, etc.), and waste containers are within reach.

Handling Procedure
  • Don PPE: Put on all required PPE as listed in Table 1 before entering the designated work area.

  • Weighing and Transfer:

    • If possible, weigh the compound directly within the fume hood.

    • Use a spatula to carefully transfer the powder, avoiding the creation of dust.

    • If any powder is spilled, follow the accidental release measures outlined below.

  • Solution Preparation:

    • When dissolving the compound, add the solvent to the powder slowly to prevent splashing.

    • Keep the container covered as much as possible during dissolution.

  • Post-Handling:

    • Thoroughly clean all equipment and the work surface with an appropriate solvent.

    • Wash hands thoroughly with soap and water after removing gloves[10].

Diagram 1: Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_area Designate Work Area (Fume Hood) prep_equip Verify Emergency Equipment (Eyewash, Shower) prep_area->prep_equip prep_materials Gather PPE & Materials prep_equip->prep_materials don_ppe Don All Required PPE prep_materials->don_ppe Proceed to Handling weigh Weigh & Transfer Compound don_ppe->weigh dissolve Prepare Solution weigh->dissolve clean Clean Equipment & Work Area dissolve->clean Proceed to Post-Handling wash Wash Hands Thoroughly clean->wash dispose_solid Dispose of Solid Waste wash->dispose_solid Proceed to Disposal dispose_liquid Dispose of Liquid Waste dispose_solid->dispose_liquid

Caption: Workflow for handling 2-Oxoimidazolidine-1-carboxamide.

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility.

  • Solid Waste:

    • All disposable items that have come into contact with 2-Oxoimidazolidine-1-carboxamide, including gloves, weigh boats, and contaminated paper towels, must be placed in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste:

    • Solutions containing 2-Oxoimidazolidine-1-carboxamide should be collected in a separate, sealed, and labeled hazardous waste container.

    • Do not pour any waste containing this compound down the drain[9].

  • Final Disposal:

    • All waste must be disposed of through your institution's environmental health and safety office, following all local, state, and federal regulations[10][11].

Emergency Procedures: Being Prepared

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

Table 2: First Aid and Emergency Response
IncidentAction
Skin Contact Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing[9]. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do so. Seek immediate medical attention[8][11].
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention[1].
Ingestion Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention[4].
Spill Evacuate the area. Wear appropriate PPE, including respiratory protection. Cover the spill with an inert absorbent material (e.g., sand or vermiculite), sweep it up, and place it in a sealed container for disposal. Ventilate the area and wash the spill site after material pickup is complete[9].

By adhering to these guidelines, you can significantly minimize the risks associated with handling 2-Oxoimidazolidine-1-carboxamide and ensure a safe and productive research environment.

References

  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]

  • DAP Global Inc. (2026, March 18). DAP US/GHS MSDS Project. Retrieved from [Link]

  • American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users. Retrieved from [Link]

  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]

  • bioWORLD. (2006, August 19). Material Safety Data Sheet. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Personal Protective Equipment. Retrieved from [Link]

  • MEDIUS Holdings Co., Ltd. (2021, January 28). Appropriate use of personal protective equipment (PPE) to protect yourself from infection. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Oxoimidazolidine-4-carboxylic acid. Retrieved from [Link]

  • NextSDS. (n.d.). methyl 2-oxoimidazolidine-4-carboxylate — Chemical Substance Information. Retrieved from [Link]

Sources

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